molecular formula C6H4N4O3 B1383114 4-Azido-3-nitrophenol CAS No. 6086-33-5

4-Azido-3-nitrophenol

Cat. No.: B1383114
CAS No.: 6086-33-5
M. Wt: 180.12 g/mol
InChI Key: QZSRALKCZPBKBB-UHFFFAOYSA-N
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Description

4-Azido-3-Nitrophenol is a specialized phenolic compound that integrates an azido functional group with a nitro-substituted aromatic ring, making it a valuable building block in organic synthesis and materials science research. The azide group is highly reactive in cycloaddition reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating its use as a linker for bioconjugation, polymer modification, and the development of chemical probes. The presence of the nitro and phenol groups offers additional sites for chemical modification and can influence the electronic properties of the molecule. This multi-functional nature suggests potential applications in creating novel energetic materials, photoactive compounds, and as a precursor for synthesizing more complex heterocyclic structures. Researchers can utilize this compound to explore new pathways in click chemistry and the development of advanced functional materials. This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c7-9-8-5-2-1-4(11)3-6(5)10(12)13/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSRALKCZPBKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Nitrophenyl Azides as Photoaffinity Labeling Agents

Author: BenchChem Technical Support Team. Date: February 2026

A note on the requested topic: Initial searches for "4-Azido-3-nitrophenol" and its provided CAS number (6086-33-5) did not yield specific technical data. This suggests a potential error in the CAS number or that the compound is not widely documented in public literature. However, the structural motif—a nitrophenol core functionalized with an azide group—is characteristic of a class of reagents crucial in chemical biology and drug discovery: photoaffinity labels .

This guide, therefore, focuses on the properties, synthesis, and application of a representative and well-documented member of this class, 4-fluoro-3-nitrophenyl azide (FNPA) , to provide a comprehensive and technically valuable resource for researchers, scientists, and drug development professionals. Additionally, this guide will touch upon the properties of the related compound 4-amino-3-nitrophenol , for which substantial data is available, and will cover the general principles of synthesis and reactivity of nitrophenyl azides, which would be applicable to the originally requested compound.

Introduction: The Power of Covalent Capture in Drug Discovery

In the intricate world of molecular recognition, understanding the precise interactions between a ligand—be it a drug candidate, a metabolite, or a signaling molecule—and its biological target is paramount. While many interactions are transient, the ability to permanently capture these binding events provides an invaluable tool for identifying and characterizing protein targets, mapping binding sites, and elucidating mechanisms of action. This is the realm of photoaffinity labeling, a powerful technique that forges a covalent bond between a ligand and its target upon activation by light.

At the heart of many photoaffinity labeling probes lies the aryl azide moiety, a functional group that is relatively stable in the dark but, upon photolysis, generates a highly reactive nitrene species. This nitrene can then insert into nearby C-H, N-H, or O-H bonds, effectively "tagging" the binding partner. When incorporated into a molecule with a nitrophenyl scaffold, these reagents offer a versatile platform for probing biological systems. This guide will delve into the technical nuances of a representative nitrophenyl azide, providing researchers with the foundational knowledge to effectively utilize this class of compounds in their work.

Physicochemical Properties of Representative Nitrophenyl Derivatives

A thorough understanding of the physicochemical properties of a photoaffinity labeling agent is crucial for its effective application. These properties dictate its solubility, stability, and reactivity. Below is a summary of the available data for related nitrophenyl compounds.

Property4-Fluoro-3-nitrophenyl azide4-Amino-3-nitrophenol[1][2]4-Iodo-3-nitrophenol[3][4][5]
CAS Number 28166-06-5610-81-1113305-56-9
Molecular Formula C₆H₃FN₄O₂C₆H₆N₂O₃C₆H₄INO₃
Molecular Weight 182.12 g/mol 154.12 g/mol 265.01 g/mol [3][5]
Appearance -Orange to amber to dark red powder/crystal[6]-
Melting Point -150-154 °C[1]-
Solubility -Sparingly soluble in water[2]-

Synthesis of Nitrophenyl Azides: A General Approach

The synthesis of nitrophenyl azides typically involves the diazotization of an appropriate aniline precursor followed by reaction with an azide source, such as sodium azide. This versatile method allows for the introduction of the azide functionality onto a wide range of aromatic scaffolds.

Conceptual Synthesis Pathway

Synthesis of Nitrophenyl Azide Aromatic_Amine Substituted Aniline (e.g., 4-Fluoro-3-nitroaniline) Diazonium_Salt Arenediazonium Salt Aromatic_Amine->Diazonium_Salt 1. NaNO₂, H⁺ 2. 0-5 °C Nitrophenyl_Azide Nitrophenyl Azide (e.g., 4-Fluoro-3-nitrophenyl azide) Diazonium_Salt->Nitrophenyl_Azide NaN₃

Caption: General synthesis route for nitrophenyl azides via diazotization of an aniline precursor.

Detailed Experimental Protocol (Hypothetical for this compound)

Disclaimer: This is a generalized, hypothetical protocol based on standard procedures for the synthesis of aryl azides. It should be adapted and optimized by a qualified chemist with appropriate safety precautions.

  • Diazotization:

    • Dissolve 1 equivalent of the corresponding aminonitrophenol (e.g., 4-amino-3-nitrophenol) in a suitable acidic solution (e.g., HCl or H₂SO₄ in water) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Azidation:

    • In a separate flask, dissolve 1.2 equivalents of sodium azide (NaN₃) in water and cool to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be carefully controlled to prevent the accumulation of unstable diazonium azide.

    • Allow the reaction to stir at low temperature for 1-2 hours, followed by gradual warming to room temperature.

  • Work-up and Purification:

    • The product can be extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Caution: Do not evaporate to dryness, as organic azides can be explosive in concentrated form.

    • The crude product can be purified by column chromatography on silica gel.

Reactivity and Mechanism of Photoaffinity Labeling

The utility of nitrophenyl azides as photoaffinity labels stems from the photochemical generation of a highly reactive nitrene intermediate.

Photoaffinity Labeling Mechanism cluster_0 Photolysis cluster_1 Covalent Insertion Aryl_Azide Aryl Azide (R-N₃) Nitrene Singlet Nitrene (R-N:) Aryl_Azide->Nitrene hν (-N₂) Triplet_Nitrene Triplet Nitrene (R-N:) Nitrene->Triplet_Nitrene Intersystem Crossing Covalent_Adduct Covalent Adduct Nitrene->Covalent_Adduct Insertion Target_Protein Target Protein (with C-H, N-H, O-H bonds)

Caption: Photochemical activation of an aryl azide to a reactive nitrene for covalent labeling of a target protein.

Upon irradiation with UV light, the aryl azide absorbs energy, leading to the extrusion of a molecule of nitrogen gas (N₂) and the formation of a singlet nitrene. This singlet nitrene is highly reactive and can undergo a variety of reactions, including insertion into C-H, N-H, and O-H bonds of nearby amino acid residues in the binding pocket of a target protein. The singlet nitrene can also undergo intersystem crossing to the more stable triplet state. While the triplet nitrene is less reactive towards insertion, it can still participate in other reactions such as hydrogen abstraction.

The choice of wavelength for photolysis is critical. It should be a wavelength that activates the azide but minimizes damage to the biological sample. Nitrophenyl azides often have absorption maxima that allow for activation at wavelengths where proteins and nucleic acids have lower absorbance.

Applications in Drug Development: A Case Study of 4-Fluoro-3-nitrophenyl azide (FNPA)

A prime example of the application of nitrophenyl azides is the use of 4-fluoro-3-nitrophenyl azide (FNPA) as a selective photoaffinity label for monoamine oxidase B (MAO-B).

In a study, researchers demonstrated that FNPA acts as a competitive inhibitor of both MAO-A and MAO-B in the dark.[7] However, upon photoirradiation, FNPA caused a photodependent and apparently irreversible inhibition of MAO-B, with minimal effect on MAO-A.[7] This selectivity suggests a structural or conformational difference in the active sites of the two enzyme isoforms.

This study highlights the power of photoaffinity labeling to:

  • Identify specific binding partners: FNPA's selective labeling of MAO-B confirms it as a target.

  • Characterize active sites: The differential labeling provides insights into the structural differences between closely related proteins.

  • Develop selective inhibitors: By understanding the binding interactions, more potent and selective drugs can be designed.

Safety and Handling of Organic Azides

Organic azides are energetic compounds and must be handled with extreme caution. The presence of a nitro group can further increase their energetic properties.

Key Safety Considerations:

  • Explosion Hazard: Low molecular weight organic azides can be explosive and are sensitive to heat, shock, and friction.

  • Toxicity: The azide ion is toxic, similar in potency to cyanide.

  • Storage: Store in a cool, dark place, away from heat sources and light.

  • Handling:

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Use non-metal spatulas for handling solid azides.

    • Avoid grinding or subjecting the material to mechanical shock.

    • Work in a well-ventilated fume hood.

  • Scale: Synthesize and handle the smallest possible quantities of the material.

  • Waste Disposal: Dispose of azide-containing waste according to institutional safety guidelines. Quenching with a reducing agent may be required.

Conclusion

While the specific compound this compound is not well-documented, the broader class of nitrophenyl azides represents a cornerstone of modern chemical biology and drug discovery. As exemplified by 4-fluoro-3-nitrophenyl azide, these photoaffinity labeling reagents provide a powerful means to covalently capture and identify ligand-protein interactions. A thorough understanding of their synthesis, reactivity, and safe handling is essential for any researcher seeking to leverage this technology to unravel the complexities of biological systems and accelerate the development of new therapeutics.

References

  • Pharmaffiliates. CAS No : 554-84-7| Chemical Name : 3-Nitrophenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Safety and Applications of 4-Amino-3-nitrophenol in Consumer Products. Retrieved from [Link]

  • Jinan Future chemical Co.,Ltd. 4-Amino-3-nitrophenol CAS:610-81-1. Retrieved from [Link]

  • CP Lab Safety. 4-Iodo-3-nitrophenol, 5 grams. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Mol-Instincts. 4-Nitrophenol (C6H5NO3) properties. Retrieved from [Link]

  • PubChem. 4-Amino-3-Nitrophenol. Retrieved from [Link]

  • Taylor & Francis Online. 4-nitrophenol – Knowledge and References. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • PubChem. 4-Iodo-3-nitrophenol. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • IARC Exposome-Explorer. 4-Nitrophenol (T3D0257). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MDPI. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • TU Delft Repositories. The synthesis and characterisation of halogen and nitro phenyl azide derivatives as highly energetic materials. Retrieved from [Link]

  • ResearchGate. Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from 4-Amino-3-nitrophenyl Azide to Afford Reactive Nitrenium Ion Pairs. Retrieved from [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubMed. 4-Fluoro-3-nitrophenyl azide, a selective photoaffinity label for type B monoamine oxidase. Retrieved from [Link]

  • ResearchGate. Synthesis of an Azide-Tethered 4H-Furo[3,4-b]indole. Retrieved from [Link] indole

  • SpectraBase. 4-Nitrophenol. Retrieved from [Link]

  • PubChem. 2-Nitrophenyl azide. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • Nottingham ePrints. Catalytic Reductions and Synthesis Applications of Organic Azides. Retrieved from [Link]

  • Google Patents. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • ResearchGate. Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents. Retrieved from [Link]

  • ResearchGate. Photochemistry of Azides: The Azide/Nitrene Interface. Retrieved from [Link]

  • Reddit. best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]

  • ATB. 4-Nitrophenol. Retrieved from [Link]

  • PMC. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]

  • PMC. Photoaffinity labeling in target- and binding-site identification. Retrieved from [Link]

Sources

Technical Guide: Chemical Structure & Utility of 4-Azido-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Azido-3-nitrophenol (ANP-OH) is a specialized heterobifunctional precursor used extensively in the synthesis of photoaffinity labeling (PAL) probes. Its chemical architecture combines a photoreactive aryl azide moiety (for UV-induced covalent crosslinking) with a phenolic hydroxyl group (for derivatization with ligands or "bait" molecules). Upon UV irradiation, the compound generates a highly reactive nitrene intermediate capable of inserting into C-H or N-H bonds of neighboring biomolecules, thereby mapping ligand-binding sites in complex proteomes.

This guide details the structural properties, synthesis protocols, photochemical mechanisms, and safety mandates required for handling this high-energy intermediate.

Part 1: Structural Analysis & Physicochemical Properties

The reactivity of this compound is dictated by the electronic interplay between its three functional groups on the benzene ring.

Electronic Architecture
  • Azide (

    
    ) at C4:  The photoreactive center. It is essentially linear and electron-rich.
    
  • Nitro (

    
    ) at C3:  A strong electron-withdrawing group (EWG). It plays two critical roles:
    
    • Synthetic Activation: It activates the C4 position for nucleophilic aromatic substitution (

      
      ) during synthesis.
      
    • Photochemical Tuning: It shifts the absorption maximum (

      
      ) into the near-UV/visible region (
      
      
      
      nm), allowing photolysis to occur without damaging biological samples (which absorb at 280 nm).
  • Hydroxyl (

    
    ) at C1:  An electron-donating group that serves as the chemical handle for esterification or etherification.
    
Key Properties Table
PropertyData / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 180.12 g/mol
Appearance Yellow to orange solid (characteristic of nitro-aromatics)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

(Absorbance)
~340–360 nm (dependent on solvent pH)
IR Signature (Azide) Strong asymmetric stretch at 2100–2150 cm⁻¹
Stability Light-sensitive; thermally unstable (decompose >90°C).

Part 2: Synthesis & Characterization

Synthesis Logic (Nucleophilic Aromatic Substitution)

The most robust synthesis route utilizes 4-fluoro-3-nitrophenol as the starting material. The fluorine atom at the para position relative to the hydroxyl is activated for displacement by the ortho-nitro group.

Reaction Scheme:



Experimental Protocol

Note: This procedure involves handling organic azides. Review Part 5 (Safety) before proceeding.

Reagents:

  • 4-Fluoro-3-nitrophenol (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • DMSO (Dimethyl sulfoxide) - Anhydrous

  • Hydrochloric acid (1M)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 4-fluoro-3-nitrophenol in DMSO.

  • Azidation: Add sodium azide (

    
    ) slowly. The reaction is slightly exothermic.
    
  • Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS.

    • Endpoint: Disappearance of the fluoro-starting material.

  • Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold water (10x volume).

  • Acidification: Carefully acidify with 1M HCl to pH ~2–3. The phenolic product will precipitate as a yellow/orange solid.

    • Why? The phenolate anion is soluble; protonation ensures precipitation.

  • Extraction: If precipitation is poor, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate in vacuo (do not heat water bath >35°C).
    
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Spectroscopic Validation

To validate the structure, ensure the following spectral features are present:

  • FT-IR: The most diagnostic feature is the azide asymmetric stretch at ~2120 cm⁻¹ . Absence of this peak indicates failed substitution or decomposition.

  • ¹H-NMR (DMSO-d6):

    • 
       ~10.5 ppm:  Broad singlet (Phenolic -OH).
      
    • Aromatic Region: Pattern consistent with 1,3,4-substitution. The proton between

      
       and 
      
      
      
      (H2) will be a doublet with small coupling constant (meta-coupling) and shifted downfield due to the
      
      
      group.

Part 3: Photochemistry & Mechanism of Action

Upon UV irradiation, this compound undergoes photolysis to form a nitrene, a sextet nitrogen species. The mechanism bifurcates based on the spin state of the nitrene.

Photolysis Pathway Diagram

PhotolysisMechanism Fig 1. Photochemical pathways of this compound upon UV irradiation. Azide Aryl Azide (Ground State) Excited Excited Singlet (S1) Azide->Excited hv (300-360 nm) NitreneS Singlet Nitrene (¹N) Excited->NitreneS -N2 NitreneT Triplet Nitrene (³N) NitreneS->NitreneT Intersystem Crossing (ISC) RingExp Benzazirine / Dehydroazepine NitreneS->RingExp Rearrangement Insertion C-H / N-H Insertion Product NitreneS->Insertion Direct Insertion (Concerted) NitreneT->Insertion H-Abstraction + Recombination RingExp->Insertion Nucleophilic Attack

Mechanistic Detail
  • Nitrene Formation: Absorption of a photon causes the extrusion of molecular nitrogen (

    
    ), generating a Singlet Nitrene .
    
  • Singlet Pathway (Preferred): The singlet nitrene is highly electrophilic and can insert directly into C-H or N-H bonds of the target protein. This is the "cleanest" labeling mechanism.

  • Triplet Pathway: If the singlet nitrene undergoes intersystem crossing (ISC) to the Triplet Nitrene , it behaves as a diradical. It typically abstracts a hydrogen atom, creating a radical pair that subsequently recombines. This can lead to non-specific labeling or side reactions.

  • Ring Expansion: In some aryl azides, the singlet nitrene rearranges into a benzazirine or dehydroazepine (a 7-membered ring). These species are long-lived electrophiles that react primarily with nucleophiles (e.g., Lysine amines, Cysteine thiols). Note: The presence of the electron-withdrawing nitro group at the ortho position tends to stabilize the nitrene or alter the rate of ring expansion, often favoring direct insertion compared to simple phenyl azides.

Part 4: Applications in Drug Discovery

The primary utility of this compound is as a "warhead" in Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL) .

Workflow: Heterobifunctional Probe Design

Researchers rarely use the compound alone. It is chemically modified to create a probe consisting of three parts:

  • Ligand (Bait): A drug or metabolite that binds the target protein.

  • Linker: Connects the ligand to the photoreactive group.

  • Photoreactive Group (ANP): The this compound moiety.

Derivatization Strategy: The C1-Hydroxyl group is reacted with a linker (e.g., a halo-acetate or an acid chloride) to attach the ligand.

4-Azido-3-nitrophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 4-Azido-3-nitrophenol , a specialized photoreactive warhead used in chemical biology for photoaffinity labeling and drug-target deconvolution.

Properties, Synthesis, and Applications in Photoaffinity Labeling

Executive Summary

This compound is a heterobifunctional pharmacophore widely used in the design of photoaffinity probes. It serves as a "click-ready" or "conjugation-ready" precursor, where the phenolic hydroxyl group allows for covalent attachment to a ligand (drug, peptide, or cofactor), while the aryl azide moiety functions as the latent electrophile. Upon UV irradiation, the azide generates a highly reactive nitrene species capable of forming covalent bonds with proximal amino acid residues, thereby "freezing" the ligand-protein interaction for downstream analysis.

Core Physicochemical Data
ParameterValue
Chemical Name This compound
CAS Registry Number 6086-33-5
Molecular Formula

Molecular Weight 180.12 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in water.[1]
Stability Stable in dark at -20°C. Photosensitive (UV/Blue light). Shock-sensitive (Azide).

Structural Analysis & Formula Derivation

The molecular identity of this compound is defined by a benzene core substituted with three distinct functional groups, each serving a specific role in its application.

  • Phenol (-OH) at C1: The "Anchor." Provides a nucleophilic handle for derivatization (e.g., O-alkylation or esterification) to attach the biological ligand.

  • Nitro (-NO

    
    ) at C3:  The "Sensitizer." Electron-withdrawing group that red-shifts the absorption maximum (
    
    
    
    ) of the azide, allowing photolysis at >300 nm (reducing UV damage to proteins) and stabilizing the intermediate nitrene.
  • Azide (-N

    
    ) at C4:  The "Warhead." The photoreactive group that decomposes into a nitrene upon irradiation.
    
Exact Mass Calculation
  • Carbon (6):

    
    
    
  • Hydrogen (4):

    
    
    
  • Nitrogen (4):

    
    
    
  • Oxygen (3):

    
    
    
  • Total: 180.123 Da

Synthesis Protocol

The synthesis of this compound is a classic sequence involving the diazotization of the corresponding aniline precursor followed by nucleophilic displacement with sodium azide.

Reagents
  • Precursor: 4-Amino-3-nitrophenol (CAS 610-81-1)

  • Diazotizing Agent: Sodium Nitrite (

    
    )[2]
    
  • Acid Source: Hydrochloric Acid (HCl, 37%)[3]

  • Azide Source: Sodium Azide (

    
    )[4]
    
Step-by-Step Methodology

Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Perform all steps in a fume hood behind a blast shield. Keep the product away from light.

  • Solubilization: Dissolve 1.0 equivalent (e.g., 157 mg, 1 mmol) of 4-Amino-3-nitrophenol in 2.2 mL of water containing 3.2 equivalents of concentrated HCl.

  • Diazotization (0°C): Cool the solution to 0–5°C in an ice bath. Add an aqueous solution of Sodium Nitrite (1.3 equivalents) dropwise over 10 minutes. Stir for 30 minutes at 0°C. The solution should turn clear/yellow as the diazonium salt forms.

  • Azidation: Carefully add an aqueous solution of Sodium Azide (1.5 equivalents) dropwise. Caution: Nitrogen gas evolution will occur.

  • Precipitation: Stir for 1–2 hours at 0°C, then allow to warm to room temperature. The product, This compound , will precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum in the dark.

  • Characterization: Verify by IR (Azide peak at ~2100–2150 cm

    
    ).
    
Synthesis Pathway Diagram

Synthesis Figure 1: Synthesis of this compound via Diazotization Start 4-Amino-3-nitrophenol (Precursor) Diazo Diazonium Intermediate [Ar-N2]+ Start->Diazo NaNO2, HCl 0°C Product This compound (Target) Diazo->Product NaN3 -N2 (gas)

Mechanism of Action: Photochemistry

The utility of this compound relies on aryl azide photochemistry. The nitro group at the meta position (relative to the phenol) or ortho position (relative to the azide) plays a critical role in tuning the reactivity.

  • Activation: UV light (300–365 nm) triggers the expulsion of molecular nitrogen (

    
    ).
    
  • Singlet Nitrene Formation: A short-lived singlet nitrene is formed.

  • Intersystem Crossing: The singlet nitrene can relax to a triplet nitrene (a diradical).

  • Insertion/Coupling:

    • Singlet Nitrene: Primarily undergoes rearrangement to a dehydroazepine (ketenimine) or inserts into O-H/N-H bonds.

    • Triplet Nitrene: Acts as a radical, abstracting hydrogen atoms (C-H insertion) or coupling with other radicals.

    • Ring Expansion: A common side reaction is the expansion to a benzazirine/dehydroazepine, which is electrophilic and reacts with nucleophiles (e.g., lysines) on the protein surface.

Photolysis Workflow Diagram

Photolysis Figure 2: Photochemical Activation Pathways of Aryl Azides Azide Aryl Azide (Ground State) Excited Excited State (-N2) Azide->Excited hv (300-365 nm) Singlet Singlet Nitrene (Electrophilic) Excited->Singlet N2 Loss Triplet Triplet Nitrene (Radical) Singlet->Triplet ISC Expansion Benzazirine / Dehydroazepine Singlet->Expansion Rearrangement Covalent Covalent Protein Adduct Singlet->Covalent Insertion (O-H, N-H) Triplet->Covalent H-Abstraction / Radical Coupling Expansion->Covalent Nucleophilic Attack (Lys)

Applications in Drug Discovery

This compound is rarely used as a standalone compound in biological assays. Instead, it is a modular building block .

Probe Design Strategy

Researchers attach the phenol group to a drug of interest to create a "Photoaffinity Probe."

  • Linker Chemistry: The phenolic -OH is typically alkylated with a propargyl bromide (for Click chemistry downstream) or a PEG-linker terminating in the drug.

  • Workflow:

    • Incubation: Equilibrate the probe with the target protein lysate.

    • Irradiation: Expose to UV light (365 nm) for 5–10 minutes on ice.

    • Analysis: Detect the crosslinked species via Western Blot (if tagged) or Mass Spectrometry (LC-MS/MS) to identify the binding site peptide.

Experimental Protocol: Protein Labeling
  • Preparation: Dilute the probe (conjugated this compound derivative) to 1–10 µM in PBS.

  • Binding: Incubate with protein (1 mg/mL) for 30 min at 4°C in the dark.

  • Photolysis: Place samples in a generic 96-well plate (open lid) or quartz cuvette. Irradiate with a UV lamp (365 nm, 4-8 Watts) at a distance of 5 cm for 10 minutes.

    • Control: Keep a duplicate sample in the dark.

  • Quenching: Add reducing loading buffer (DTT/BME) to quench remaining nitrenes and denature proteins.

  • Readout: Proceed to SDS-PAGE or digestion for MS analysis.

References

  • Synthesis & Characterization: Foucourt, A., et al. (2014). "Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases." Molecules, 19(10), 15546–15571.

  • Photochemistry Mechanisms: Platz, M. S. (1990). "Photochemistry of Phenyl Azide." Journal of Photochemistry and Photobiology A: Chemistry.
  • General Photoaffinity Labeling: Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target discovery and binding site mapping." Future Medicinal Chemistry, 7(2), 159-183.
  • Safety Data: ChemicalBook. (2023). "this compound CAS 6086-33-5 MSDS."

Sources

Comprehensive Characterization of 4-Azido-3-nitrophenol: UV-Vis Spectral Analysis & Photolysis Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the spectral properties, photolytic mechanisms, and handling protocols for 4-Azido-3-nitrophenol (ANP) . As a heterobifunctional crosslinker precursor, ANP is defined by its aryl azide moiety (photoactivatable) and nitro group (auxochrome).

The critical value of this compound lies in the ortho-nitro effect : the nitro group at the 3-position (ortho to the 4-azido group) red-shifts the absorbance maximum (


) into the 320–360 nm  range. This allows for photoactivation using UV-A or UV-B light, bypassing the damaging deep UV (<280 nm) wavelengths required for non-nitrated phenyl azides, thereby preserving the integrity of biological samples during photoaffinity labeling.

Part 1: Photochemical Principles & Mechanism

The Ortho-Nitro Effect

In this compound, the nitro group (


) acts as an electron-withdrawing auxochrome. While simple phenyl azides absorb maximally near 250 nm, the nitro group facilitates a bathochromic shift (red shift) due to extended 

-conjugation and charge transfer transitions.

Critical Mechanistic Insight: Researchers must be aware of the bifurcated photolysis pathway . Upon irradiation at


 nm, the excited singlet aryl azide can follow two paths:
  • Nitrene Formation (Desired): Loss of

    
     to form a singlet nitrene, which can insert into C-H or N-H bonds (crosslinking).
    
  • Benzofuroxan Formation (Parasitic): Due to the ortho positioning of the nitro and azide groups, the excited state can cyclize to form benzofuroxan oxides, reducing crosslinking efficiency. This competing reaction makes the determination of the exact extinction coefficient (

    
    ) and strictly controlled irradiation times critical.
    
Photolysis Pathway Diagram

The following diagram illustrates the activation pathways, highlighting the divergence between productive crosslinking and parasitic cyclization.

PhotolysisMechanism ANP This compound (Ground State) Excited Excited Singlet State (S1) ANP->Excited hν (320-360 nm) Nitrene Singlet Nitrene (R-N:) Excited->Nitrene -N2 Benzofuroxan Benzofuroxan Derivative (Parasitic Side Product) Excited->Benzofuroxan Ortho-Nitro Cyclization Insertion C-H / N-H Insertion (Crosslinking) Nitrene->Insertion Target Capture RingExp Dehydroazepine (Ring Expansion) Nitrene->RingExp Rearrangement

Caption: Photolytic pathways of ortho-nitro aryl azides. Note the competition between nitrene formation (red) and benzofuroxan cyclization (grey).

Part 2: Spectral Characteristics[1][2][3][4]

The UV-Vis spectrum of this compound is pH-dependent due to the phenolic hydroxyl group (


).
Key Spectral Parameters
ParameterValue / RangeMechanistic Cause
Primary

250 – 260 nm

transition of the aromatic ring.
Secondary

(Activation)
330 – 360 nm

transition enhanced by the Nitro auxochrome.
Molar Extinction Coeff.[1][2] (

)

Varies by solvent polarity and pH.
Appearance Yellow to OrangeDue to tailing absorbance into the visible spectrum (400 nm+).
Solvent and pH Effects
  • Acidic/Neutral (Protonated Phenol):

    
     is typically near 330-340 nm .
    
  • Basic (Phenolate Anion): Deprotonation of the hydroxyl group causes a significant bathochromic shift (to ~400 nm ) and a hyperchromic effect (increased intensity).

  • Recommendation: For consistent crosslinking protocols, characterize the spectrum in the exact buffer used for conjugation (e.g., PBS pH 7.4).

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the precise Molar Extinction Coefficient (


) of your specific lot of this compound to standardize the photoactivation dose.
Reagents & Equipment
  • Compound: this compound (Solid).

  • Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (Spectroscopy Grade).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Equipment: UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

  • Safety: Amber microcentrifuge tubes (light protection).

Workflow: Determination of [1]

ProtocolWorkflow Step1 1. Stock Preparation Dissolve ANP in DMSO (Target: 10-50 mM) Step2 2. Dilution Series Dilute into PBS (pH 7.4) Range: 10 μM - 100 μM Step1->Step2 Keep in Dark Step3 3. Blanking Zero instrument with DMSO/PBS vehicle Step2->Step3 Step4 4. Scanning Scan 200-500 nm Identify λmax Step3->Step4 Step5 5. Calculation Apply Beer-Lambert Law A = εcl Step4->Step5

Caption: Step-by-step workflow for determining the extinction coefficient. Light protection is mandatory during Steps 1 and 2.

Detailed Procedure
  • Stock Preparation: Weigh approximately 2-5 mg of this compound. Dissolve in dry DMSO to create a ~50 mM Master Stock.

    • Validation: Vortex until no particulate matter remains.

  • Dilution: Prepare a working solution of 50 µM in PBS.

    • Calculation:

      
      .
      
  • Blanking: Fill a quartz cuvette with PBS containing the same % DMSO as the sample (usually <1%). Zero the spectrophotometer.

  • Measurement: Scan the sample from 200 nm to 500 nm.

    • Success Criteria: You should observe a distinct peak between 320-360 nm. If the peak is flattened (absorbance > 1.5), dilute further.

  • Calculation:

    
    
    
    • Where

      
       = Absorbance at peak, 
      
      
      
      = concentration (M),
      
      
      = path length (1 cm).

Part 4: Photolysis & Activation Guidelines

To activate the crosslinker, the azide group must be photolyzed. The efficiency of this process can be monitored via spectral bleaching .

Monitoring Photolysis

As the azide converts to the nitrene (and subsequent products), the characteristic absorbance band at 330-360 nm will decrease (bleach).

  • Experiment: Expose the 50 µM sample to a UV lamp (e.g., 365 nm, hand-held UVGL-25) at 5 cm distance.

  • Time points: Measure absorbance at 0, 1, 2, 5, and 10 minutes.

  • Endpoint: The reaction is complete when the absorbance at

    
     plateaus near the baseline or stabilizes at a lower value (indicating formation of the secondary amine/ring-expanded product).
    
Light Source Selection
  • Optimal: UV-LEDs at 365 nm . This aligns with the nitro-shifted band and avoids protein damage.

  • Avoid: 254 nm (Germicidal lamps). While effective, this wavelength is absorbed by aromatic amino acids (Trp, Tyr, Phe) and DNA, causing significant sample degradation.

References

  • Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group. Nature, 224, 511–512. Link

  • Staros, J. V. (1980). Aryl azide photolabels in biochemistry. Trends in Biochemical Sciences, 5(12), 320-322. Link

  • Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Technical Note. Link

  • Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. Link

  • Gritsan, N. P., & Pritchina, E. A. (1992). The mechanism of photolysis of aromatic azides. Russian Chemical Reviews, 61(5), 500. Link

Sources

Handling High-Energy Photoaffinity Probes: A Technical Safety Guide for 4-Azido-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

4-Azido-3-nitrophenol (ANP) is a heterobifunctional crosslinking agent and photoaffinity probe. It combines the photochemical reactivity of an aryl azide with the electron-withdrawing, chromogenic properties of a nitrophenol .

While invaluable for mapping small molecule-protein interactomes, ANP presents a unique "dual-threat" hazard profile:

  • Energetic Instability: The azido (

    
    ) and nitro (
    
    
    
    ) groups are both "explosophores." Their proximity on the benzene ring increases the molecule's shock sensitivity and thermal instability compared to simple phenols.
  • Biological Toxicity: Like other nitrophenols, it acts as a mitochondrial uncoupler and methemoglobinemia inducer.

This guide synthesizes strict safety protocols with experimental workflows to ensure data integrity and researcher safety.

Physicochemical & Hazard Profile

The following data summarizes the core properties that dictate handling requirements.

PropertySpecificationHazard Implication
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

High Nitrogen:Carbon ratio indicates energetic instability.
Functional Groups Aryl Azide, Nitro, PhenolAzide: Shock/Light sensitive. Nitro: Oxidizer/Toxic.
Appearance Yellow/Orange SolidColor indicates conjugation; darkening implies decomposition.
Solubility DMSO, Ethanol, MethanolPoor water solubility; requires organic co-solvent for bio-assays.
Absorption ($ \lambda{max} $) ~300–450 nmMust act under red safety light. Ambient UV triggers photolysis.
Stability ThermolabileDecomposes violently > 150°C or upon rapid heating.
The Mechanism of Hazard (Causality)

The primary danger lies in the azide moiety . Upon absorbing energy (UV photons, heat, or shock), the azide releases molecular nitrogen (


) to form a Nitrene  (

).
  • Controlled (Good): In solution under UV, the nitrene inserts into nearby C-H or N-H bonds (labeling).

  • Uncontrolled (Bad): In solid state or high concentration, this release of

    
     is exothermic and autocatalytic, leading to detonation.
    

Critical Safety Protocols (The "Self-Validating" System)

This protocol is designed as a self-validating system: if you cannot perform a step (e.g., you lack a plastic spatula), the workflow must stop.

A. The "No-Metal" Mandate

Rule: Never use metal spatulas, needles, or reaction vessels with ground glass joints when handling solid ANP.

  • Reasoning: Azides react with heavy metals (Copper, Lead, Mercury) to form heavy metal azides (e.g.,

    
    ). These are primary explosives, far more sensitive than the parent organic azide. Ground glass joints generate friction heat, triggering detonation.
    
  • Validation: Use only Teflon-coated or plastic spatulas. Use smooth-walled glassware or plastic vials.

B. Storage & Stability[1][2][3]
  • Temperature: Store at -20°C .

  • Light: Amber vials wrapped in foil.

  • Atmosphere: Inert gas (Argon/Nitrogen) is preferred to prevent moisture absorption, which accelerates hydrolysis.

C. Solvents & Incompatibility
  • Strict Prohibition: Do not use halogenated solvents (Dichloromethane, Chloroform) with sodium azide precursors, and exercise extreme caution with organic azides.[1][2] While less critical for the final organic product, the formation of di- and tri-azidomethane is a catastrophic risk in synthesis.

  • Recommended: DMSO or DMF for biological stock solutions.

D. Visualizing the Hazard Cascade

The following diagram illustrates the divergent pathways of ANP processing: the functional labeling pathway versus the catastrophic failure modes.

HazardCascade ANP This compound (Solid/Stock) UV Controlled UV (365nm) ANP->UV Heat Heat / Friction (>100°C / Grinding) ANP->Heat Metal Metal Contact (Spatula/Plumbing) ANP->Metal Toxicity Neuro/Hemo Toxicity (Exposure) ANP->Toxicity Skin/Ingestion Nitrene Singlet Nitrene (Reactive Species) UV->Nitrene -N2 Gas Explosion Detonation / Rapid Expansion Heat->Explosion Uncontrolled N2 Release MetalAzide Heavy Metal Azide (Cu-N3 / Pb-N3) Metal->MetalAzide Ion Exchange Labeling Covalent Protein Labeling (Success) Nitrene->Labeling Insertion MetalAzide->Explosion Shock Sensitive

Figure 1: The Hazard Cascade. Note the divergence between controlled photolysis (Green) and shock/metal-induced detonation pathways (Red).

Experimental Workflow: Photoaffinity Labeling (PAL)

This workflow describes the use of ANP to label a target protein. This assumes ANP has been derivatized or is being used as a standalone probe.

Phase 1: Preparation (Dark Room)
  • Environment: Work under red safety lights or low-intensity incandescent light. No fluorescent lights (they emit UV).

  • Stock Solution: Dissolve ANP in DMSO to 10–50 mM.

    • Safety Check: Inspect solution for precipitation. Do not sonicate (heat/vibration risk). Vortex gently.

Phase 2: Incubation
  • Equilibration: Incubate the protein sample with the ANP probe (typically 1–10 µM final conc.) for 30–60 minutes at 4°C or RT.

  • Competition Control: In parallel, prepare a sample with excess non-labeled ligand to verify specificity.

Phase 3: Photoactivation (The Critical Step)
  • Equipment: UV Lamp (Mercury arc or LED).

  • Wavelength: 365 nm (Long-wave UV).

    • Note: Avoid <300 nm (Short-wave) as it damages proteins and causes rapid degradation of the nitrophenol moiety.

  • Procedure:

    • Place samples on ice (to mitigate heating).

    • Irradiate for 5–10 minutes. Distance: ~5 cm from source.

    • Mechanism: The aryl azide absorbs a photon, expels

      
      , and forms a singlet nitrene.[3] This electrophile inserts into neighboring nucleophiles (Lys, Cys) or C-H bonds within nanoseconds [1].
      
Phase 4: Analysis
  • Quenching: Add reducing buffer (DTT or Mercaptoethanol) to quench remaining azides (reduces

    
     to 
    
    
    
    ).
  • Detection: Analyze via SDS-PAGE (Western Blot if biotinylated) or Mass Spectrometry.

Workflow Visualization

PAL_Workflow Start Protein + ANP Probe Incubate Incubation (Dark, 4°C) Start->Incubate Equilibrium UV UV Irradiation (365nm, on Ice) Incubate->UV Activate Nitrene Nitrene Formation (-N2) UV->Nitrene Photolysis Bond Covalent Bond Formation Nitrene->Bond Insertion Analyze MS/PAGE Analysis Bond->Analyze Process

Figure 2: Step-by-step Photoaffinity Labeling workflow highlighting the critical photolysis step.

Emergency Response & Disposal

Acute Exposure (Toxicity)

ANP contains a nitrophenol moiety.

  • Skin Contact: Immediately wash with soap and water.[4][5] Nitrophenols penetrate skin rapidly, causing cyanosis (blue lips/fingernails) due to methemoglobin formation [2].

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Spill Management
  • Evacuate: If a large amount of dry powder is spilled.

  • Neutralize: Do NOT use metal tools to sweep.[2][6]

  • Wet Method: Cover the spill with a solvent-soaked towel (Ethanol/Water) to desensitize the solid. Wipe up gently.

Waste Disposal[2][7]
  • Never pour azide solutions down the drain.[2] (Reaction with copper plumbing

    
     explosion hazard).
    
  • Deactivation: Treat waste with an excess of dilute Sodium Nitrite (

    
    ) in acidic solution (creates Nitrous acid, decomposing azide) OR reduce using Triphenylphosphine. Note: These reactions generate gas; perform in a fume hood.
    
  • Professional Disposal: Segregate as "Explosive/Toxic Organic Waste." Label clearly as "Contains Azides."

References

  • National Institutes of Health (NIH). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • University of California, Santa Barbara.Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. (Standard academic protocol reference for azide handling).

Sources

High-Performance Heterobifunctional Crosslinker Design: The 4-Azido-3-nitrophenol Protocol

[1]

Executive Summary

This compound (ANP) represents a critical class of "scaffold" molecules used to construct heterobifunctional crosslinkers. Unlike simple phenyl azides, the ANP scaffold integrates two essential features:

  • The Ortho-Nitro Effect: The nitro group (-NO₂) positioned ortho to the azide (-N₃) shifts the activation wavelength into the near-UV/visible range (320–360 nm). This "red-shift" is vital for preserving the integrity of biological samples, which can be damaged by the short-wave UV (<280 nm) required for unsubstituted phenyl azides.

  • The Phenolic Handle: The hydroxyl group (-OH) serves as a versatile nucleophile, allowing for the attachment of various spacer arms (alkyl chains, PEG) and reactive groups (NHS esters, maleimides) without disrupting the photoreactive core.

This guide provides a validated roadmap for synthesizing ANP, converting it into a functional crosslinker, and deploying it in photoaffinity labeling (PAL) experiments.

Chemical Basis & Structure-Function Analysis[1]

The efficacy of ANP relies on the precise electronic relationship between its substituents.

The Ortho-Nitro Advantage

In this compound, the nitro group at position 3 is ortho to the azide at position 4. This structural arrangement dictates the photolytic mechanism. Upon irradiation, the azide releases nitrogen (N₂) to form a singlet nitrene. The ortho-nitro group stabilizes this transition state and influences the reaction pathway, often favoring ring expansion or specific insertion reactions over non-specific degradation.

FeatureUnsubstituted Phenyl AzideThis compound (ANP)Biological Impact
Absorbance Max (

)
~250–280 nm320–350 nm ANP allows activation with long-wave UV, sparing DNA/proteins from damage.
Photolysis Product Unstable NitreneStabilized Nitrene / Benzofuroxan The ortho-nitro group can facilitate internal trapping, reducing "dark" reactions.
Functional Handle None (typically)Hydroxyl (-OH) Allows facile derivatization to create heterobifunctional tools.

Synthesis Module: Preparation of the Precursor

Objective: Synthesize this compound from the commercially available 4-amino-3-nitrophenol via diazotization.

Materials
  • Precursor: 4-Amino-3-nitrophenol (CAS: 610-81-1)

  • Reagents: Sodium Nitrite (NaNO₂), Sodium Azide (NaN₃), Hydrochloric Acid (HCl), Urea.

  • Solvents: Water, Ethyl Acetate.

Protocol: The Sandmeyer Route
  • Step 1: Acid Dissolution

    • Dissolve 10 mmol (1.54 g) of 4-amino-3-nitrophenol in 30 mL of 6M HCl.

    • Cool the solution to 0–4°C in an ice-salt bath. Critical: Temperature control prevents diazonium decomposition.

  • Step 2: Diazotization

    • Add 11 mmol (0.76 g) of NaNO₂ (dissolved in minimal water) dropwise.

    • Stir for 20 minutes. The solution will turn clear/yellowish.

    • Validation: Test with starch-iodide paper (should turn blue instantly). Add urea to quench excess nitrous acid until paper no longer turns blue.

  • Step 3: Azidation

    • Add 12 mmol (0.78 g) of NaN₃ (dissolved in water) dropwise. Caution: Evolution of N₂ gas.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

    • A precipitate (the azide) typically forms.

  • Step 4: Isolation

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo (do not heat >40°C).

    • Yield: Expect ~70–85% of an orange/brown solid.

Functionalization: Creating the Heterobifunctional Crosslinker

Objective: Convert the phenolic -OH into an amine-reactive NHS ester using a spacer. This example creates a "Non-Cleavable" linker analog.

Workflow Diagram

GStartThis compound(Phenol Core)Step1Alkylation(Bromoacetic Acid)Start->Step1 K2CO3, DMF InterIntermediate:Carboxylic AcidStep1->InterStep2Activation(NHS + EDC)Inter->Step2 Coupling FinalFinal Crosslinker:NHS-Ester AzideStep2->Final

Figure 1: Synthetic pathway for converting the ANP precursor into an amine-reactive crosslinker.

Protocol: Carboxymethylation & NHS Activation
  • Ether Formation:

    • Dissolve ANP (1 eq) in dry DMF.

    • Add Potassium Carbonate (K₂CO₃, 2 eq) and Bromoacetic acid (1.2 eq).

    • Stir at RT for 4–6 hours.

    • Acidify and extract to obtain (4-Azido-3-nitrophenoxy)acetic acid .

  • NHS Esterification:

    • Dissolve the acid intermediate in dry Dichloromethane (DCM) or DMF.

    • Add N-Hydroxysuccinimide (NHS, 1.2 eq) and EDC (1.2 eq).

    • Stir overnight at RT.

    • Purify via flash chromatography (silica) or recrystallization.

    • Result: A heterobifunctional reagent (Amine-reactive NHS end + Photoreactive Azide end).

Application: Photoaffinity Labeling Protocol

Objective: Use the ANP-derived crosslinker to map a protein-ligand interaction.

The "Two-Step" Labeling Strategy

Heterobifunctional crosslinkers allow for a controlled, sequential reaction, eliminating the polymerization often seen with homobifunctional reagents.

  • Step 1: Dark Reaction (Specific Conjugation)

    • Incubate the Ligand/Bait (containing a primary amine) with the NHS-Azide crosslinker.

    • Conditions: pH 7.2–8.0 (PBS or HEPES), 1–2 hours at RT or 4°C.

    • Purification: Remove excess crosslinker via desalting column or dialysis.

    • Result:Azido-Ligand Conjugate .

  • Step 2: Binding & Photolysis

    • Incubate the Azido-Ligand with the Target Protein . Allow equilibrium binding (30–60 min in the dark).

    • Photolysis: Irradiate the sample with UV light.

      • Wavelength:365 nm (UV-A).

      • Duration: 5–15 minutes.

      • Distance: 5–10 cm from the light source.

  • Step 3: Analysis

    • Analyze via SDS-PAGE / Western Blot. A shift in molecular weight indicates successful crosslinking (Protein + Ligand).

Mechanistic Pathway

PhotolysisAzideAryl Azide(Ground State)NitreneSinglet Nitrene(Highly Reactive)Azide->Nitrene -N2 UVUV (365 nm)UV->AzideInsertC-H / N-H Insertion(Covalent Bond)Nitrene->Insert Fast RingExpRing Expansion(Dehydroazepine)Nitrene->RingExp Rearrangement ProductCrosslinked ComplexInsert->ProductRingExp->Product Nucleophile Attack

Figure 2: Photochemical activation pathway of the aryl azide moiety.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal controls.

IssueDiagnosticSolution
No Crosslinking Observed Positive Control: Use a known interacting pair (e.g., Biotin-Avidin) with the same crosslinker.Check UV lamp intensity (measure at 365 nm). Ensure buffer contains no primary amines (Tris/Glycine) during Step 1.
Precipitation Solubility Check: The crosslinker is hydrophobic.Dissolve crosslinker in dry DMSO/DMF before adding to aqueous buffer. Final DMSO < 10%.
High Background Negative Control: Irradiate Target Protein + Free Azide (unconjugated).Reduce irradiation time. Scavenge excess nitrenes with BSA or Tris in the buffer after the binding step.
Sample Degradation Spectral Check: Measure protein activity after UV exposure (without crosslinker).Use a filter to cut off wavelengths < 320 nm. Keep samples on ice during irradiation.

Safety & Handling

  • Shock Sensitivity: While aryl azides are more stable than alkyl azides, they are potentially explosive. Store < -20°C. Do not heat solid forms > 40°C.

  • Light Sensitivity: All steps involving the azide must be performed in amber tubes or under low-light conditions.

  • Toxicity: 4-Amino-3-nitrophenol and its derivatives are potential mutagens. Use full PPE (gloves, goggles, fume hood).

References

  • Photoaffinity Labeling via Nitrenium Ion Chemistry. National Institutes of Health (NIH). [Link]

  • Properties of Aryl Azides in Crosslinking. ResearchGate Technical Report. [Link]

Technical Guide: Stability and Reactivity of Hydroxy-Substituted Aryl Azides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the stability, handling, and reactivity of hydroxy-substituted aryl azides. It is designed for researchers utilizing these compounds in photoaffinity labeling, cross-linking, and "click" chemistry applications.

Executive Summary

Hydroxy-substituted aryl azides (e.g., 4-azidophenol) are critical bifunctional intermediates. They combine the photo-reactivity of the azide group (


) with the electronic tunability and conjugation potential of the hydroxyl group (

). While the azide moiety provides a "switchable" electrophile via nitrene formation, the hydroxyl group significantly alters the thermal stability and decomposition pathways through resonance donation and hydrogen bonding. This guide details the mechanistic divergence between ortho and para isomers and provides validated protocols for their synthesis and safe handling.

Mechanistic Foundations

The stability of hydroxy aryl azides is governed by the position of the hydroxyl group relative to the azide. The electron-donating nature of the


 group (

effect) increases the electron density on the ring, generally stabilizing the ground state but facilitating specific decomposition pathways upon activation.
Decomposition Pathways

Upon thermal or photochemical activation, the aryl azide loses molecular nitrogen (


) to form a singlet nitrene.[1] The fate of this nitrene depends heavily on the substituent pattern:
  • Ring Expansion (General): The standard pathway for phenyl azides involves ring expansion to a dehydroazepine or ketenimine intermediate.

  • Quinone Formation (para-/ ortho-Hydroxy Specific): The presence of a hydroxyl group allows for a tautomeric shift or proton transfer, leading to the formation of quinone imines or quinone methides. This pathway often competes with ring expansion and is responsible for the formation of complex polymeric byproducts if not intercepted.

Pathway Visualization

The following diagram illustrates the divergent pathways for para-hydroxyphenyl azide compared to unsubstituted phenyl azide.

DecompositionPathways Azide p-Hydroxyphenyl Azide Nitrene Singlet Nitrene Azide->Nitrene -N2 (hv or Δ) Azirine Benzazirine (Intermediate) Nitrene->Azirine Rearrangement QuinoneImine p-Quinone Imine (Tautomerization) Nitrene->QuinoneImine Proton Transfer (Fast in p-OH) Ketenimine Ketenimine (Ring Expansion) Azirine->Ketenimine Ring Expansion Azepine Azepine Derivative (Nucleophile Trapped) Ketenimine->Azepine + Nucleophile (Nu) QuinoneImine->Azepine Minor Pathway Polymer Polymeric/Amorphous Solids QuinoneImine->Polymer Oligomerization

Caption: Divergent decomposition pathways of p-hydroxyphenyl azide: Ring expansion vs. Quinone Imine formation.

Stability Profile: Thermal & Photochemical

Thermal Stability Data

The "Ortho Effect" significantly destabilizes aryl azides. An ortho-hydroxy group can facilitate nitrogen extrusion at lower temperatures compared to meta or para isomers due to hydrogen bonding or direct interaction with the azide group.

Compound ClassApprox.[1][2][3][4][5][6] Onset

(°C)
Stability CharacterizationPrimary Decomposition Product
Phenyl Azide (Unsub.) 130 - 140°CModeratePolymer/Tar (via nitrene)
4-Azidophenol (para) 135 - 150°CModerate/Highp-Quinone Imine / Polymer
2-Azidophenol (ortho) 100 - 120°C*Low (Ortho Effect)o-Quinone Imine / Cyclization
Electron-Deficient Azides 150 - 170°CHighNitrene insertion products

*Note: Ortho-substituted azides often show accelerated decomposition rates (up to 1000x faster than meta/para analogs) due to neighboring group participation.

Photochemical Reactivity
  • Activation Wavelength: Hydroxy-substituted aryl azides typically absorb in the UV-B/UV-A region (250–320 nm ). The hydroxyl group causes a bathochromic shift (red shift) compared to unsubstituted phenyl azide.

  • Quantum Yield: Generally high (

    
    ) for nitrogen loss.
    
  • Solvent Effects: In protic solvents (MeOH,

    
    ), the nitrene or ketenimine intermediate is rapidly trapped to form adducts. In aprotic solvents, polymerization to azo-dimers or amorphous tars is dominant.
    

Experimental Protocols

Synthesis of 4-Azidophenol (Validated Protocol)

Objective: Synthesis of 4-azidophenol from 4-aminophenol via diazotization. Safety Note: Perform all steps behind a blast shield. Maintain temperature strictly < 5°C during diazotization to prevent diazonium decomposition.

  • Diazotization:

    • Dissolve 4-aminophenol (10 mmol) in 6M HCl (20 mL) .

    • Cool the solution to 0°C in an ice/salt bath.

    • Dropwise add a solution of

      
       (11 mmol)  in water (5 mL), keeping internal temp < 5°C .
      
    • Stir for 30 mins. Solution should turn clear/pale yellow.

  • Azidation:

    • Dissolve

      
       (12 mmol)  in minimal water (5 mL).
      
    • Add

      
       solution dropwise to the diazonium salt mixture at 0°C . Caution: Nitrogen gas evolution will be vigorous.
      
    • Stir for 1 hour at 0°C, then allow to warm to room temperature (RT) over 1 hour.

  • Isolation:

    • Extract the dark reaction mixture with Ethyl Acetate (3 x 20 mL) .

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo at RT  (Do not heat water bath > 30°C).
      
    • Yield: ~70-80% as a brown/red solid. Store immediately at -20°C.

Stability Testing Workflow

This protocol defines how to validate the stability of a new hydroxy aryl azide batch.

StabilityWorkflow Start Synthesized Azide Batch DSC DSC Analysis (5°C/min, N2 atm) Start->DSC HPLC HPLC Purity Check (Dark, 4°C vs RT) Start->HPLC Decision T_onset > 120°C? DSC->Decision Pass Pass: Store at -20°C (Amber Vial) Decision->Pass Yes Fail Fail: Repurify or Discard safely Decision->Fail No (Unstable)

Caption: Quality control workflow for assessing thermal stability of aryl azides.

Handling & Safety Guidelines

The "Rule of Six"

To minimize explosion risk, ensure the ratio of Carbon (


) atoms to Azide (

) groups satisfies:

(Ideally

for high safety). 4-Azidophenol (

) has a ratio of

, classifying it as relatively stable but still energetic.
Storage & Disposal
  • Temperature: Store neat compounds at -20°C or lower.

  • Light: Strictly protect from light using amber vials or aluminum foil wrapping.

  • Tools: Use Teflon or plastic spatulas . Avoid metal spatulas (especially copper/lead) which can form highly explosive metal azides with trace hydrazoic acid.

  • Disposal: Quench excess azide reactions with aqueous sodium nitrite (

    
    ) and sulfuric acid (to decompose to 
    
    
    
    ) or by prolonged UV irradiation in a waste solvent container before disposal.

References

  • Thermal Decomposition of Ortho-Substituted Azides Source: ResearchGate / Journal of Applied Mechanical Engineering Context: Details the accelerated nitrogen release in ortho-substituted systems and general thermal stability parameters (

    
    ).
    
    
  • Photochemistry of Azides: The Azide/Nitrene Interface Source: ResearchGate / Gritsan & Platz Context: Comprehensive review of nitrene formation, ring expansion mechanisms, and the difference between singlet/triplet pathways.

  • Quinone Imine Formation from Aminophenols Source: NIH / PubMed Central Context: Mechanistic parallel describing the oxidation of aminophenols to quinone imines, validating the electrophilic nature of the p-azidophenol decomposition product.

  • Safe Handling of Azides Source: University of Pittsburgh Safety Manual Context: Authoritative safety protocols including the "Rule of Six" and storage requirements.

  • Synthesis of 4-Azidophenol Source: BenchChem / ChemicalBook Context: Standard diazotization protocols and physical property data for 4-azidophenol.

Sources

Methodological & Application

Precision Synthesis of Photoaffinity Probes using 4-Azido-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This Application Note provides a rigorous technical guide for the synthesis and application of photoaffinity probes utilizing the 4-Azido-3-nitrophenol (ANP) scaffold. Designed for medicinal chemists and chemical biologists, this protocol details the conversion of precursors to the photoactive core, strategies for ligand conjugation via the phenolic handle, and the downstream photolabeling workflow. The guide emphasizes the "ortho-nitro" effect, which enhances photostability and red-shifts activation wavelengths to the biocompatible UV-A region (365 nm), minimizing photodamage to biological samples.

Introduction: The ANP Scaffold in Chemical Proteomics

Photoaffinity labeling (PAL) is a cornerstone technique for mapping small molecule-protein interactions. The efficacy of a PAL probe relies heavily on its photoreactive group (PRG). While simple phenyl azides are easily synthesized, they require high-energy UV activation (<300 nm), which damages proteins and reduces assay fidelity.

This compound (ANP) represents a "second-generation" aryl azide scaffold. The inclusion of a nitro group ortho to the azide moiety confers two critical advantages:

  • Red-Shifted Absorbance: The electron-withdrawing nitro group lowers the energy gap for excitation, shifting the activation maximum (

    
    ) to ~320–380 nm. This allows for activation with 365 nm light, preserving protein integrity.
    
  • Enhanced Reactivity: Upon irradiation, the aryl azide generates a highly reactive nitrene. The ortho-nitro group can stabilize the singlet nitrene or facilitate specific ring-expansion pathways, though its primary utility here is spectral tuning and increasing the quantum yield of the nitrene generation.

The phenolic hydroxyl group at the para position (relative to the azide) serves as a versatile nucleophilic handle for conjugation to drug pharmacophores or linkers.

Chemical Synthesis Strategy

The synthesis is bipartite:

  • Core Synthesis: Preparation of the photoreactive this compound building block from commercially available 4-amino-3-nitrophenol.

  • Probe Assembly: Conjugation of the ANP core to a specific ligand via O-alkylation (Williamson Ether Synthesis).

Diagram 1: Synthesis Workflow

ANP_Synthesis Precursor 4-Amino-3-nitrophenol (Starting Material) Diazo Diazonium Intermediate [Unstable] Precursor->Diazo NaNO2, H2SO4 0°C ANP This compound (Photoreactive Core) Diazo->ANP NaN3 0°C to RT Probe Final Photoaffinity Probe (Ether Conjugate) ANP->Probe K2CO3, DMF + Ligand Ligand Ligand-Linker-Halide (Electrophile) Ligand->Probe

Caption: Stepwise construction of the ANP-based probe. The synthesis proceeds via diazotization followed by nucleophilic aromatic substitution and etherification.

Detailed Experimental Protocols

Phase 1: Synthesis of this compound

Safety Note: Azides are potentially explosive and toxic. Perform all reactions behind a blast shield in a fume hood. Avoid metal spatulas; use Teflon or glass.

Reagents:

  • 4-Amino-3-nitrophenol (CAS: 610-81-1)

  • Sodium Nitrite (

    
    )[1]
    
  • Sodium Azide (

    
    )
    
  • Sulfuric Acid (

    
    , 2M aqueous) or Hydrochloric Acid (
    
    
    
    )
  • Urea (quencher)

Protocol:

  • Dissolution: Dissolve 10 mmol (1.54 g) of 4-amino-3-nitrophenol in 20 mL of 2M

    
     (or 6M 
    
    
    
    ) in a round-bottom flask. Cool the suspension to 0–4°C in an ice-water bath.
  • Diazotization: Dropwise add a solution of

    
     (12 mmol, 0.83 g in 5 mL 
    
    
    
    ) while maintaining the temperature below 5°C. The solution will turn clear/yellowish. Stir for 30 min at 0°C.
    • QC Step: Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). If negative, add more

      
      .
      
    • Quenching: Destroy excess nitrous acid by adding small amounts of urea until the starch-iodide test is negative.

  • Azidation: Dissolve

    
     (15 mmol, 0.98 g) in 5 mL minimal water. Add this solution dropwise to the diazonium mixture at 0°C. Caution:  Nitrogen gas (
    
    
    
    ) will evolve vigorously.
  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. A precipitate (the product) typically forms.

  • Workup: Extract the mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with water and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure (keep bath temp <40°C).
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

    • Yield: Typically 70–85%.

    • Characterization: IR (strong azide peak at ~2100–2150

      
      ).
      
Phase 2: Conjugation to Ligand (Probe Assembly)

The most robust method for attaching the ANP core to a ligand is Williamson Ether Synthesis . This requires the ligand to be functionalized with a leaving group (e.g., Alkyl Bromide/Iodide or Tosylate).

Reagents:

  • This compound (synthesized above)

  • Ligand-Linker-Halide (e.g.,

    
    )
    
  • Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: DMF (anhydrous) or Acetone

Protocol:

  • Setup: In a flame-dried flask under Argon/Nitrogen, dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at RT for 15–30 mins.[2] The solution may darken as the phenolate forms.
    
  • Coupling: Add the Ligand-Linker-Halide (1.1 equiv).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.

    • Note: If the reaction is sluggish, heat gently to 40–50°C. Do not exceed 60°C to prevent azide decomposition.

  • Workup: Dilute with water and extract with EtOAc. Wash extensively with water/LiCl solution (to remove DMF) and brine.

  • Purification: Purify via HPLC or Flash Chromatography. Store the final probe in the dark at -20°C.

Photolabeling Workflow

Once the probe is synthesized, it is used to label target proteins in a biological matrix (lysate or live cells).

Diagram 2: Mechanism of Action

Photolabeling_Mechanism Complex Probe-Protein Complex (Non-covalent) Activation UV Irradiation (365 nm) Complex->Activation Equilibrium Binding Nitrene Singlet Nitrene Species (Highly Reactive Electrophile) Activation->Nitrene -N2 Gas Insertion C-H / N-H Insertion (Covalent Bond Formation) Nitrene->Insertion Rapid (< ns) Analysis Downstream Analysis (Click Chem / Western / MS) Insertion->Analysis Denaturation & Enrichment

Caption: Mechanism of ANP-mediated photolabeling. UV activation generates a nitrene that covalently crosslinks to the nearest amino acid residue.

Protocol:
  • Incubation: Incubate the biological sample (e.g., 1 mg/mL proteome) with the Probe (1–10

    
    ) for 30–60 mins at 4°C or RT to establish equilibrium binding.
    
    • Control: Include a "Competition" sample with 10–100x excess of the parent (non-photoactive) ligand.

  • Irradiation: Place samples on ice. Irradiate with a UV lamp (365 nm, 6-watt hand-held or crosslinker) at a distance of 1–2 cm for 5–10 minutes.

    • Critical: Use glass or clear plastic vials that transmit 365 nm light.

  • Click Chemistry (Optional): If the probe contains an alkyne/azide tag, perform CuAAC click chemistry with a reporter (Biotin/Fluorophore).

  • Analysis: Proceed to SDS-PAGE (Western Blot) or Streptavidin enrichment followed by LC-MS/MS for target identification.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Synthesis) Azide decompositionEnsure reaction temperature never exceeds 50°C. Keep pH acidic during diazotization.
No Labeling Observed Inefficient activationCheck UV lamp output (must be 365 nm). Increase irradiation time to 10-15 min.
High Background Non-specific insertionReduce probe concentration. Perform irradiation on ice to reduce diffusion-based collisions.
Probe Precipitation Poor solubilityThe nitro group decreases water solubility. Use DMSO stocks and keep final DMSO <1%.

References

  • Synthesis of Photoaffinity Probes

    • Title: Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a vers
    • Source: PubMed (Hanstein et al., Biochemistry)
    • URL:[Link]

  • Photochemistry of Nitro-Aryl Azides

    • Title: Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • General Protocol for Click Chemistry (Downstream Analysis)
  • Safety Data (4-Amino-3-nitrophenol precursor): Title: Safety Data Sheet - 4-Amino-3-nitrophenol. Source: Fisher Scientific

Sources

Application Note: Conjugation & Photolysis of 4-Azido-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 4-Azido-3-nitrophenol (ANP) as a heterobifunctional photoaffinity probe.

Unlike standard crosslinkers, ANP possesses a specific "ortho-nitro" architecture (nitro group ortho to the azide) which is critical for its function. This electronic arrangement red-shifts the activation wavelength to ~320–365 nm , allowing photolysis with long-wave UV light that minimizes damage to biological samples (unlike simple phenyl azides requiring 254 nm).

Part 1: Chemical Biology & Mechanism[1]

The "Ortho-Nitro" Effect

The efficacy of ANP relies on the positioning of the nitro group at the 3-position and the azide at the 4-position.

  • Red-Shifted Absorbance: The electron-withdrawing nitro group ortho to the azide creates a donor-acceptor system that shifts the absorption maximum (

    
    ) from ~250 nm (phenyl azide) to ~340 nm . This allows the use of gentle 365 nm UV lamps.
    
  • Nitrene Reactivity: Upon UV irradiation, the azide (-N

    
    ) expels nitrogen gas (
    
    
    
    ) to form a highly reactive singlet nitrene . This species rapidly inserts into neighboring C-H or N-H bonds of the target protein, creating a covalent crosslink.
  • Phenolic Handle: The C1-hydroxyl group serves as the attachment point for your ligand (drug, peptide, or cofactor) without disturbing the photoreactive warhead.

Reaction Workflow

The general workflow involves three phases: Synthesis (creating the ANP-Ligand conjugate), Incubation (binding to target), and Photolysis (covalent capture).

Workflow Reagent This compound (Reagent) Conjugation Conjugation (Ether/Ester Linkage) Reagent->Conjugation + Ligand-X Probe Ligand-ANP Probe (Inactive) Conjugation->Probe Binding Target Binding (Equilibrium) Probe->Binding + Protein UV UV Irradiation (365 nm) Binding->UV Crosslink Covalent Protein-Ligand Complex UV->Crosslink Nitrene Insertion

Figure 1: The logical workflow from raw reagent to crosslinked protein complex.[1]

Part 2: Conjugation Protocols

Since ANP contains a free phenol, the most robust conjugation strategies are Williamson Ether Synthesis (for alkyl halide ligands) and the Mitsunobu Reaction (for alcohol ligands).

Protocol A: Williamson Ether Synthesis (For Alkyl Halide Ligands)

Best for: Ligands containing a primary bromide, iodide, or tosylate.

Materials:

  • This compound (1.0 equiv)

  • Ligand-X (1.1 equiv) [X = Br, I, OTs]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)

  • Argon or Nitrogen gas

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial and cool under argon.

  • Dissolution: Dissolve this compound (e.g., 50 mg, 0.28 mmol) in anhydrous DMF (1.0 mL).

    • Note: Keep concentration relatively high (0.2–0.5 M) to drive kinetics.

  • Deprotonation: Add

    
     (77 mg, 0.56 mmol). The solution typically turns bright yellow/orange due to the formation of the phenoxide anion. Stir for 15 minutes at Room Temperature (RT).
    
  • Addition: Add the Ligand-X (0.31 mmol) dropwise or as a solid.

  • Reaction: Stir at RT to 60°C for 4–16 hours.

    • Critical Warning: Do NOT exceed 80°C. Aryl azides are thermally stable up to ~100°C, but prolonged heating above 80°C risks thermal decomposition of the azide.

  • Monitoring: Monitor by TLC (Silica, Hexane:EtOAc). The product will be less polar than the starting phenol.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Silica gel). Keep fractions in the dark or under low light.

Protocol B: Mitsunobu Reaction (For Alcohol Ligands)

Best for: Complex biological ligands with a primary or secondary alcohol.

Materials:

  • This compound (1.0 equiv)

  • Ligand-OH (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:

  • Setup: In a dry vial under argon, dissolve Ligand-OH (0.1 mmol), this compound (18 mg, 0.1 mmol), and

    
     (31 mg, 0.12 mmol) in anhydrous THF (1 mL).
    
  • Cooling: Cool the mixture to 0°C (ice bath).

  • Activation: Add DIAD (24 µL, 0.12 mmol) dropwise over 5 minutes. The solution may turn orange/red and then fade.

  • Reaction: Allow the reaction to warm to RT naturally and stir for 12–24 hours.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ), which can be difficult to remove. Use a steep gradient on Silica gel or preparative HPLC.
    

Part 3: Photoactivation & Crosslinking (The Application)

Once your ligand is conjugated to ANP, use this protocol to label your target protein.

Key Parameters:

Parameter Specification Reason

| Light Source | UV Lamp (365 nm) | Matches the


 transition of the nitro-azide; avoids protein damage caused by 254 nm light. |
| Concentration  | 1–10 µM Probe | Minimize non-specific labeling. |
| Buffer  | PBS or Tris (pH 7.4) | Avoid buffers with primary amines (Tris) if using NHS-ester chemistry, but for PAL, Tris is acceptable as the nitrene prefers C-H insertion. |
| Temperature  | 4°C (Ice) | Prevents thermal denaturation of the protein during irradiation. |

Protocol:

  • Equilibration: Incubate the Target Protein with the Ligand-ANP probe in a clear microcentrifuge tube or 96-well plate (polystyrene is UV transparent at 365 nm; do not use acrylic).

    • Time: 30–60 minutes at 4°C (dark).

  • Irradiation: Place the UV lamp 2–5 cm above the open samples.

    • Irradiate: 5–10 minutes at 365 nm (approx. 4–10 mW/cm²).

  • Quenching: Add a reducing loading buffer (containing DTT or BME) immediately after irradiation. The DTT will quench any remaining nitrenes and reduce the nitro group, but the crosslink is already formed.

  • Analysis: Proceed to SDS-PAGE and Western Blotting (or Mass Spectrometry).

Part 4: Safety & Handling

  • Explosion Hazard: While "organic" azides (C/N ratio > 3) like ANP are generally stable, they are high-energy compounds. Never use metal spatulas (risk of friction) and never heat neat (undiluted) azide above 100°C.

  • Light Sensitivity: Store this compound and its conjugates in amber vials or wrapped in foil. Minimize exposure to fluorescent lab lights; use red light if possible during critical steps.

  • Toxicity: Aryl azides and nitrophenols are toxic and potential mutagens. Handle in a fume hood with gloves.

Part 5: References

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

  • Thermo Fisher Scientific. (n.d.). Photoaffinity Labeling with Aryl Azides. Application Note. Link

  • Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. Link (Provides foundational chemistry on stabilizing aryl azides).

Sources

Application Notes & Protocols: Esterification of the 4-Azido-3-nitrophenol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Azido-3-nitrophenol Esters

This compound is a valuable scaffold in medicinal chemistry and chemical biology. The presence of three distinct functional groups—a phenolic hydroxyl, an azide, and a nitro group—offers a versatile platform for the synthesis of complex molecules. The hydroxyl group, in particular, serves as a key handle for introducing a wide array of functionalities through esterification. This modification can be used to modulate pharmacokinetic properties, introduce reporter groups, or create prodrugs. However, the electron-withdrawing nature of the nitro group and the potential reactivity of the azide group necessitate careful consideration of reaction conditions to achieve efficient and selective esterification.

This guide provides a detailed overview of two robust methods for the esterification of this compound: a classic acid chloride-based approach under basic conditions and the milder Steglich esterification for more sensitive substrates. We will delve into the mechanistic rationale behind each protocol, provide step-by-step experimental procedures, and offer insights into troubleshooting common challenges.

PART 1: Foundational Principles & Mechanistic Considerations

The esterification of a phenol is fundamentally a nucleophilic acyl substitution reaction. The phenoxide, being a better nucleophile than the neutral phenol, is often generated in situ using a base. The choice of the acylating agent and the reaction conditions are paramount for a successful transformation, especially with a substrate bearing sensitive functional groups like an azide.

Method A: Acylation with Acid Chlorides

This is a straightforward and often high-yielding method. The reaction proceeds via the nucleophilic attack of the phenoxide ion on the highly electrophilic carbonyl carbon of the acid chloride. A base is required to neutralize the HCl byproduct and to deprotonate the phenol.

Method B: Steglich Esterification

For substrates that are sensitive to the harsh conditions of acid chloride reactions, the Steglich esterification offers a milder alternative.[1][2] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate a carboxylic acid.[1][3] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial as it acts as a highly effective acyl transfer agent, accelerating the reaction and suppressing side reactions.[1][2][4] The reaction generally proceeds at room temperature under neutral pH conditions.[4]

PART 2: Experimental Protocols

Safety First: this compound and other azide-containing compounds are potentially explosive and should be handled with extreme caution.[5][6][7] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid heat, friction, and shock.[5] Review the Safety Data Sheet (SDS) for all reagents before use.[8][9]

Protocol A: Esterification using an Acid Chloride

This protocol is suitable for the synthesis of esters from readily available acid chlorides.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise.

  • Acylation: Slowly add the acid chloride (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation:

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Acid Chloride1.1Acylating agent
Triethylamine1.2Base to neutralize HCl and activate phenol
Dichloromethane-Anhydrous solvent

Expected Yield: 75-95% (dependent on the acid chloride used).

Protocol B: Steglich Esterification

This protocol is ideal for coupling carboxylic acids that may not have a corresponding stable acid chloride or for reactions with sensitive functional groups.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.[2]

  • Carbodiimide Addition: Cool the solution to 0 °C and add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM dropwise.[2]

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup (DCC): If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.[4] Filter the reaction mixture through a pad of Celite to remove the DCU.

  • Workup (General): Transfer the filtrate (or the entire reaction mixture if EDC was used) to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Carboxylic Acid1.2Acyl source
DCC or EDC1.2Coupling agent
DMAP0.1Catalyst
Dichloromethane-Anhydrous solvent

Expected Yield: 60-90%.

PART 3: Visualization of Key Processes

Experimental Workflow for Esterification

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reactants Dissolve Reactants (Phenol, Acid/Acid Chloride, Base/Catalyst) in Anhydrous Solvent inert_atm Establish Inert Atmosphere (Nitrogen or Argon) prep_reactants->inert_atm cooling Cool to 0 °C (Ice Bath) inert_atm->cooling add_reagent Add Acylating Agent (Acid Chloride or DCC/EDC) cooling->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify caption General workflow for the esterification of this compound.

Caption: General workflow for the esterification of this compound.

Mechanism of Steglich Esterification

G cluster_activation Carboxylic Acid Activation cluster_acyl_transfer DMAP-Catalyzed Acyl Transfer cluster_esterification Ester Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_DMAP Acyl-DMAP Intermediate (Highly Reactive) O_Acylisourea->Acyl_DMAP + DMAP DCU DCU Byproduct DMAP DMAP Ester Ar-O-COR (Product) Acyl_DMAP->Ester + Ar-OH Phenol Ar-OH (this compound) Ester->DMAP Regenerated Catalyst caption Simplified mechanism of the Steglich esterification.

Caption: Simplified mechanism of the Steglich esterification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Deactivated reagents. 3. Substrate decomposition.1. Extend reaction time; consider gentle heating for acid chloride method. 2. Use freshly opened or purified reagents. Ensure solvents are anhydrous. 3. For sensitive substrates, switch to the milder Steglich method.
Formation of side products 1. For Steglich: N-acylurea formation. 2. For acid chloride: Reaction with other functional groups.1. Ensure a sufficient catalytic amount of DMAP is used.[4] 2. Use milder conditions (lower temperature, less reactive base).
Difficulty in purification 1. DCU contamination from Steglich reaction. 2. Close Rf values of product and starting material.1. Ensure complete filtration of DCU. If some remains, it can sometimes be removed by precipitation from a concentrated solution in a non-polar solvent. 2. Optimize the eluent system for column chromatography; try different solvent mixtures.

Conclusion

The esterification of this compound is a critical transformation for accessing a diverse range of chemical probes and potential therapeutic agents. The choice between the acid chloride method and the Steglich esterification should be guided by the stability of the acylating partner and the overall sensitivity of the substrate. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize the desired ester derivatives, paving the way for further downstream applications.

References

  • Green, T. W., & Wuts, P. G. M. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Wikipedia. (2023). Steglich esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemguide. (n.d.). Making Esters. [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. [Link]

Sources

Application Note: Precision Click Chemistry with 4-Azido-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-Azido-3-nitrophenol is a specialized bifunctional probe often utilized in chemical proteomics and photoaffinity labeling. Unlike standard alkyl azides, this aryl azide possesses unique electronic and steric properties dictated by the ortho-nitro group. Successful bioconjugation requires a protocol that navigates the delicate balance between azide reactivity , thermal stability , and photolability .

This guide provides optimized protocols for Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloadditions, specifically tailored to prevent common failure modes associated with electron-deficient aryl azides.

Chemical Profile
PropertyCharacteristicImpact on Protocol
Structure Aryl Azide with ortho-Nitro groupSteric Hindrance: The nitro group crowds the azide, requiring highly efficient ligands (e.g., THPTA).
Electronic State Electron-Deficient (EWG)Reactivity: Lowers the LUMO, potentially accelerating reactions with electron-rich alkynes but increasing susceptibility to nucleophilic attack.
Acidity (pKa) ~6.0 – 6.5 (Phenolic OH)Solubility: At physiological pH (7.4), the phenol is largely deprotonated (phenolate), significantly enhancing water solubility.
Stability Photosensitive & Thermolabile Critical: Ortho-nitro azides can cyclize to form benzofuroxan oxides upon heating or UV exposure. Reactions must be performed in the dark.

Critical Chemical Constraints (The "Why")

Before initiating any experiment, researchers must understand the three primary failure modes for this specific molecule.

A. The Reductant Trap (TCEP/DTT Incompatibility)

Do not use TCEP or DTT. Aryl azides are rapidly reduced to anilines (amines) by phosphines (TCEP) via the Staudinger mechanism and by thiols (DTT/BME). This destroys the click handle before ligation occurs.

  • Solution: Use Sodium Ascorbate as the sole reducing agent for Cu(II) to Cu(I) conversion.

B. The Benzofuroxan Divergence

Under thermal stress (>50°C) or UV irradiation, the nitrene generated from the azide can react with the ortho-nitro oxygen to form a benzofuroxan ring. This is a dead-end product for click chemistry.

  • Solution: Maintain reaction temperature ≤ 37°C (preferably RT) and strictly exclude light.

C. Copper Chelation

The nitrophenol/phenolate moiety can act as a weak bidentate ligand for Cu(II), potentially sequestering the catalyst.

  • Solution: Use a high-affinity accelerating ligand (THPTA or BTTAA) in excess (5:1 ratio relative to Cu) to outcompete the substrate.

Workflow Logic & Signaling

The following diagram illustrates the decision matrix for selecting the correct ligation pathway and avoiding degradation.

G Start This compound Choice Ligation Strategy Start->Choice Light UV/Heat Exposure Start->Light CuAAC CuAAC (Catalytic) Choice->CuAAC Standard SPAAC SPAAC (Strain-Promoted) Choice->SPAAC Live Cell / Cu-Sensitive Reductant TCEP/DTT Added? CuAAC->Reductant Triazole Stable Triazole Conjugate SPAAC->Triazole Sterics Permitting DeadEnd1 Reduction to Aniline (Reaction Fails) Reductant->DeadEnd1 Yes (Fatal Error) Reductant->Triazole No (Sodium Ascorbate used) DeadEnd2 Benzofuroxan Formation (Reaction Fails) Light->DeadEnd2

Caption: Logical flow for this compound ligation. Red paths indicate critical failure modes (reduction or cyclization).

Protocol A: Optimized CuAAC (Copper-Catalyzed)

Best for: Lysates, protein conjugation, and robust in vitro labeling.

Reagents
  • Reaction Buffer: 100 mM Phosphate Buffer (PBS) or HEPES, pH 7.4.

  • CuSO₄ Solution: 20 mM in water (freshly prepared).

  • Ligand (THPTA): 100 mM in water.[1] Note: THPTA is superior to TBTA for this hydrophilic nitrophenol.

  • Reducing Agent: 500 mM Sodium Ascorbate in water (Make Fresh).

  • Alkyne Partner: Terminal alkyne (10 mM stock in DMSO).

  • Azide: this compound (10 mM stock in DMSO).

Step-by-Step Methodology
  • Premix Catalyst (Critical): In a separate microtube, mix CuSO₄ and THPTA in a 1:5 molar ratio .

    • Example: 4 µL CuSO₄ (20 mM) + 10 µL THPTA (100 mM) + 86 µL Water.

    • Why: Pre-complexing protects Cu(I) from oxidation and prevents the nitrophenol from chelating the copper.

  • Prepare Sample: Dilute the this compound labeled molecule into the Reaction Buffer (final conc. 10–100 µM).

  • Add Alkyne: Add 2–5 equivalents of the alkyne partner.

  • Add Catalyst Complex: Add the premixed Cu-THPTA solution. Final Cu concentration should be 0.5–1.0 mM.

  • Initiate: Add Sodium Ascorbate (final conc. 5 mM).

  • Incubate:

    • Condition: DARK (Wrap tube in foil).

    • Time: 30–60 minutes.

    • Temp: Room Temperature (20–25°C).

  • Quench: Add EDTA (10 mM final) to chelate copper before downstream analysis.

Protocol B: SPAAC (Copper-Free)

Best for: Live cells or systems sensitive to oxidative stress. Note: The ortho-nitro group adds steric bulk. Use sterically slim cyclooctynes like BCN or DIBO rather than bulky DBCO if reaction rates are sluggish.

Reagents
  • Cyclooctyne: BCN (Bicyclo[6.1.0]nonyne) or DBCO (Dibenzocyclooctyne).

  • Buffer: PBS pH 7.4 + 10% DMSO (if needed for solubility).

Step-by-Step Methodology
  • Equilibration: Ensure buffers are at Room Temperature.

  • Mix: Add the cyclooctyne probe to the this compound sample.

    • Ratio: Use a higher excess (5–10 equivalents) compared to alkyl azides to overcome the steric hindrance of the nitro group.

  • Incubate:

    • Condition: DARK (Strict adherence required).

    • Time: 2–4 hours. Note: Aryl azides react slower in SPAAC than alkyl azides.

    • Temp: Room Temperature. Do not heat to accelerate.

  • Purification: Remove excess cyclooctyne via desalting columns or dialysis.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
No Product (LC-MS) Azide ReductionCheck if DTT/TCEP was present in the starting buffer. Dialyze sample into fresh PBS before reaction.
Low Yield (CuAAC) Oxygen PoisoningDegas buffers or increase Sodium Ascorbate concentration to 10 mM. Ensure THPTA:Cu ratio is at least 5:1.
Precipitation Low SolubilityThe protonated nitrophenol is less soluble. Ensure pH is > 7.0 to maintain the phenolate form.
Unexpected Mass (-30 Da) Nitrene/BenzofuroxanSample was exposed to light or heat. The azide lost N2 and cyclized. Repeat in the dark.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Nielsen, P. E., & Meldal, M. (2008). Solid-Phase Synthesis of 1,2,3-Triazoles. Methods in Molecular Biology. Link

  • Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews. Link

Sources

Application Note: Protocol for the Synthesis of 4-Azido-3-nitrophenol from 4-Amino-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Introduction

This application note details the synthesis of 4-Azido-3-nitrophenol (MW: 180.12 g/mol ) from 4-amino-3-nitrophenol .[1] This compound is a critical precursor in the field of photoaffinity labeling (PAL). The aryl azide moiety functions as a photophore; upon irradiation with UV light (typically 254–365 nm), it decomposes into a highly reactive nitrene species (


), which can covalently crosslink with nearby biomolecules (proteins, DNA). The presence of the phenolic hydroxyl group allows for further derivatization (e.g., radioiodination or esterification) or serves as a solubility handle.
Mechanistic Strategy

The synthesis follows a classical Sandmeyer-type displacement pathway involving two distinct phases:

  • Diazotization: The ortho-nitroaniline derivative (4-amino-3-nitrophenol) is treated with nitrous acid (generated in situ from sodium nitrite and mineral acid) to form the diazonium salt. The ortho-nitro group decreases the basicity of the amine, requiring strong acidic conditions for effective protonation and reaction.

  • Azidation: The diazonium species undergoes nucleophilic aromatic substitution by the azide anion (

    
    ).
    

Critical Control Point (CCP): The ortho-nitro group stabilizes the diazonium intermediate relative to unsubstituted phenyldiazonium salts, but it also creates steric bulk. Furthermore, the final aryl azide product is photosensitive . All steps following the addition of sodium azide must be performed under red safety light or in total darkness to prevent premature photolysis.

Part 2: Safety Assessment (High Priority)

DANGER: EXPLOSION & TOXICITY HAZARD This protocol involves the handling of Sodium Azide (


)  and the generation of Diazonium salts .[2]
Hazard AgentRisk DescriptionMitigation Strategy
Sodium Azide (

)
Highly acute toxicity (similar to cyanide). Reacts with acids to form explosive/toxic Hydrazoic Acid (

)
.[2][3][4]
NEVER add solid azide to concentrated acid. Maintain pH > 4 during workup where possible. Use a chemical fume hood.[5]
Heavy Metals Azides form highly explosive salts with heavy metals (Cu, Pb, Ag).DO NOT use metal spatulas. Use Teflon or plastic coated magnetic stir bars. Do not dispose of solutions down sink drains with copper/lead piping.[2]
Aryl Azides Potentially explosive if heated or concentrated to dryness.[6]NEVER distill or rotary evaporate to complete dryness with heat. Store in solution or keep wet if possible.
Nitrous Gases (

)
Toxic fumes evolved during diazotization.Perform all reactions in a well-ventilated fume hood.

Part 3: Materials & Equipment[1][3][4][6]

Reagents
  • Starting Material: 4-Amino-3-nitrophenol (CAS: 610-81-1), >97% purity.

  • Acid: Hydrochloric Acid (HCl), 6M or concentrated (37%).

  • Nitrosating Agent: Sodium Nitrite (

    
    ), 2M aqueous solution (freshly prepared).
    
  • Nucleophile: Sodium Azide (

    
    ), solid or 2M aqueous solution.
    
  • Buffer/Quench: Urea (solid), Sodium Acetate (saturated solution).

  • Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Magnesium Sulfate (

    
    , anhydrous).
    
Equipment
  • Amber glassware (or foil-wrapped flasks) for light protection.

  • Ice-water bath (

    
    ) and thermometer.
    
  • Magnetic stirrer with PTFE-coated stir bar.

  • Vacuum filtration setup.

  • Starch-iodide paper.

Part 4: Detailed Experimental Protocol

Phase 1: Solubilization and Acidification
  • Weigh 1.54 g (10 mmol) of 4-amino-3-nitrophenol into a 100 mL amber round-bottom flask.

  • Add 15 mL of 6M HCl .

    • Note: The starting material may not dissolve completely at room temperature.

  • Gently warm the mixture to

    
     with stirring until a clear solution or fine suspension is obtained.
    
  • Cool the mixture rapidly to

    
      using an ice-salt bath. The amine hydrochloride salt may precipitate as a fine slurry; this is normal.
    
Phase 2: Diazotization
  • Prepare a solution of 0.76 g (11 mmol, 1.1 eq) Sodium Nitrite in 5 mL water.

  • Add the

    
     solution dropwise  to the acidic amine mixture while stirring vigorously.
    
    • Critical: Maintain internal temperature

      
       . Rapid addition causes local heating and decomposition.
      
  • Stir at

    
     for 30 minutes. The solution should become clear/homogeneous as the diazonium salt forms.
    
  • Validation: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required for complete conversion).

  • Quenching: Add solid Urea (~100 mg) portion-wise until the starch-iodide test is negative (no color change).

    • Reasoning: Removing excess nitrous acid prevents the formation of toxic nitrosyl azide (

      
      ) upon azide addition.
      
Phase 3: Azidation (Light Sensitive)

ACTION: Dim lab lights or switch to red safety light.

  • Prepare a solution of 0.78 g (12 mmol, 1.2 eq) Sodium Azide in 5 mL water.

  • Buffering Strategy (Safety): To prevent massive evolution of

    
     gas, slowly add Saturated Sodium Acetate  solution to the diazonium mixture until the pH reaches approximately 2–3 (use pH paper). Do not make it basic.
    
  • Add the Sodium Azide solution dropwise to the cold diazonium mixture.

    • Observation: Nitrogen gas (

      
      ) evolution will occur (bubbling). A precipitate (the aryl azide) usually begins to form.
      
  • Stir the mixture at

    
     for 1 hour, then allow it to warm to room temperature over 1 hour.
    
Phase 4: Workup and Purification[4]
  • Extract the aqueous mixture with Ethyl Acetate (

    
     mL) .
    
  • Combine the organic layers and wash with:

    • Water (

      
       mL)
      
    • Brine (

      
       mL)
      
  • Dry the organic phase over anhydrous

    
     .
    
  • Filter into a foil-wrapped flask.

  • Concentrate under reduced pressure (Rotary Evaporator) at

    
     .
    
    • Safety: Do not evaporate to complete dryness. Leave as a concentrated oil or wet solid.

  • Yield: Expect a dark orange/brown solid. Typical yield: 70–85%.

Part 5: Process Visualization (Workflow)

SynthesisProtocol Start Start: 4-Amino-3-nitrophenol (10 mmol) Dissolve Acidification Dissolve in 6M HCl Cool to 0°C Start->Dissolve NaNO2 Add NaNO2 (aq) Dropwise, < 5°C Dissolve->NaNO2 Check Starch-Iodide Test (Must be Blue) NaNO2->Check Check->NaNO2 Negative (Add more NaNO2) Urea Add Urea Quench Excess HNO2 Check->Urea Positive Azide Azidation Add NaN3 (aq) PROTECT FROM LIGHT Urea->Azide N2_Release N2 Gas Evolution (Bubbling observed) Azide->N2_Release Workup Extraction (EtOAc) Wash (Brine) Dry (MgSO4) Azide->Workup Product Product: this compound Store at -20°C (Dark) Workup->Product

Figure 1: Step-by-step synthesis workflow for this compound emphasizing critical safety checks.

Part 6: Quality Control & Characterization

Analytical Specifications
TestMethodExpected Result
Appearance VisualDark orange to brown solid/crystalline powder.
IR Spectroscopy FTIR (KBr or ATR)Strong Azide Stretch:

(Distinctive diagnostic peak). Nitro Stretch:

and

.
TLC Silica Gel (Hexane:EtOAc 1:1)Single spot,

distinct from amine starting material (amine stays lower).
Stability StorageStore at

, desiccated, protected from light. Shelf life ~6 months.
Troubleshooting Guide
  • Problem: Low Yield / Oiling Out.

    • Cause: Incomplete diazotization due to poor solubility of the amine salt.

    • Solution: Ensure the starting material is finely powdered and vigorously stirred during the initial acid addition. Use a slightly larger volume of acid if necessary.

  • Problem: No Azide Peak in IR.

    • Cause: Product decomposed by light or heat.

    • Solution: Repeat synthesis in strict darkness. Ensure rotary evaporator bath is

      
      .
      
  • Problem: Violent Gas Evolution.

    • Cause: Addition of azide was too fast or temperature was too high.

    • Solution: Slow down addition rate. Ensure internal temp is

      
      .
      

References

  • Yale University, Environmental Health & Safety. "Standard Operating Procedure: Sodium Azide." Yale EHS Guidelines. [Link]

  • University of Wisconsin-Madison. "Safe Handling of Sodium Azide." Environment, Health & Safety Department. [Link]

  • National Institute of Standards and Technology (NIST). "4-Amino-3-nitrophenol IR Spectrum." NIST Chemistry WebBook, SRD 69. [Link][7]

  • Kotzyba-Hibert, F., et al. "Recent Progress in Photoaffinity Labeling." Angewandte Chemie International Edition, vol. 34, no. 12, 1995, pp. 1296-1312. (Foundational text on aryl azide photochemistry).
  • Soundararajan, N., & Platz, M. S. "Descriptive Photochemistry of Polyfluorinated Aryl Azides." Journal of Organic Chemistry, vol. 55, no. 7, 1990, pp. 2034-2044. (Mechanistic insights on azide stability).

Sources

using 4-Azido-3-nitrophenol for protein cross-linking

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Protein Cross-Linking & Photoaffinity Labeling using 4-Azido-3-nitrophenol

Executive Summary

This guide details the application of This compound (ANP) as a photoactivatable pharmacophore for protein cross-linking. Unlike simple phenyl azides which require damaging short-wave UV (<280 nm), the ortho-nitro substitution in ANP shifts the activation wavelength to the near-UV/visible region (320–360 nm ). This "optical window" allows for the covalent capture of transient protein interactions in native biological buffers with minimal photodamage to the sample.

This protocol is designed for researchers synthesizing heterobifunctional cross-linkers or using ANP-derivatized ligands to map binding pockets.

Chemical Basis & Mechanism[1][2][3]

The Photochemical Trigger

The core utility of this compound lies in the aryl azide moiety. Upon irradiation, the molecule undergoes a rapid transformation:[1][2][3]

  • Excitation: Absorption of a photon (λ ~335–360 nm) excites the azide.

  • Nitrogen Extrusion: Molecular nitrogen (

    
    ) is released, generating a highly reactive Singlet Nitrene .
    
  • Insertion: The nitrene, being electron-deficient, seeks to complete its valence shell. It can insert directly into neighboring C-H or N-H bonds (Zero-Length Cross-linking) or react with nucleophiles.

The "Ortho-Nitro" Effect

The nitro group at the 3-position (ortho to the azide) serves two critical functions:

  • Red-Shifting: It extends the conjugation system, allowing activation at >300 nm (avoiding DNA/protein damage).

  • Reactivity Modulation: While simple aryl nitrenes often rearrange into ring-expanded dehydroazepines (which react only with nucleophiles), the nitro group can stabilize the triplet nitrene state or favor direct insertion, improving non-specific cross-linking efficiency into hydrophobic pockets.

G Azide This compound (Ground State) Excited Excited State (Abs ~335-360nm) Azide->Excited hν (>300nm) Nitrene Singlet Nitrene (Highly Reactive) Excited->Nitrene -N2 Insertion Covalent Adduct (C-H/N-H Insertion) Nitrene->Insertion Direct Insertion (Fast) Expansion Dehydroazepine (Ring Expansion) Nitrene->Expansion Rearrangement (Slower) Nucleophile Nucleophile Reaction (e.g., Lysine) Expansion->Nucleophile + R-NH2

Figure 1: Photochemical pathway of this compound. The desired pathway is direct nitrene insertion.

Pre-Experimental Considerations

Solubility & Handling
  • Hydrophobicity: ANP is sparingly soluble in water. Prepare stock solutions in DMSO or DMF (anhydrous).

  • Photosensitivity: The compound is sensitive to ambient light.

    • Rule: Perform all manipulations under amber light or in a darkened room. Wrap tubes in aluminum foil.

  • Safety: Azides are potential explosion hazards if concentrated or heated. Do not use metal spatulas; use plastic or glass.

Light Source Selection

Do not use a standard germicidal UV lamp (254 nm), as this will denature proteins.

  • Recommended: High-pressure mercury lamp with a glass filter (e.g., Pyrex) or a UV-LED array emitting at 365 nm .

  • Filter: Use a band-pass filter to block <300 nm radiation if using broad-spectrum lamps.

Protocol: Photocrosslinking Assay

Objective: To covalently link a "Bait" protein (or ligand derivatized with ANP) to a "Prey" protein (receptor).

Materials
  • ANP-Probe: this compound coupled to your ligand of interest (or used as a hetero-bifunctional linker like ANB-NOS).

  • Buffer: PBS (pH 7.4) or HEPES. Avoid Tris or Glycine buffers during the photolysis step if possible, as they can act as nucleophilic scavengers if ring expansion occurs.

  • Light Source: UV Lamp (365 nm, 100W or similar).

  • Quenching Buffer: 1M DTT or β-Mercaptoethanol.

Step-by-Step Methodology
  • Preparation of Reaction Mix (Dark Room):

    • Dissolve the ANP-Probe in DMSO to 10–50 mM (Stock).

    • Dilute Stock into the protein sample. Final organic solvent concentration should be <1–2% to avoid protein denaturation.

    • Molar Ratio: Typically, use a 5-fold to 20-fold molar excess of Probe over Protein.

    • Control: Prepare a "Dark Control" (same mix, wrapped in foil, never irradiated).

  • Equilibration:

    • Incubate the mixture for 30–60 minutes at 4°C (or room temp) in the dark. This allows the probe to bind the specific pocket or equilibrate with surface residues.

  • Irradiation (The Critical Step):

    • Transfer samples to a glass vial or an open-top microplate (polystyrene absorbs UV; UV-transparent plates are required if irradiating from bottom).

    • Place samples on ice to prevent heating from the lamp.

    • Position the UV lamp 5–10 cm from the sample.

    • Irradiate for 5–15 minutes.

    • Note: Flash photolysis (high intensity, ms duration) is preferred for kinetics, but continuous wave (minutes) is standard for yield.

  • Quenching & Processing:

    • Add DTT to a final concentration of 10–20 mM. This reduces any remaining active azides and scavenges long-lived electrophiles.

    • Proceed immediately to SDS-PAGE or Mass Spectrometry preparation.

Experimental Workflow Visualization

Workflow Start Start: ANP-Probe (in DMSO) Mix Incubate with Protein (Dark, 30-60 min) Start->Mix Split Split Samples Mix->Split Control Dark Control (No UV) Split->Control Negative Ctrl Exp Experimental (UV 365nm, 10 min, On Ice) Split->Exp Crosslink Quench Quench (DTT) & Denature Control->Quench Exp->Quench Analyze Analysis (SDS-PAGE / Western / MS) Quench->Analyze

Figure 2: Standard workflow for photoaffinity labeling experiments.

Data Analysis & Troubleshooting

Interpreting Results (SDS-PAGE)
ObservationInterpretationAction
Band Shift (Higher MW) Successful cross-linking. The probe has covalently linked two proteins or a ligand to the protein.[4]Verify specificity by competing with excess unlabeled ligand.
Smearing Non-specific cross-linking or protein degradation/aggregation.Reduce irradiation time; increase distance from lamp; ensure sample is on ice.
No Change Poor binding affinity or inefficient photolysis.Check UV lamp output; ensure buffer doesn't absorb UV; increase probe concentration.
Precipitation Protein denaturation due to DMSO or heat.Reduce DMSO <1%; improve cooling during irradiation.
Specificity Validation

To prove the cross-linking is occurring at a specific binding site, perform a Competition Assay :

  • Pre-incubate protein with 100x excess of unlabeled ligand.

  • Add ANP-Probe.

  • Irradiate.[3][5]

  • Result: The cross-linked band should disappear or significantly decrease in intensity compared to the sample without competitor.

References

  • Fleet, G. W., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group. Nature, 224, 511–512. Link

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: Aryl Azide Reactivity. Link

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

  • Brunner, J. (1993). New Photolabeling and Crosslinking Methods. Annual Review of Biochemistry, 62, 483-514. Link

Sources

Application Note: Synthesis and Handling of 4-Azido-3-nitrophenol via Diazonium Salt Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 4-Azido-3-nitrophenol , a critical heterobifunctional photoaffinity probe used in chemoproteomics to map ligand-binding sites. The synthesis proceeds through a diazonium salt intermediate (3-nitro-4-hydroxyphenyldiazonium chloride), derived from 4-amino-3-nitrophenol.

Unlike standard organic synthesis guides, this document emphasizes the process safety required when handling energetic diazonium-azide exchanges and the handling constraints necessary to preserve the photo-activity of the final product.

Scientific Background & Rationale

The Role of the Diazonium Intermediate

The conversion of an aniline (amine) to an aryl azide is most efficiently achieved via the Sandmeyer-type displacement . Direct nucleophilic substitution (


) is often sluggish on electron-rich phenols; however, converting the amine to a diazonium ion (

) creates an excellent leaving group (

gas).

Reaction Logic:

  • Activation: Nitrous acid (

    
    ) converts the amine into a diazonium salt.[1][2]
    
  • Stabilization: The 3-nitro group provides some stabilization to the diazonium intermediate via electron withdrawal, preventing immediate decomposition.

  • Displacement: The azide ion (

    
    ) attacks the diazonium center. This likely proceeds via a pentazole intermediate or direct nucleophilic displacement, releasing nitrogen gas and yielding the aryl azide.
    
Critical Safety Parameters (Read Before Proceeding)
  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. NEVER allow the intermediate diazonium salt to dry completely. Keep it in solution.

  • Hydrazoic Acid (

    
    ):  Reacting sodium azide with acid releases hydrazoic acid, a highly toxic and explosive gas. The protocol below includes a Urea Quench  step to consume excess nitrous acid, minimizing 
    
    
    
    formation.
  • Photosensitivity: The final product is a photo-crosslinker. From Step 3 onwards , all operations must be performed under amber light or in vessels wrapped in aluminum foil.

Materials & Equipment

ComponentGrade/SpecPurpose
4-Amino-3-nitrophenol >97% PurityStarting Precursor
Sodium Nitrite (

)
ACS ReagentDiazotization Agent
Sodium Azide (

)
Reagent PlusAzidation Agent
Hydrochloric Acid (HCl) 6M and 12MProton Source
Urea CrystallineNitrite Scavenger (Quencher)
Ethyl Acetate HPLC GradeExtraction Solvent
Starch-Iodide Paper IndicatorExcess Nitrite Detection

Equipment:

  • Jacketed glass reactor or round-bottom flask with ice bath.

  • Internal thermometer (Digital, T-type thermocouple recommended).

  • Amber glassware or Aluminum foil.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Solubilization & Acidification
  • In a 250 mL round-bottom flask, suspend 2.0 g (13 mmol) of 4-amino-3-nitrophenol in 20 mL of water .

  • Slowly add 5 mL of concentrated HCl (12M) while stirring.

    • Note: The amine will protonate and dissolve. If suspension persists, slight warming (max 40°C) is permitted, but the solution must be cooled back down before Step 2.

  • Cool the mixture to 0–4°C using an ice/salt bath.

    • Critical Control Point: The temperature must remain below 5°C to prevent phenol oxidation and diazonium decomposition.

Phase 2: Diazotization (Formation of the Intermediate)
  • Prepare a solution of 1.1 g (16 mmol) Sodium Nitrite in 5 mL water .

  • Add the

    
     solution dropwise to the acidic amine solution over 15 minutes.
    
    • Observation: The solution will turn clear/yellowish.

    • Temperature Check: Maintain T < 5°C.

  • Stir for 20 minutes at 0°C.

  • Validation (Starch-Iodide Test): Dip a starch-iodide strip into the solution. It should turn instant dark blue/black , indicating excess nitrous acid (required to drive the reaction to completion).

  • The Urea Quench (Safety Step): Add solid Urea (approx. 100-200 mg) portion-wise until a fresh starch-iodide test remains colorless.

    • Why? This destroys excess

      
      . If skipped, the subsequent addition of azide will generate massive amounts of toxic 
      
      
      
      gas.
Phase 3: Azidation (Displacement)

From this point, work in reduced light (Amber/Red lamps).

  • Dissolve 1.3 g (20 mmol) Sodium Azide in 5 mL water .

  • Add the azide solution dropwise to the cold diazonium mixture.

    • Caution: Vigorous evolution of Nitrogen gas (

      
      ) will occur (foaming). Add slowly to prevent overflow.
      
  • Allow the reaction to stir at 0°C for 1 hour , then remove the ice bath and allow it to warm to room temperature (20-25°C) for 1 hour.

    • Mechanism:[1][2][3][4][5] The diazonium group is displaced by the azide.

Phase 4: Workup & Isolation
  • The product, this compound, typically precipitates as a brown/orange solid.

  • Extract the reaction mixture with Ethyl Acetate (3 x 30 mL) .

  • Wash the organic layer with Brine (saturated NaCl) .

  • Dry over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Filter and evaporate the solvent under reduced pressure (Rotary Evaporator) at < 40°C (Bath temperature).

    • Warning: Do not overheat.[6] Azides can decompose thermally.

  • Yield Expectation: 60–75% yield of a dark orange/brown solid.

Process Visualization

Chemical Reaction Scheme

The following diagram illustrates the structural transformation from the amine precursor to the diazonium intermediate, and finally to the photoactive azide.

ReactionScheme cluster_0 Precursor cluster_1 Unstable Intermediate (Keep < 5°C) cluster_2 Photoactive Product (Protect from Light) Start 4-Amino-3-nitrophenol (Ar-NH2) Inter Diazonium Salt [Ar-N≡N]+ Cl- Start->Inter NaNO2, HCl 0°C (Diazotization) Prod This compound (Ar-N3) Inter->Prod NaN3, Urea -N2 (Azidation)

Caption: Chemical pathway from amine precursor to aryl azide via the diazonium intermediate.[3]

Experimental Workflow Logic

This flowchart ensures the researcher follows the critical safety and handling gates.

Workflow Start Start: 4-Amino-3-nitrophenol Acidify Solubilize in HCl (aq) Start->Acidify Cool Cool to 0-4°C Acidify->Cool NaNO2 Add NaNO2 (Dropwise) Cool->NaNO2 Check Starch-Iodide Test (Must be Blue) NaNO2->Check Quench Add Urea (Until Test is Colorless) Check->Quench Positive Azide Add NaN3 (Dark Conditions Start) Quench->Azide Excess HNO2 Removed Extract Extract w/ EtOAc Dry & Evaporate Azide->Extract N2 Gas Evolution Final Final Product: This compound Extract->Final

Caption: Step-by-step workflow emphasizing the critical Urea Quench and Light Protection steps.

Quality Control & Troubleshooting

ParameterMethodExpected ResultTroubleshooting
Identity IR SpectroscopyStrong peak at ~2100–2150 cm⁻¹ (Azide stretch).No peak? Azidation failed. Check nitrite quality.
Purity TLC (EtOAc:Hexane 1:1)Single spot, distinct Rf from amine.Multiple spots? Purify via silica flash chromatography (in dark).
Stability Visual InspectionOrange/Brown solid.Black tar? Thermal decomposition occurred. Keep workup <40°C.

References

  • Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group. Nature, 224, 511–512. [Link]

  • Smith, P. A. S., & Brown, B. B. (1951). The Reaction of Aryl Azides with Strong Acids.[2] Journal of the American Chemical Society, 73(6), 2435–2437. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135484325 (3-Nitro-4-hydroxyphenyldiazonium). [Link]

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296–1312. [Link]

Sources

Application Note: Optimizing Photolysis Kinetics for Nitrophenol Aryl Azide Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Photoaffinity labeling (PAL) is a cornerstone technique for mapping small molecule-protein interactions. Among photoreactive moieties, nitrophenol aryl azides (e.g., 4-azido-2-nitrophenol derivatives like ASA, FNPA) are preferred due to their red-shifted absorption maxima (~300–460 nm), which allows activation with long-wavelength UV light, minimizing damage to biological samples. However, the photolysis window is critical: insufficient irradiation yields poor crosslinking, while excessive exposure leads to non-specific labeling, sample heating, and protein denaturation. This guide provides a rigorous, self-validating protocol to determine the optimal photolysis time (


) for your specific experimental system.

Mechanistic Foundation

To optimize the protocol, one must understand the competing photochemical pathways. Upon UV excitation, the aryl azide eliminates nitrogen to form a highly reactive singlet nitrene.

  • The Desired Pathway (Insertion): The singlet nitrene inserts rapidly into neighboring C-H or N-H bonds of the target protein, forming a covalent complex.

  • The Competing Pathway (Ring Expansion): The nitrene can rearrange into a dehydroazepine intermediate (ketenimine), which is a long-lived electrophile that reacts preferentially with nucleophiles (e.g., solvent amines, lysines) rather than the specific binding pocket.

  • The Nitrophenol Advantage: The nitro group on the phenyl ring serves two functions:

    • Bathochromic Shift: It shifts the absorption maximum to ~360–400 nm, allowing the use of gentler UV-A light.

    • Electronic Stabilization: It can modulate the lifetime of the nitrene, though the risk of ring expansion remains if the probe is not bound tightly in a hydrophobic pocket.

Diagram 1: Photolysis & Reaction Pathways

Aryl_Azide_Photolysis Start Nitrophenol Aryl Azide (Ground State) Excited Excited State (Singlet) Start->Excited UV (365 nm) Nitrene Singlet Nitrene (Highly Reactive) Excited->Nitrene -N2 Insertion C-H / N-H Insertion (Specific Crosslinking) Nitrene->Insertion Fast (<100 ps) Hydrophobic Pocket RingExp Ring Expansion (Dehydroazepine) Nitrene->RingExp Rearrangement Triplet Intersystem Crossing (Triplet Nitrene) Nitrene->Triplet Slow Nucleophile Reaction with Nucleophiles (Non-specific Labeling) RingExp->Nucleophile Slow (ms-s) Oxidation Polymerization/Oxidation (Waste) Triplet->Oxidation

Caption: Mechanistic bifurcation of aryl azide photolysis. Optimization aims to maximize Insertion while minimizing Ring Expansion and non-specific Nucleophilic attack.

Critical Parameters for Optimization

Before starting the time-course experiment, standardize these variables:

ParameterRecommendationRationale
Light Source 365 nm High-Power LEDNarrow bandwidth avoids deep UV (<300 nm) damage. LEDs produce less heat than Hg lamps.
Sample Distance 1–5 cm (Fixed)Light intensity follows the inverse-square law (

). Small changes in distance drastically alter kinetics.
Sample Depth < 5 mmUV light is attenuated by the sample itself (inner filter effect). Use shallow wells (e.g., 96-well plate) or thin films.
Buffer Composition Amine-free (PBS/HEPES)Primary amines (Tris, Glycine) act as nucleophiles, scavenging the dehydroazepine intermediate and reducing efficiency.
Temperature 4°C (Ice bath/Cold room)Mitigates heating from the lamp and reduces thermal diffusion of the probe away from the target.

Protocol: Determination of (Time-Course)

This protocol determines the irradiation time that yields maximum specific crosslinking before degradation occurs.

Materials
  • Target Protein: Purified protein or cell lysate (1 mg/mL).

  • Probe: Nitrophenol aryl azide probe (e.g., 10–50 µM final conc.).

  • UV Source: 365 nm UV lamp (e.g., Stratalinker or handheld UVP lamp).

  • Quenching Buffer: 2x SDS-PAGE loading buffer (reducing).

Experimental Workflow
  • Equilibration:

    • Prepare a "Master Mix" of Protein + Probe.

    • Incubate in the dark at 4°C for 30–60 minutes to establish binding equilibrium. Do not skip this.

  • Aliquotting:

    • Distribute 50 µL of the Master Mix into 7 wells of a clear, flat-bottom 96-well plate (or open microcentrifuge tubes).

    • Label them: 0, 1, 3, 5, 10, 20, 30 minutes.

  • Irradiation (The Variable):

    • Place the plate on ice, 5 cm below the UV source.

    • T=0 control: Remove the "0 min" sample immediately and add Quenching Buffer. Keep in dark.

    • Turn on UV lamp.

    • At each time point (1, 3, 5...), remove the corresponding sample and immediately add Quenching Buffer.

  • Analysis:

    • Run samples on SDS-PAGE.

    • Readout: Western Blot (if probe is biotinylated/tagged) or Coomassie/Silver Stain (if looking for mass shift, though difficult with small probes).

    • Quantification: Densitometry of the labeled band.

Diagram 2: Optimization Workflow

Optimization_Protocol Mix Master Mix (Protein + Probe) Incubate Equilibrate 30 min, 4°C, Dark Mix->Incubate Aliquot Aliquot into 7 Wells Incubate->Aliquot UV UV Exposure (365 nm) Timepoints: 0-30 min Aliquot->UV On Ice Quench Quench (SDS Buffer) UV->Quench At t=x Analyze SDS-PAGE & Western Blot Quench->Analyze

Caption: Step-by-step workflow for determining optimal photolysis time (


).

Data Interpretation & Selection of

Plot the Band Intensity (Y-axis) vs. Irradiation Time (X-axis) .

  • Phase 1 (Linear Rise): Early time points (0–5 min). Crosslinking is driven by photon flux.

  • Phase 2 (Plateau): The "Goldilocks" zone. Most probe has reacted; further irradiation yields diminishing returns.

  • Phase 3 (Decline/Smearing): Late time points (>20 min).

    • Smearing: Indicates non-specific crosslinking or protein aggregation.

    • Loss of Signal: Photobleaching of the fluorophore/tag or degradation of the epitope.

Decision Rule: Choose the shortest time point that achieves >80% of the plateau intensity .

  • Example: If 5 min = 80% intensity and 10 min = 95% intensity, choose 5-7 minutes . This minimizes side reactions while maximizing signal.

Troubleshooting & Nuances

"The Filter Effect"

If your protein or buffer absorbs UV (e.g., high concentrations of heme proteins or certain detergents), the effective light intensity drops.

  • Solution: Use a thinner path length (drop of liquid on a slide) or increase irradiation time, but monitor temperature.

Non-Specific Labeling

If you see labeling in your "Excess Competitor" control (where you add 100x non-photoactive ligand), your irradiation time is likely too long, driving the "Ring Expansion" pathway which attacks random nucleophiles.

  • Solution: Reduce time and ensure Amine-Free buffer.

Sample Heating

UV lamps generate heat.

  • Solution: Always irradiate samples on ice. Pre-chill the UV crosslinker chamber.

References

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

  • Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Tech Tip #11. Link

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics.[1] STAR Protocols, 2(2), 100593. Link

  • Platz, M. S. (1996). Photolysis of aryl azides in solution: The dominance of the nitrene pathway. Accounts of Chemical Research, 28(12), 481–488. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Non-Specific Binding in Aryl Azide Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Photoaffinity Labeling (PAL) Optimization

Introduction: The Chemistry of "Sticky" Backgrounds

Welcome to the technical support hub for aryl azide photoaffinity labeling. If you are experiencing high background noise or "labeling everything" in your lysate, you are likely fighting the intrinsic photochemistry of the aryl nitrene.

The Core Problem: Upon UV irradiation, an aryl azide yields a singlet nitrene . Ideally, this inserts immediately into a neighboring bond (C-H or N-H) on your target protein. However, singlet nitrenes are unstable. They often undergo ring expansion to form a ketenimine (a long-lived electrophile) or relax to a triplet nitrene .

These secondary species are the primary cause of non-specific binding (NSB). They drift away from the binding pocket and react with random nucleophiles in the solvent or on non-target proteins.

Module 1: Experimental Design & Probe Selection

Q: Why is my simple phenyl azide probe labeling the entire proteome?

A: You are likely generating too many ketenimines. Simple phenyl azides have a high rate of ring expansion.

The Fix: Switch to Perfluorophenyl Azides (PFPAs). Fluorinating the aromatic ring extracts electron density, stabilizing the singlet nitrene and significantly raising the energy barrier for ring expansion.

  • Result: The nitrene stays in the "insertion-ready" state longer and is less likely to rearrange into the long-lived species that cause NSB.

  • Action: If possible, derivatize your ligand with a PFPA moiety instead of a simple phenyl azide.

Q: What is the "Goldilocks" Probe Concentration?

A: NSB is linearly dependent on probe concentration, while specific binding is saturable.

  • Protocol: Perform a concentration gradient (e.g., 10 nM to 10 µM).

  • Target: Use the lowest concentration that yields a detectable signal. Operating at

    
     or slightly above is ideal; operating at 
    
    
    
    guarantees high background.

Module 2: The Photolysis Protocol

Q: Can I use my standard UV transilluminator (302/312 nm)?

A: Proceed with caution.

  • 302 nm: Highly energetic. It activates the azide efficiently but also damages proteins (tryptophan oxidation) and can cause radical-mediated crosslinking of the lysate itself.

  • 365 nm (Long-wave): Preferred for biological samples. It is less damaging but requires longer irradiation times or high-power LEDs.

Q: How long should I irradiate?

A: "Flash photolysis" is superior to continuous wave.

  • The Trap: Long irradiation (>10 mins) heats the sample and promotes secondary radical reactions.

  • Recommendation: Use a high-power LED (365 nm) for 30–60 seconds . If using a handheld lamp (low power), do not exceed 5–10 minutes. Always keep samples on ice.

Visualization: The Activation Pathway

AzidePathways Azide Aryl Azide (Pro-Drug) UV UV Light (hv) Azide->UV Singlet Singlet Nitrene (Desired Species) UV->Singlet N2 release Target Specific Insertion (Target Protein) Singlet->Target Fast Insertion (<1 ns) RingExp Ring Expansion Singlet->RingExp Rearrangement Ketenimine Dehydroazepine / Ketenimine RingExp->Ketenimine Long-lived Electrophile NSB Non-Specific Binding (Random Nucleophiles) Ketenimine->NSB Slow reaction w/ solvent/proteins

Figure 1: The bifurcation of the aryl nitrene pathway. Minimizing NSB requires favoring the green path (Insertion) over the red path (Ring Expansion).

Module 3: Buffer Chemistry & Scavenging

Q: Should I use Tris or PBS during photolysis?

A: This is a trade-off between Yield and Specificity .

Buffer ComponentEffect on Nitrene/KetenimineVerdict for NSB Reduction
PBS / HEPES Inert. Does not quench electrophiles.High Yield, Higher NSB risk. Allows long-lived ketenimines to eventually find a protein to bind.
Tris / Glycine Primary amines act as nucleophiles (scavengers).Lower Yield, Lower NSB. Tris will rapidly quench free-floating ketenimines.
  • Technical Insight: If your specific binding is tight (slow

    
    ), the probe buried in the pocket is shielded. You can add 25–50 mM Tris  to the buffer during irradiation. The Tris will scavenge the unbound, long-lived electrophiles in the solvent before they can label random proteins, while the bound probe reacts with the target.
    
Q: Can I use DTT/Mercaptoethanol?

A: NO. Thiols will reduce the azide to an amine before you even turn on the UV light, killing the experiment. Add reducing agents only after photolysis is complete.

Module 4: Validation (The Self-Validating System)

To prove that a band on your gel is a real target and not NSB, you must perform a Competition Assay . This is the only way to scientifically validate your data.

Protocol: Competition Displacement Assay
  • Prepare Lysate: Aliquot lysate into two tubes.

  • Competition:

    • Tube A (Control): Add Probe (e.g., 1 µM) + DMSO vehicle.

    • Tube B (Competitor): Add Probe (1 µM) + Excess Cold Ligand (e.g., 50–100 µM).

  • Incubation: Incubate for 30 mins in the dark to allow equilibrium binding.

  • Irradiation: UV irradiate both tubes simultaneously.

  • Analysis:

    • Specific Hit: The band disappears or significantly fades in Tube B.

    • Non-Specific Hit: The band intensity remains identical in Tube A and Tube B (because the "sticky" interaction is not saturable or competitive).

Troubleshooting Guide

Decision Tree: High Background

Troubleshooting Start Problem: High Non-Specific Binding CheckCtrl Did 'No UV' control show labeling? Start->CheckCtrl Thermal Issue: Thermal Activation or 'Sticky' Fluorophore CheckCtrl->Thermal Yes CheckComp Did Competition Assay remove the bands? CheckCtrl->CheckComp No YesUV Yes NoUV No Action1 Keep samples on ice. Check probe solubility. Thermal->Action1 Success Validation Successful. Use Click enrichment to clean up gel. CheckComp->Success Yes CheckConc Issue: Probe Conc. Too High CheckComp->CheckConc No YesComp Yes NoComp No Action2 Titrate down probe. Switch to PFPA. CheckConc->Action2

Figure 2: Logic flow for diagnosing the source of background noise.

References & Further Reading

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

    • Foundational text on the chemistry of nitrenes and ketenimines.

  • Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. Link

    • Establishes PFPAs as the superior alternative to reduce ring expansion.

  • Ge, S. S., et al. (2018).[1] Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances. Link

    • Compares aryl azides to diazirines and benzophenones.

  • Thermo Fisher Scientific. Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Link

    • Practical guide on UV wavelengths and buffer compatibility.

Sources

troubleshooting low yield in 4-Azido-3-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering yield issues with 4-Azido-3-nitrophenol (4A3NP) .

Ticket ID: 4A3NP-YIELD-OPT Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Executive Summary

Low yield in the synthesis of this compound is typically caused by three convergent failure modes: photolytic degradation , diazonium instability (in the amine route), or competitive hydrolysis (in the fluoride displacement route). This guide isolates these variables using a self-validating troubleshooting protocol.

Part 1: Critical Safety Directives (Read Before Proceeding)

WARNING: High-Energy Functional Groups

  • Explosion Hazard: Aryl azides can decompose explosively upon heating or shock. Never rotary evaporate solutions to total dryness; always leave a solvent "cushion" or use a stream of inert gas.

  • Toxicity: Nitrophenols are uncouplers of oxidative phosphorylation. Sodium azide (NaN₃) releases hydrazoic acid (HN₃) in acidic media, which is acutely toxic and explosive.[1]

  • Light Sensitivity: CRITICAL. The azide moiety (

    
    ) photolyzes to a reactive nitrene (
    
    
    
    ) under UV/visible light. All experiments must be performed in amber glassware or vessels wrapped in aluminum foil.

Part 2: Route Selection & Mechanism

To troubleshoot effectively, identify your synthetic pathway. The two primary routes have distinct failure points.

Pathway Visualization

The following diagram outlines the two synthesis routes and their specific "Yield Traps."

SynthesisRoutes cluster_legend Legend Start1 Precursor A: 4-Amino-3-nitrophenol Inter1 Intermediate: Diazonium Salt (Temp < 5°C) Start1->Inter1 NaNO₂, HCl (Diazotization) Start2 Precursor B: 4-Fluoro-3-nitrophenol Product Target: This compound Start2->Product NaN₃, DMSO (S_NAr) Trap2 TRAP: Hydrolysis (Wet Solvent) Start2->Trap2 H₂O present Inter1->Product NaN₃, NaOAc (Azidation) Trap1 TRAP: Self-Coupling (pH > 4) Inter1->Trap1 Incorrect pH Trap3 TRAP: Photolysis (Light Exposure) Product->Trap3 Ambient Light key Blue Path: S_NAr Route Black Path: Diazotization Route Red Dashed: Yield Loss Mechanisms

Caption: Figure 1. Dual synthetic pathways for this compound showing critical yield traps (Red).

Part 3: Troubleshooting The Diazotization Route

Precursor: 4-Amino-3-nitrophenol Mechanism: Sandmeyer-type reaction (Amine


 Diazonium 

Azide).
Root Cause Analysis

If your yield is


, check the following parameters in order.
1. The "Starch-Iodide" Checkpoint (Validation Step)

Issue: Incomplete diazotization. Diagnostic: After adding NaNO₂ to the amine in acid (HCl/H₂SO₄) at 0°C, spot an aliquot onto starch-iodide paper.[2]

  • Pass: Paper turns instantaneous blue/black (Excess HNO₂ present).

  • Fail: No color change. You have insufficient nitrite, and the amine is not fully converted.

  • Fix: Add NaNO₂ in small portions until the test is positive and persists for 5 minutes.

2. The pH Trap (Self-Coupling)

Issue: Phenols are electron-rich. If the pH rises above ~4 during azidation, the unreacted phenol couples with the diazonium salt to form an azo dye (red/orange sludge) instead of the azide. Protocol Adjustment:

  • The diazonium salt solution is highly acidic.

  • The sodium azide solution is basic.

  • Action: Pre-dissolve NaN₃ in a buffered solution (Sodium Acetate) or carefully control addition to keep pH between 1–2. Do not neutralize the diazonium salt before adding azide.

3. Temperature Runaway

Issue: Diazonium salts of nitrophenols are relatively stable but will decompose if


 during formation.
Action:  Maintain internal temperature at 

using a crushed ice/salt bath. Monitor with an internal thermometer, not just a bath thermometer.

Part 4: Troubleshooting The SNAr Route

Precursor: 4-Fluoro-3-nitrophenol Mechanism: Nucleophilic Aromatic Substitution.

Root Cause Analysis

This route is generally cleaner but suffers from hydrolysis and solubility issues.

1. The "Wet Solvent" Killer

Issue: The fluoride is activated by the nitro group. However, hydroxide (


) is a better nucleophile than azide (

) in many contexts. If your DMSO/DMF contains water, you will generate 4-hydroxy-3-nitrophenol (hydrolysis product) instead of the azide. Diagnostic: Check LCMS for a peak at M-1 (154 m/z) corresponding to the phenol hydrolysis product. Fix: Use anhydrous DMSO/DMF (stored over molecular sieves).
2. Reactivity & Heating

Issue: The 3-nitro group activates the 4-position, but steric hindrance can slow the reaction. Optimization Table:

ParameterStandard ConditionOptimization for YieldReason
Solvent DMFDMSO Higher dielectric constant stabilizes the transition state.
Temperature 25°C40–50°C Overcomes activation energy barrier (Do not exceed 60°C).
Reagent Ratio 1.1 eq NaN₃1.5 – 2.0 eq NaN₃ Drives reaction to completion (Le Chatelier’s principle).
Time 4 HoursOvernight (12h) SNAr on crowded rings is slow.

Part 5: The Universal Failure Mode (Photolysis)

Symptom: The product is pure by TLC initially but turns into a complex tar during workup or storage. Mechanism: Aryl azides absorb UV/Blue light, ejecting


 to form a highly reactive nitrene.[3] This nitrene inserts into C-H bonds of solvents or dimerizes.

The "Darkroom" Protocol:

  • Wrap everything: Flasks, columns, and rotovap bulbs must be wrapped in foil.

  • Amber Glass: Store final product in amber vials.

  • Light Source: Turn off hood lights; work under subdued ambient light.

Part 6: Optimized Step-by-Step Protocol (Diazotization Route)

Recommended for scalability and cost.

  • Preparation: In a foil-wrapped flask, dissolve 4-amino-3-nitrophenol (1.0 eq) in 6M HCl (10 eq). Cool to

    
    .
    
  • Diazotization: Dropwise add NaNO₂ (1.1 eq) in water. Maintain

    
    .
    
    • Validation: Check starch-iodide paper after 15 mins. Must be Blue.

  • Azidation: Dissolve NaN₃ (1.5 eq) and Sodium Acetate (3.0 eq) in water. Cool to

    
    .
    
  • Addition: Pour the diazonium solution into the azide solution slowly with vigorous stirring. (Note: This order prevents transient high concentration of HN₃).

    • Observation: Evolution of

      
       gas (frothing) is normal.
      
  • Workup: Stir for 1h at

    
    . Extract with cold Ethyl Acetate. Wash with water (2x) and Brine (1x).
    
  • Drying: Dry over

    
    . Filter.
    
  • Concentration: Evaporate solvent at room temperature (do not heat bath > 30°C). Stop before complete dryness.

Part 7: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Identified RouteQ Which Synthesis Route? Start->RouteQ Diazo Diazotization Route RouteQ->Diazo SNAr S_NAr Route (Fluoride) RouteQ->SNAr StarchTest Starch-Iodide Test Positive? Diazo->StarchTest AddNitrite Action: Add more NaNO₂ Check temp < 5°C StarchTest->AddNitrite No CheckColor Did reaction turn red/sludge? StarchTest->CheckColor Yes FixPH Action: pH was too high. Use Acetate Buffer. CheckColor->FixPH Yes (Coupling) PhotoCheck Was foil used? CheckColor->PhotoCheck No WetSolvent Is DMSO/DMF Anhydrous? SNAr->WetSolvent DrySolvent Action: Use fresh bottle or Molecular Sieves WetSolvent->DrySolvent No TempCheck Reaction Temp? WetSolvent->TempCheck Yes HeatUp Action: Heat to 40-50°C (Check stability) TempCheck->HeatUp Too Cold (<20°C) TempCheck->PhotoCheck Optimal WrapFoil CRITICAL ACTION: Repeat in dark/foil. PhotoCheck->WrapFoil No

Caption: Figure 2. Logic flow for isolating yield-limiting factors.

FAQ: Frequently Asked Questions

Q: Can I purify the product on silica gel? A: Yes, but with caution. Aryl azides can decompose on acidic silica if left too long. Use a neutral mobile phase (e.g., Hexane/EtOAc) and run the column quickly in the dark. Do not dry the silica band with a heat gun.

Q: The product is an oil, but literature says it's a solid. Why? A: This usually indicates solvent trapping or impurities (phenol derivatives). If synthesized via SNAr, residual DMSO is difficult to remove. Wash the organic layer extensively with water or lyophilize if possible. If the oil is dark, photolysis may have occurred.

Q: Why do I see bubbles during the reaction? A: In the diazotization route, nitrogen gas (


) is evolved when the azide displaces the diazonium group. This is the hallmark of a successful reaction. Ensure your vessel is vented (do not seal tightly).

References

  • Smith, P. A. S., & Brown, B. B. (1951). "The Reaction of Aryl Azides with Strong Acids." Journal of the American Chemical Society, 73(6), 2435–2437. Link (Foundational chemistry of aryl azides).

  • Keana, J. F. W., & Cai, S. X. (1990). "New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides." The Journal of Organic Chemistry, 55(11), 3640–3647. Link (Discusses light sensitivity and handling).

  • Organic Chemistry Portal. "Diazotization and Sandmeyer Reaction." Link (General mechanism and conditions).

  • Thermo Fisher Scientific. "Photoactivatable Crosslinkers Technical Handbook." Link (Handling protocols for aryl azides).

  • Sigma-Aldrich (Merck). "Safety Data Sheet: 4-Fluoro-3-nitrophenol." Link (Safety and stability data).

Sources

handling light sensitivity of 4-Azido-3-nitrophenol reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Azido-3-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals who utilize this potent photoaffinity labeling reagent. The unique chemical structure of this compound, specifically the aryl azide group, makes it an invaluable tool for covalently trapping and identifying binding partners in biological systems. However, this same functionality renders the molecule highly sensitive to light, a critical factor that is often underestimated, leading to experimental failure.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with the light sensitivity of this compound, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on diagnosing and resolving issues arising from the reagent's photolability.

Problem 1: Low or No Yield in My Photo-Crosslinking Experiment

Question: I performed a photoaffinity labeling experiment with this compound to identify interacting proteins, but my Western blot/mass spectrometry results show very weak or no signal for my target. What could have gone wrong?

Answer:

This is a classic symptom of premature degradation of the this compound probe. The aryl azide is the workhorse of your experiment, and its integrity is paramount up until the moment of UV activation. Exposure to ambient lab lighting, especially over extended periods, can cause the azide to degrade before it has a chance to bind to its target.

Causality Explained: The azide group (-N₃) is designed to be stable in the dark but will photolyze upon exposure to UV light (and to a lesser extent, high-energy visible light like blue light). This process expels nitrogen gas (N₂) and generates a highly reactive nitrene intermediate.[1] It is this nitrene that covalently crosslinks to nearby molecules. If this activation happens in your stock vial or during your incubation period (before UV crosslinking), the reagent is effectively "spent" and will not crosslink to your target protein. Recent studies on the analogous compound 2-azido-4-nitrophenol (NPA) have demonstrated that UV illumination induces its degradation into products that lack their intended biological activity.[2]

Troubleshooting Steps & Solutions:

  • Assess Your Reagent Handling:

    • Weighing and Aliquoting: Did you weigh the powdered reagent under direct, bright overhead lighting? Did you prepare your stock solution on an open bench?

      • Solution: Weigh the solid compound in a dimly lit room or under a red safe light. Immediately wrap the vial in aluminum foil. When preparing stock solutions, work in a darkened area and use amber-colored microtubes or tubes wrapped in foil.

    • Incubation Conditions: Was your binding incubation (probe + target) performed in clear plates or tubes on the benchtop?

      • Solution: Perform all incubation steps in complete darkness. Wrap plates or tubes securely in aluminum foil and place them in a light-tight box or a drawer.

  • Evaluate Your Reagent's Viability (Control Experiment):

    • Hypothesis: Your reagent may have degraded due to improper storage or handling.

    • Validation Protocol: Design a simple control experiment. Prepare two identical binding reactions. For "Sample A," follow a rigorous light-exclusion protocol for every step. For "Sample B," intentionally expose the dissolved reagent to your typical lab bench lighting for 30 minutes before adding it to the binding reaction. Run both samples through your standard UV crosslinking and analysis workflow.

    • Expected Outcome: If light sensitivity is the issue, you should see a significantly stronger signal in Sample A compared to a very weak or absent signal in Sample B.

  • Check Your Light Source:

    • Wavelength and Intensity: While you need UV light for the final crosslinking step, ensure no stray UV sources are active in your lab during reagent preparation and incubation. Some older fluorescent lab lights can emit low levels of UV.

    • Solution: If you suspect ambient light contamination, consider working within a fume hood with the sash down and the light off, or use a designated darkroom for all pre-crosslinking steps.

Problem 2: High Background or Non-Specific Labeling

Question: My experiment worked, but I'm seeing a lot of non-specific bands on my gel, making it difficult to identify my true target. Why is this happening?

Answer:

High background is often a consequence of the reactive nitrene being generated at the wrong time or place. When this compound is activated while unbound in solution, the resulting nitrene will react indiscriminately with any available molecule, including the solvent, buffer components, and non-target proteins.

Causality Explained: The goal of photoaffinity labeling is for the probe to first bind specifically to its target in a reversible equilibrium. The UV light is then applied to "trap" this specific interaction by converting the azide to a nitrene while it is in the target's binding pocket. If the nitrene is formed prematurely in the bulk solution due to ambient light, it will react with the most abundant molecules around it, leading to widespread, non-specific labeling.

Troubleshooting Steps & Solutions:

  • Strict Light Exclusion During Incubation: This is the most critical factor. The probe must be allowed to reach binding equilibrium with your target in the dark. Any light exposure during this phase will generate free-floating nitrenes.

    • Solution: As detailed above, use foil-wrapped tubes and plates for the incubation step. Do not be tempted to "check on" your samples without a safe light.

  • Optimize Incubation Time:

    • Rationale: A shorter incubation time (if sufficient to reach binding equilibrium) minimizes the window of opportunity for accidental light exposure.

    • Solution: Titrate your incubation time in a pilot experiment (under strict dark conditions) to find the shortest duration required to achieve optimal specific labeling.

  • Incorporate a "Quencher" Post-Reaction (Advanced):

    • Rationale: After UV crosslinking, there may be unreacted, activated nitrene species that can contribute to background during sample processing.

    • Solution: The addition of a scavenger molecule that can mop up excess nitrenes can sometimes reduce background. Dithiothreitol (DTT) is often used for this purpose, but its compatibility must be verified for your specific protein and downstream analysis.

Recommended Workflow for Handling this compound

The following diagram illustrates the critical points for light exclusion in a typical photoaffinity labeling experiment.

G cluster_prep Preparation (Dim Light / Red Light) cluster_exp Experiment (Strict Darkness) cluster_activation Activation (Controlled UV Exposure) cluster_analysis Analysis (Normal Light) weigh Weigh Solid Reagent dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Amber or Foil-Wrapped Tubes dissolve->aliquot storage Store at -80°C Under Inert Gas aliquot->storage add_probe Add Probe to Biological Sample storage->add_probe Use one aliquot per experiment incubate Incubate to Allow Binding (Foil-Wrapped Plate/Tube) add_probe->incubate uv_crosslink Expose to UV Light (e.g., 254/365 nm) incubate->uv_crosslink analysis Downstream Analysis (SDS-PAGE, MS, etc.) uv_crosslink->analysis key Workflow Key light_critical Light Critical Step

Caption: Recommended experimental workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What exactly makes this compound light-sensitive?

The aryl azide functional group (-N₃) attached to the phenol ring is inherently metastable. It can absorb energy from photons (particularly in the UV range), which excites the molecule and leads to the cleavage of a nitrogen-nitrogen bond, releasing stable N₂ gas and forming a highly reactive nitrene. This is the fundamental basis of its utility in photoaffinity labeling.[1][2]

Q2: How should I store powdered this compound?

Solid this compound should be stored in a tightly sealed amber vial in a desiccator at -20°C or -80°C. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended to displace oxygen and moisture. Always keep the vial in a dark location.[3][4]

Q3: What kind of lighting is "safe" for handling the reagent?

No light is perfectly safe, but some is much better than others. If you must use light, a low-intensity red safelight (similar to those used in old photographic darkrooms) is the best option, as red light is lower in energy and less likely to cause photolysis. Standard fluorescent or LED overhead lights should be avoided at all costs during handling.

Q4: I dissolved the entire batch of reagent in DMSO. Can I store this solution?

Yes, but with extreme care. We strongly recommend preparing a concentrated stock solution, aliquoting it into single-use amounts in amber or foil-wrapped tubes, and storing them at -80°C. This practice avoids repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock with accidental light exposure. Never store the solution in a clear tube in a lighted freezer.

Q5: How can I visually tell if my reagent has degraded?

Unfortunately, there is often no obvious visual change (e.g., color shift) upon degradation of the azide group. The most reliable indicator of degradation is experimental failure (low yield, high background). This is why performing a control experiment, as described in Troubleshooting Problem 1, is the best way to validate a new or old batch of the reagent.

Q6: Are there any other chemicals I should avoid mixing with this compound?

Yes. Azides can react with strong reducing agents. For example, avoid buffers containing high concentrations of DTT or other thiols before the UV-crosslinking step, as they can potentially reduce the azide group.[5] Always check for chemical compatibilities in your experimental design.

Summary of Handling Best Practices
DoDon't
Work in a dark or dimly lit room. Handle the reagent under direct overhead lab lights.
Use amber vials or wrap containers in aluminum foil. Use clear plastic or glass tubes/plates without protection.
Prepare single-use aliquots of stock solutions. Repeatedly freeze-thaw your main stock solution.
Store solid and solutions at -20°C or -80°C in the dark. Store on the benchtop or in a lighted refrigerator/freezer.
Perform all binding incubations in complete darkness. "Check" on your incubation without a safelight.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Hixson, S. S., & Hixson, S. H. (1975). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Biochemistry, 14(19), 4251–4255. Retrieved from [Link]

  • Firsov, A. M., et al. (2025). 2-Azido-4-nitrophenol is a light-sensitive antibacterial protonophore. Bioelectrochemistry. Retrieved from [Link]

  • Firsov, A. M., et al. (2025). 2-Azido-4-nitrophenol is a light-sensitive antibacterial protonophore. PubMed. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! Retrieved from [Link]

  • The Bumbling Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

  • Bionordika. (n.d.). Bioconjugation application notes. Retrieved from [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. Retrieved from [Link]

  • AbOliGo. (2025, May 29). Approaches for making antibody-oligonucleotide conjugates. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Azido-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-NP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

⚠️ CRITICAL SAFETY WARNING: READ BEFORE PROCEEDING

Hazard Class: High Energy / Shock Sensitive / Photosensitive[1]

Before attempting recrystallization, you must acknowledge the specific hazards of 4-Azido-3-nitrophenol (


) .[1] This compound contains both a nitro group and an azide group on a benzene ring, creating a high-energy system.[1]
  • Explosion Risk: Aryl azides can decompose explosively if heated rapidly or beyond their decomposition temperature (typically

    
    ).[1] NEVER  heat this compound to reflux in high-boiling solvents (e.g., water, toluene) without strict temperature control.[1]
    
  • Heavy Metal Sensitivity: Do NOT use metal spatulas or metal needles.[1] Azides react with heavy metals (copper, lead, iron) to form highly unstable metal azides.[1] Use Teflon-coated or glass tools only.[1]

  • Photosensitivity: This compound is a photoaffinity label precursor.[1] It degrades rapidly under UV and visible light.[1] Perform all steps in amber glassware or under low-light conditions (red light is preferred).

Module 1: Solvent Selection & Solubility Logic[1]

User Question: I cannot find a standard solubility curve for this compound. What solvent system should I use?

Technical Insight: Because this compound possesses a polar hydroxyl group (phenol) and lipophilic nitro/azide groups, it exhibits "amphiphilic" solubility behavior.[1] The goal is to balance the solubility of the phenol moiety while keeping the temperature low enough to prevent azide decomposition.

We recommend a Two-Solvent (Solvent/Anti-Solvent) System rather than a single-solvent boil.[1] This allows crystallization at lower temperatures.[1][2]

Recommended Solvent Systems
SystemPrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Temperature Limit (

)
Notes
A (Preferred) Ethanol (or Methanol)Water (Acidified with 0.1 M HCl)

Acidified water prevents ionization of the phenol, improving yield.[1]
B (Alternative) Ethyl Acetate Hexane (or Petroleum Ether)

Best for removing polar inorganic salts (e.g.,

).[1]
C (Avoid) Acetone Water N/AAcetone is difficult to remove completely; often leads to "oiling out."[1]

Module 2: Validated Recrystallization Protocol

User Question: What is the exact procedure to maximize purity without triggering decomposition?

Protocol AZ-REC-04: Standard Operating Procedure for Thermally Unstable Aryl Azides

Step 1: Dissolution (The "Safe Heat" Method)[1]
  • Place crude this compound in an Erlenmeyer flask.

  • Add Ethanol dropwise while warming the flask in a water bath set to

    
     .
    
    • Why? Do not use a hot plate directly.[1] A water bath clamps the maximum temperature, preventing accidental overheating/explosion.

  • Swirl gently until the solid dissolves. If a small amount of insoluble material remains (likely inorganic salts like

    
     or 
    
    
    
    ), filter the warm solution through a glass frit or glass wool.[1]
Step 2: Crystallization[1][3]
  • Remove from heat.[1][3]

  • Add warm Water (containing 1% HCl) dropwise to the ethanol solution.

  • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Add 1-2 drops of Ethanol to clear the turbidity.[1]

Step 3: Nucleation & Cooling[1]
  • Allow the flask to cool to room temperature slowly (over 30-45 mins). Wrap the flask in a towel to slow cooling if necessary.

  • Once at room temperature, move to an ice bath (

    
    ) for 1 hour.
    
    • Visual Check: You should see yellow-to-orange needles forming.[1]

Step 4: Collection[1]
  • Filter using a Buchner funnel (ceramic or plastic, no metal ).[1]

  • Wash crystals with cold (

    
    ) water/ethanol (9:1 mixture).
    
  • Dry in a vacuum desiccator over

    
     or silica gel. DO NOT OVEN DRY. 
    

Module 3: Troubleshooting & FAQs

User Question: My solution turned dark brown/black during heating. What happened?

Diagnosis: Thermal Decomposition. You likely exceeded the thermal stability limit of the azide group. Aryl azides release nitrogen (


) and form highly reactive nitrenes upon overheating, which polymerize into dark tars.[1]
  • Fix: Discard the batch (safely). For the next attempt, strictly limit the water bath temperature to

    
     and use the Ethyl Acetate/Hexane system (System B), which allows for lower-temperature evaporation.[1]
    

User Question: The compound is "oiling out" (forming a liquid blob) instead of crystals.

Diagnosis: Phase Separation. This is common with nitrophenols when the anti-solvent (water) is added too quickly or the temperature drops too fast.[1]

  • Fix:

    • Re-heat the mixture gently until the oil redissolves.

    • Add a small "seed crystal" of pure product (if available).

    • Scratch the inner wall of the flask with a glass rod (creates nucleation sites).[1]

    • Cool much more slowly.

User Question: How do I ensure all inorganic azide salts (Sodium Azide) are removed?

Diagnosis: Salt Contamination. Sodium azide (


) is a common starting material and is highly toxic.[1] It is insoluble in Ethyl Acetate but soluble in water.[1]
  • Fix: Use Solvent System B (Ethyl Acetate/Hexane) .[1]

    • Dissolve crude solid in Ethyl Acetate.[1]

    • Inorganic salts (

      
      ) will remain as solids.[1]
      
    • Filter before adding Hexane.[1] This physically removes the dangerous salts.[1]

Module 4: Process Visualization

Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Warm Ethanol (Max 55°C) Start->Dissolve CheckTemp SAFETY CHECK: Is Temp > 60°C? Dissolve->CheckTemp Filter Filter Insoluble Salts (Remove NaN3) Turbidity Add Acidified Water until Turbid Filter->Turbidity Cooling Slow Cooling to RT then 0°C Turbidity->Cooling CheckTemp->Filter No Decomp STOP: Thermal Decomposition Risk (Darkening Solution) CheckTemp->Decomp Yes Collect Vacuum Filtration (Non-metallic tools) Cooling->Collect

Caption: Workflow for the safe purification of thermally labile aryl azides.

Decision Tree: Troubleshooting Common Issues

TroubleshootingTree Problem Observed Issue Issue1 Oiling Out Problem->Issue1 Issue2 Black/Brown Color Problem->Issue2 Issue3 No Crystals Problem->Issue3 Sol1 Re-heat, add Seed Crystal, Cool Slower Issue1->Sol1 Sol2 Discard. Temp was too high. Use lower BP solvent. Issue2->Sol2 Sol3 Scratch glass with rod. Evaporate 10% solvent. Issue3->Sol3

Caption: Diagnostic tree for resolving crystallization failures.

References

  • Organic Syntheses. m-Nitrophenol. Coll. Vol. 1, p.404 (1941).[1] (Standard protocol for nitrophenol purification via acidification).[1]

  • Keavy, D. J., et al. Synthesis of an Azide-Tethered 4H-Furo[3,4-b]indole. Arkivoc 2019, vi, 0-0.[1] (Demonstrates purification of sensitive azides using Ether/Hexane systems).

  • University of Pittsburgh. Safe Handling of Azides. Dept of Environmental Health and Safety.[1] (Safety protocols for metal sensitivity and shock hazards).

  • Stanford University. Information on Azide Compounds. (Protocols for avoiding halogenated solvents and rotary evaporation risks).

Sources

reducing background noise in photoaffinity labeling experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Photoaffinity Labeling (PAL) Technical Support Center.

Ticket ID: PAL-NOISE-RED-001 Subject: Comprehensive Guide to Reducing Background Noise in PAL Experiments Assigned Specialist: Senior Application Scientist, Chemoproteomics Division

Executive Summary

Background noise in photoaffinity labeling (nonspecific binding) is the primary bottleneck in identifying authentic protein-ligand interactions. It arises from three distinct sources: promiscuous probe reactivity , insufficient washing stringency , and detection sensitivity limits .

This guide abandons generic advice in favor of a "prevention, elimination, and validation" strategy. We utilize Quantitative Mass Spectrometry (SILAC/TMT) as the ultimate filter, but we must first optimize the biochemistry to ensure the signal exists to be filtered.

Module 1: Probe Design & Control Strategy (Prevention)

Q: Why is my "negative control" showing strong labeling bands?

A: The term "negative control" is often misused in PAL. A sample without a probe is a background control, but it does not control for the probe's nonspecific stickiness. You likely have a "sticky" hydrophobic probe or are using a photoreactive group (PRG) that activates too slowly.

1. The Photoreactive Group (PRG) Matter: Switch from Benzophenones to Aryl-Trifluoromethyl Diazirines .

  • Benzophenones: Require long irradiation times (minutes) at 350–360 nm. The long half-life of the triplet diradical allows it to "bounce" around and label nonspecific neighbors.

  • Diazirines: Activate rapidly (~365 nm) to form a highly reactive carbene. This species has a short half-life (nanoseconds) and inserts into the nearest bond immediately, reducing the "bystander effect" [1, 2].

2. The Competition Assay (The Gold Standard): You cannot interpret PAL data without a competition control.

  • Protocol: Pre-incubate your lysate/cells with 10x–50x excess of the unmodified "parent" ligand (the drug without the probe handle) for 30 minutes before adding the PAL probe.

  • Logic: The parent ligand occupies the specific binding pocket. Any signal remaining in the presence of the competitor is, by definition, background noise.

Module 2: The "Stringent Wash" Protocol (Elimination)

Q: I am using streptavidin beads, but I see albumin and keratin in my MS data. How do I get rid of them?

A: Standard IP wash buffers (RIPA, PBS-Tween) are insufficient for PAL. Because the Biotin-Streptavidin bond is one of the strongest in nature (


 M), you can—and must—use denaturing conditions that would destroy a normal antibody pulldown.

The "Harsh" Wash Protocol:

  • Step 1: 1% SDS in PBS (Removes hydrophobic non-specifics).

  • Step 2: 8M Urea in PBS (Unfolds "sticky" proteins like tubulin/actin).

  • Step 3: 20% Acetonitrile (Removes highly hydrophobic contaminants).

  • Step 4: 50 mM Ammonium Bicarbonate (Equilibration for trypsin digestion).

Note: Do not boil streptavidin beads in SDS loading buffer if you plan to do MS analysis directly, as this leaches streptavidin monomers into your sample, obscuring the proteome. Perform on-bead digestion instead [3].

Module 3: Quantitative Discrimination (Validation)

Q: Even with washing, I see 500 proteins. How do I find the real target?

A: You need SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .[1][2][3] This converts your experiment from a "list of proteins" to a "ratio of binding."

The SILAC Workflow for PAL:

  • Light Cells: Treat with Probe (10 µM).

  • Heavy Cells: Treat with Probe (10 µM) + Competitor (100 µM).

  • Mix & Process: Combine lysates 1:1

    
     Click Chemistry 
    
    
    
    Enrich
    
    
    MS.

Data Interpretation:

  • Ratio H/L = 1:1: The protein bound to the probe equally in both conditions. It is a background binder (e.g., HSA, Keratin).

  • Ratio L/H > 5:1: The competitor blocked the binding in the Heavy channel. This is a specific target [4, 5].

Visualizing the Logic

Diagram 1: The SILAC-PAL Filter Workflow

This diagram illustrates how quantitative proteomics filters noise physically and digitally.

PAL_SILAC_Workflow cluster_0 Experimental Setup cluster_1 Enrichment & Cleanup Light Light Lysate (Probe Only) Mix 1:1 Mixing Light->Mix Heavy Heavy Lysate (Probe + Competitor) Heavy->Mix Click Click Chemistry (Biotin-Azide) Mix->Click Beads Streptavidin Capture Click->Beads Wash Stringent Wash (8M Urea / 1% SDS) Beads->Wash Removes Weak Binders Digest On-Bead Trypsin Digestion Wash->Digest MS LC-MS/MS Analysis Digest->MS Result_Noise Ratio L/H ≈ 1 (Background) MS->Result_Noise Result_Target Ratio L/H >> 1 (Specific Target) MS->Result_Target

Caption: The SILAC-PAL workflow uses isotopic ratios to mathematically distinguish specific targets (high L/H ratio) from background contaminants (1:1 ratio).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
High background in all lanes (Gel) Probe concentration too high.Titrate probe down. Often 1 µM is sufficient; >10 µM invites hydrophobic sticking.
"Smearing" in fluorescence gel Protein degradation or trailing fluorophore.1. Keep samples on ice during UV (Cold Trap).2. Precipitate proteins (MeOH/Chloroform) after Click to remove unreacted fluorophore [6].
Click reaction failed (No signal) Copper oxidation or chelation.1. Use THPTA ligand to protect Cu(I).2. Ensure EDTA-free lysis buffer.3. Perform Click in fresh tubes, not the lysis plate.
MS identifies only Keratin/Actin Insufficient washing.Implement the 8M Urea / 1% SDS wash steps described in Module 2.
Precipitate forms during Click Copper induced aggregation.Add 0.1% - 1.0% SDS to the Click reaction buffer to maintain solubility.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Link

  • Dubois, L. et al. (2021). Benzophenones and Diazirines as Radical Precursors in Chemical Biology. MDPI. Link

  • Vector Laboratories. (2024). MagnaLINK Streptavidin Beads Washing Protocol. Link

  • Ong, S.E. et al. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics. Link

  • Hee, K. et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. NIH PubMed Central. Link

  • Li, Z. (2019).[4] Troubleshooting background noise in Click Chemistry assays. ResearchGate. Link

Sources

Technical Support Center: Ensuring Azide Integrity in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azide handling and stability. This guide is designed for researchers, scientists, and drug development professionals who utilize azide-containing compounds in their critical workflows. The stability of the azide functional group is paramount for the success of many modern chemical and biological applications, from bioconjugation via "click" chemistry to the synthesis of complex pharmaceutical intermediates. This resource provides in-depth, field-proven insights into the factors governing azide degradation and offers practical solutions to prevent it.

I. Understanding Azide Degradation: The "Why" Behind the Protocol

The azide functional group (-N₃) is prized for its unique reactivity, yet it is susceptible to degradation under various conditions. Understanding the mechanisms of degradation is the first step toward preventing it. The primary pathways of azide degradation are hydrolysis, photolysis, and reduction.

Degradation Pathways Overview

Below is a summary of the main degradation pathways that can compromise the integrity of your azide-containing reagents and biomolecules.

G cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_reduction Reduction Azide Azide Compound (R-N₃) Hydrolysis_Trigger Acidic Conditions (H⁺) Hydrazoic_Acid Hydrazoic Acid (HN₃) (Toxic & Explosive) Light UV or Visible Light (hν) Nitrene Nitrene Intermediate (R-N) Reducing_Agent Reducing Agents (e.g., DTT, TCEP, Thiols) Amine Amine (R-NH₂) Hydrolysis_Trigger->Hydrazoic_Acid Protonation Alcohol Alcohol (R-OH) + Nitrogen Gas (N₂) Hydrazoic_Acid->Alcohol Decomposition Light->Nitrene N₂ Elimination Side_Products Rearrangement Products (e.g., Imines, Aldehydes) Nitrene->Side_Products Rearrangement Reducing_Agent->Amine Reduction

Caption: Key degradation pathways for azide compounds.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered by researchers and provides actionable solutions.

Q1: I suspect my sodium azide stock solution has degraded. What are the tell-tale signs?

A1: The most immediate concern with sodium azide solutions is the formation of hydrazoic acid (HN₃) upon acidification.[1] This is often unintentional, for example, through the use of acidic buffers. Hydrazoic acid is a highly toxic and explosive gas.[1][2] While visual inspection of the solution is unlikely to reveal degradation, a key indicator is a decrease in the pH of an unbuffered solution over time due to atmospheric CO₂ absorption. The most reliable way to confirm degradation is through analytical methods, such as HPLC, to quantify the azide concentration.

Q2: My "click" chemistry reaction (CuAAC) is giving low yields. Could my azide-modified protein be the problem?

A2: Yes, azide degradation is a common culprit for low-yielding click reactions.[3] Before troubleshooting the reaction itself, it's crucial to verify the integrity of your azide-labeled biomolecule.

  • Check for Reducing Agents: Have you used reducing agents like DTT or TCEP in your purification or storage buffers? Thiols are known to reduce azides to amines, rendering them unreactive in click chemistry.[4][5]

  • Assess Photodegradation: Has your sample been exposed to light for extended periods? Azides can undergo photolytic decomposition.[6] Store azide-labeled molecules in the dark.

  • Verify Azide Incorporation: Before assuming degradation, confirm the initial labeling efficiency. Use a method like mass spectrometry or a small-scale click reaction with a fluorescent alkyne to verify that the azide is present.

Q3: Can I store my azide-labeled antibody at 4°C in PBS?

A3: While short-term storage at 4°C is generally acceptable, for long-term storage, freezing at -20°C or -80°C is highly recommended to slow down potential degradation reactions.[7] It is also advisable to store them in the dark to prevent any photochemical reactions.[7] PBS is a suitable buffer, but ensure it is free from any contaminating reducing agents.

Q4: I used a metal spatula to weigh out sodium azide. Is this a problem?

A4: Yes, this is a significant safety concern. Azides can react with heavy metals, including those found in spatulas (e.g., copper, lead, zinc), to form highly shock-sensitive and explosive metal azides.[2][8] Always use non-metallic spatulas (e.g., ceramic, plastic) for handling solid azides.

Q5: Are there any common laboratory solvents I should avoid with azides?

A5: Absolutely. Halogenated solvents, such as dichloromethane (DCM) and chloroform, should never be used with azides.[9] They can react to form highly explosive di- and tri-azidomethane.[9]

III. Optimal Storage Conditions for Azide Compounds

Proper storage is the most effective way to prevent azide degradation. The following table summarizes the recommended storage conditions for various types of azide compounds.

Parameter Inorganic Azides (e.g., Sodium Azide) Organic Azides (Small Molecule) Azide-Labeled Biomolecules (Proteins, Peptides) Causality & Expert Insights
Temperature Cool, dry area away from heat.[1][10]Below room temperature, ideally at -18°C.[2]-20°C or -80°C for long-term storage.[7]Lower temperatures slow down the kinetics of all degradation pathways. For biomolecules, freezing prevents microbial growth and slows hydrolysis.
Light Store in a dark location.[11]Store in the absence of light, preferably in amber containers.[2]Store in the dark.[7]Azides can undergo photolytic decomposition, initiated by UV or even ambient laboratory light, leading to the formation of reactive nitrene intermediates and subsequent side products.[6]
pH (for solutions) Alkaline conditions (pH > 9) are preferred to prevent formation of hydrazoic acid.[11]Neutral to slightly basic pH is generally safe. Avoid strong acids.Neutral pH (7-8) is typically optimal for biomolecule stability and azide integrity.[1]Acidic conditions protonate the azide, forming the highly volatile and explosive hydrazoic acid (HN₃).[1]
Incompatible Materials Heavy metals (lead, copper), acids, halogenated solvents, bromine, carbon disulfide.[1][8][9][10]Strong oxidizing and reducing agents, acids, heavy metals.Reducing agents (DTT, TCEP, β-mercaptoethanol), free thiols.Incompatibilities can lead to explosive compound formation (with metals), toxic gas release (with acids), or chemical reduction of the azide group to an amine.
Container Type Tightly sealed, non-metal containers.[11]Plastic amber containers are preferred.[2] Avoid ground glass joints.[12]Polypropylene or other suitable cryogenic vials.Prevents contamination and dangerous reactions with metal containers. Amber containers protect from light.

IV. Experimental Protocols: Verifying Azide Integrity

Trust but verify. If you suspect azide degradation, the following protocol provides a reliable method for quantifying the azide content in your sample using High-Performance Liquid Chromatography (HPLC). This method is adapted from established procedures for azide detection in pharmaceutical substances.[13][14][15]

Protocol: Quantification of Azide Content by RP-HPLC

This protocol is designed for the quantification of small molecule organic azides. For azide-labeled biomolecules, a similar approach can be used, but may require optimization of the sample preparation and chromatographic conditions.

Objective: To determine the concentration of an azide compound in a sample and identify potential degradation products.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Your azide sample

  • A pure reference standard of your azide compound

  • HPLC-grade solvents

Workflow Diagram:

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare Standard Curve (Known concentrations of pure azide) Injection Inject Samples and Standards onto C18 column Prep_Standard->Injection Prep_Sample Prepare Sample (Dissolve in appropriate solvent, e.g., Mobile Phase A) Prep_Sample->Injection Elution Gradient Elution (e.g., 5-95% B over 20 min) Injection->Elution Detection UV Detection (Monitor at a suitable wavelength, e.g., 210 nm or 254 nm) Elution->Detection Generate_Curve Generate Standard Curve (Peak Area vs. Concentration) Detection->Generate_Curve Quantify Quantify Azide in Sample (Compare sample peak area to standard curve) Detection->Quantify Identify_Deg Identify Degradation Products (Look for new peaks in the chromatogram) Detection->Identify_Deg Generate_Curve->Quantify

Caption: Workflow for HPLC-based azide quantification.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of your pure azide reference standard.

    • Prepare a stock solution in a suitable solvent (e.g., acetonitrile or Mobile Phase A).

    • Perform a serial dilution to create a series of standards of known concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

  • Preparation of the Test Sample:

    • Accurately weigh or measure your sample containing the azide compound.

    • Dissolve it in a known volume of a suitable solvent to achieve a theoretical concentration within the range of your standard curve.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with your starting mobile phase conditions (e.g., 95% A, 5% B).

    • Set the UV detector to a wavelength where your azide compound has strong absorbance (e.g., 210 nm or 254 nm).

    • Inject your standards, starting with the lowest concentration.

    • Inject your test sample.

    • Run a suitable gradient to elute your compound. A typical gradient might be:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-30 min: Return to 5% B and re-equilibrate

  • Data Analysis:

    • Integrate the peak corresponding to your azide compound in both the standards and the sample chromatograms.

    • Create a standard curve by plotting the peak area of the standards against their known concentrations. The curve should be linear with an R² value > 0.99.

    • Use the equation of the line from the standard curve to calculate the concentration of the azide in your test sample based on its peak area.

    • Compare the calculated concentration to the theoretical concentration. A significant discrepancy may indicate degradation.

    • Examine the chromatogram of your test sample for any new peaks that are not present in the reference standard. These may be degradation products.

V. References

  • BUE Scholar. (n.d.). Kinetic study of hydrolysis of ethyl acetate using caustic soda. Retrieved from [Link]

  • Quora. (2022). How long can NaN3 (sodium azide) be stored? What is the shelf life? Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3. Retrieved from [Link]

  • ResearchGate. (2024). Which condition storage is suitable for azide-labelled protein/peptide? Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

  • Abbenante, G., et al. (2007). Unexpected photolytic decomposition of alkyl azides under mild conditions. Chemical Communications, (39), 4059-4061.

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.

  • University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • LCGC International. (n.d.). Assay for ppm Levels of Azide in Drug Substances. Retrieved from [Link]

  • ResearchGate. (2018). KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Megazyme. (2016). What is the purpose of adding sodium azide to buffers? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Azide Ion. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Retrieved from [Link]

  • Morressier. (2019). Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide. Retrieved from [Link]

  • PubMed. (1944). Studies of the Effect of Sodium Azide on Microbic Growth and Respiration. Retrieved from [Link]

  • PubMed. (1988). Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID). Retrieved from [Link]

  • Reddit. (n.d.). Low yields in Click rxn. Retrieved from [Link]

  • PubMed. (2016). Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. Retrieved from [Link]

  • Astral Scientific. (n.d.). Dithiothreitol (DTT) Applications you must know. Retrieved from [Link]

  • ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Retrieved from [Link]

  • PubMed. (2022). Global Kinetics and Spectral Modeling of p-Methoxyphenyl Azide Photooxidation. Retrieved from [Link]

Sources

Technical Guide: Mastering Hydrolysis Control in Nitrophenol Ester Assays

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Enzymologists, and Assay Developers From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting High Background and Instability in p-Nitrophenyl Ester Assays

The Core Challenge: The Signal-to-Noise Battle

You are likely reading this because your "blank" control is turning yellow before you even add the enzyme, or your kinetic curves are non-linear.

p-Nitrophenyl (pNP) esters (e.g., p-nitrophenyl acetate, butyrate, or palmitate) are the workhorses of esterase and lipase characterization. However, they possess an inherent chemical flaw: they are excellent leaving groups. The same property that makes them sensitive substrates for your enzyme makes them highly susceptible to spontaneous (non-enzymatic) hydrolysis by water and hydroxide ions.

This guide moves beyond basic steps to explain the thermodynamic realities of these assays and how to manipulate them to your advantage.

The Mechanism: Why Your Assay is Unstable

To fix the problem, you must visualize the competition occurring in your cuvette. Two pathways compete for the ester bond: the Enzymatic Pathway (Signal) and the Spontaneous Pathway (Noise).

Key Mechanistic Factors:
  • The Nucleophilic Attack: In the absence of enzyme, water (

    
    ) or hydroxide ions (
    
    
    
    ) attack the carbonyl carbon. This is strictly pH-dependent. As pH rises,
    
    
    increases, exponentially increasing background noise.
  • The pKa Trap (Critical): The product, p-nitrophenol, has a pKa of ~7.15 .

    • At pH < 7.0: It exists primarily as the protonated phenol (Colorless).

    • At pH > 7.5: It exists as the phenolate anion (Yellow ,

      
       nm).
      
    • Implication: If you run an assay at pH 6.0, you will see no signal even if hydrolysis occurs, unless you quench with strong base (NaOH) to reveal the color.

HydrolysisPathways Substrate p-Nitrophenyl Ester (Substrate) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme Enzyme (Lipase/Esterase) Enzyme->Intermediate Catalysis Water Water / OH- (Spontaneous) Water->Intermediate Hydrolysis Product_Colorless p-Nitrophenol (Protonated, Colorless) pH < 7.0 Intermediate->Product_Colorless Cleavage Product_Yellow p-Nitrophenolate (Anionic, Yellow) pH > 7.5 Product_Colorless->Product_Yellow Dissociation (pKa ~7.15)

Figure 1: The Hydrolysis Competition. Note that the final detection of the signal (Yellow) is dependent on the pH being above the pKa of the leaving group.

Troubleshooting Guide: Symptom-Based Solutions
Symptom A: High Background (Blank turns yellow immediately)
  • Root Cause 1: Wet Solvent. The ester bond is sensitive to moisture. If your stock solvent (Acetonitrile or DMSO) is "wet" (hygroscopic), hydrolysis happens in the freezer.

    • Fix: Use anhydrous solvents (Isopropanol or Acetonitrile) and store over molecular sieves.

  • Root Cause 2: pH too high. You are working at pH 8.5 or 9.0 where spontaneous hydrolysis is rapid.

    • Fix: If your enzyme allows, lower pH to 7.5. If not, you must subtract the blank rate.

  • Root Cause 3: Old Stock. pNP-Acetate (C2) is unstable even at -20°C after a few weeks.

    • Fix: Prepare stock solutions fresh daily . Do not store working solutions.

Symptom B: Turbidity / Cloudy Reaction
  • Root Cause: Substrate insolubility. Long-chain esters (e.g., pNP-Palmitate, C16) are hydrophobic. When added to aqueous buffer, they precipitate, causing light scattering (false absorbance).

    • Fix: You need an emulsification system. See the Winkler & Stuckmann protocol below. Use Gum Arabic or Triton X-100 to form micelles.

Symptom C: No Activity (False Negative)
  • Root Cause: The "pKa Trap." You are running the assay at pH 6.0 (acidic lipase). The enzyme is working, but the product is colorless.

    • Fix: Perform a Discontinuous Assay . Incubate enzyme + substrate at pH 6.0. At specific time points, transfer an aliquot into 0.1 M NaOH (pH > 10) to stop the reaction and develop the color immediately.

Optimized Protocols
Protocol 1: Short-Chain Esters (pNP-Acetate / Butyrate)

Best for: General esterase activity, high throughput screening.

ParameterSpecificationNotes
Stock Solvent Acetonitrile (Anhydrous)DMSO can inhibit some esterases; ACN is safer.
Stock Conc. 100 mMKeep on ice. Discard after 4 hours.
Buffer 50 mM Phosphate or Tris, pH 7.5Avoid pH > 8.0 to minimize spontaneous hydrolysis.
Wavelength 400 - 410 nm

(pH dependent).[1]

Workflow:

  • Blank: 980 µL Buffer + 10 µL Stock. Measure slope.

  • Test: 980 µL Buffer + 10 µL Enzyme. Add 10 µL Stock to start.

  • Calculation:

    
    .
    
Protocol 2: Long-Chain Esters (pNP-Palmitate)

Best for: True Lipases (Interfacial activation). Based on the Gold Standard method by Winkler & Stuckmann (1979).

Reagents:

  • Solution A (Substrate): 30 mg pNP-Palmitate in 10 mL Isopropanol. (Sonicate if necessary).[2][3]

  • Solution B (Emulsion Buffer): 90 mL of 50 mM Phosphate Buffer (pH 8.0) + 207 mg Sodium Deoxycholate + 100 mg Gum Arabic.[4]

Workflow:

  • Emulsification: Add Solution A to Solution B dropwise with vigorous stirring (or homogenization). This creates a stable emulsion.[3]

  • Pre-warm: Heat 2.4 mL of the emulsion to 37°C.

  • Reaction: Add 0.1 mL Enzyme solution.

  • Measurement: Monitor at 410 nm.

  • Why this works: The Gum Arabic/Deoxycholate creates micelles, presenting an interface for the lipase while keeping the solution optically clear enough for photometry.

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: What is the issue? Issue1 High Background / Yellow Blank Start->Issue1 Issue2 Cloudy / Turbid Mix Start->Issue2 Issue3 No Signal (Activity expected) Start->Issue3 CheckpH Is pH > 8.0? Issue1->CheckpH ChainLen Substrate Chain Length? Issue2->ChainLen CheckpH_Acid Is Assay pH < 7.0? Issue3->CheckpH_Acid ReducepH Action: Lower pH to 7.2-7.5 or Subtract Blank Rate CheckpH->ReducepH Yes CheckSolvent Action: Check Solvent Water Content (Use Anhydrous ACN) CheckpH->CheckSolvent No ShortChain C2-C4: Concentration too high Reduce Stock Conc. ChainLen->ShortChain Short LongChain C16 (Palmitate): Needs Emulsifier Use Gum Arabic/Deoxycholate ChainLen->LongChain Long Quench Action: Product is Colorless. Use Stop Solution (NaOH) to read. CheckpH_Acid->Quench Yes CheckEnz Action: Check Enzyme Viability (Positive Control) CheckpH_Acid->CheckEnz No

Figure 2: Troubleshooting Decision Matrix. Follow the path corresponding to your observation to identify the corrective action.

Frequently Asked Questions (FAQ)

Q: Can I store pNP-Palmitate stock in the fridge? A: No. pNP-Palmitate in isopropanol or ACN will precipitate when cold. It must be stored at room temperature if dissolved, but ideally, prepare it fresh. Solid powder should be at -20°C.

Q: My absorbance values are jumping around (noisy signal). A: This is usually due to precipitation (micro-aggregates) passing through the light path. Your emulsion is unstable. Increase the concentration of Gum Arabic or switch to the Winkler & Stuckmann protocol.

Q: What is the exact extinction coefficient I should use? A: At pH > 8.0, use


.
At pH 7.0, the apparent extinction coefficient is lower (approx 

) because only a fraction of the product is ionized. For absolute accuracy, generate a p-nitrophenol standard curve in your specific assay buffer.
References
  • Winkler, U. K., & Stuckmann, M. (1979). Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens.[5] Journal of Bacteriology, 138(3), 663–670.

  • Gupta, N., Rathi, P., & Gupta, R. (2002). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Analytical Biochemistry, 311(1), 98-99.

  • Sigma-Aldrich Technical Bulletin. Enzymatic Assay of Lipase (EC 3.1.1.3).

  • Bowers, G. N., et al. (1980). Molar absorption coefficient of 4-nitrophenol. Clinical Chemistry, 26(5), 724-729.

Sources

Validation & Comparative

Comparative Guide: NMR Characterization of 4-Azido-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Azido-3-nitrophenol (CAS: 88489-83-2) is a critical bifunctional intermediate used primarily in photoaffinity labeling and "click" chemistry (CuAAC). Its structural integrity is defined by the coexistence of a phenolic hydroxyl group, a meta-nitro group, and a para-azido moiety.

This guide provides a technical comparison between This compound and its primary synthetic precursor, 4-Amino-3-nitrophenol . Distinguishing these two is the most common analytical challenge in production, as incomplete diazotization or azide displacement results in inseparable mixtures.

Key Analytical Takeaway: The transformation from amine to azide induces a distinct downfield shift in the ortho-proton (H5) and introduces a diagnostic IR stretch at ~2120 cm⁻¹, which is the definitive "Go/No-Go" quality control marker.

Structural Logic & Synthesis Workflow

To understand the NMR shifts, one must visualize the electronic environment changes during synthesis. The synthesis typically proceeds via the diazotization of 4-amino-3-nitrophenol followed by nucleophilic displacement with sodium azide.

Experimental Workflow Diagram

The following diagram outlines the critical pathway and the associated structural changes that dictate the NMR spectrum.

SynthesisWorkflow Precursor 4-Amino-3-nitrophenol (Starting Material) Intermediate Diazonium Salt (Unstable Intermediate) Precursor->Intermediate NaNO₂ / HCl (0°C) Product This compound (Target Product) Intermediate->Product NaN₃ (Nucleophilic Subst.) QC QC Checkpoints: 1. IR (2120 cm⁻¹) 2. H5 Proton Shift Product->QC Characterization

Figure 1: Synthesis workflow from amino-precursor to azido-product, highlighting the critical QC checkpoints.

Comparative NMR Analysis

The primary challenge is verifying the conversion of the electron-donating Amino group (


) to the electron-withdrawing Azide group (

).
Predicted NMR Shift Comparison (DMSO- )

The table below contrasts the expected chemical shifts. Note the specific movement of the H5 proton.

PositionProton Type4-Amino-3-nitrophenol (Precursor)This compound (Product)

Shift (Approx)
Mechanistic Reason
H2 Ar-H (d,

Hz)
~7.45 ppm~7.60 ppm+0.15Ortho to

(deshielded in both).
H6 Ar-H (dd,

Hz)
~7.00 ppm~7.25 ppm+0.25Meta to substituent; inductive effect of

.
H5 Ar-H (d,

Hz)
~6.90 ppm ~7.45 ppm +0.55 CRITICAL: Loss of strong shielding from

.
-NH2 Amine (Broad s)~5.0 - 6.0 ppmABSENT N/ADiagnostic loss of signal.
-OH Phenol (Broad s)~10.0 - 11.0 ppm~10.5 - 11.0 ppmMinimalExchangeable; pH dependent.
Coupling Constants ( ) Analysis
  • 
     (Ortho):  ~8.8 – 9.0 Hz.[1] This large coupling defines the protons adjacent to the azide/amine.
    
  • 
     (Meta):  ~2.5 – 2.8 Hz.[1] This fine splitting connects the proton between the functional groups (H2) to the proton ortho to the phenol (H6).
    
  • 
     (Para):  ~0 Hz. Generally not observed.
    
Interpretation Strategy
  • Identify H5: In the precursor, H5 is often the most upfield aromatic signal due to the strong electron-donating nature of the amine. In the product, this signal moves downfield, often overlapping with or surpassing H6.

  • Check for Residual Amine: Look for the broad singlet around 5-6 ppm (in DMSO) or 3-4 ppm (in

    
    , though solubility is poor). Its presence indicates incomplete diazotization.
    

Orthogonal Validation: Infrared Spectroscopy (IR)

NMR alone can be ambiguous if the product is impure. IR is the definitive orthogonal method for azides.

  • Azide Stretch (

    
    ):  A strong, sharp, asymmetric stretching band appears at 2100–2150 cm⁻¹ .
    
    • Note: This region is typically silent in the precursor spectrum.

  • Nitro Stretch: Symmetric and asymmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹ will remain present in both spectra.

Experimental Protocol: Synthesis & Characterization

Standardized protocol for generating the characterization sample.

Materials
  • 4-Amino-3-nitrophenol (1.0 eq)[2]

  • Sodium Nitrite (

    
    , 1.3 eq)
    
  • Sodium Azide (

    
    , 1.5 eq)
    
  • Hydrochloric Acid (37%)[2]

  • Solvent: Water / DMSO-

    
     (for analysis)
    
Step-by-Step Methodology
  • Diazotization: Dissolve 4-amino-3-nitrophenol in water/HCl at 0°C. Add

    
     dropwise while maintaining temperature < 5°C. The formation of a clear solution (diazonium salt) indicates step 1 completion.
    
  • Azidation: Add

    
     solution dropwise to the diazonium mixture. Caution: Evolution of nitrogen gas.
    
  • Workup: Extract with ethyl acetate, wash with brine, and dry over

    
    .
    
  • NMR Prep: Dissolve ~10 mg of the dried orange/brown solid in 0.6 mL DMSO-

    
    .
    
Self-Validating QC Check
  • Pass: Spectrum shows three aromatic protons (integral 1:1:1) and NO broad singlet at 5.0-6.0 ppm. IR shows peak at ~2120 cm⁻¹.

  • Fail: Spectrum shows complex multiplets (mixture of starting material) or lack of aromatic splitting (decomposition).

References

  • Synthesis & Application Source

    • Title: Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases.
    • Context: Describes the synthesis of this compound (Compound 11c)
    • Source:

  • General NMR Data for Nitrophenols

    • Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.
    • URL:[Link]

  • Aryl Azide Characterization Standards

    • Title: Infrared Spectra of Organic Azides.[3][4][5][6]

    • Source: Analytical Chemistry (ACS).
    • Context: Defines the characteristic 2100-2160 cm⁻¹ range for aryl azides.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-Azido-3-nitrophenol (ANP) Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Photo-Affinity Labeling with 4-Azido-3-nitrophenol

In the intricate world of molecular interactions, identifying the precise binding partners of a compound of interest is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently trap these transient interactions, and this compound (ANP) is a notable player in this field. As a hetero-bifunctional cross-linking reagent, ANP possesses a photo-reactive nitrophenyl azide group that, upon activation with UV light, forms a highly reactive nitrene intermediate capable of inserting into C-H and N-H bonds in close proximity. This unique reactivity allows for the covalent linkage of a "bait" molecule to its "prey," effectively freezing the interaction for subsequent analysis.

This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of ANP adducts, offering insights into the rationale behind experimental choices and detailed protocols to empower your research.

The Chemistry of ANP Cross-Linking: A Closer Look

The utility of ANP lies in its nitrophenyl azide moiety. Upon exposure to long-wavelength UV light (typically 300-460 nm), the azide group releases nitrogen gas (N2) to generate a short-lived, highly reactive nitrene.[1] This nitrene can then undergo a variety of reactions, with a preference for insertion into electron-rich C-H and N-H bonds of nearby molecules, such as the amino acid residues of a target protein.[1] The nitro group on the phenyl ring helps to stabilize the azide and shifts the absorption maximum to longer, less damaging wavelengths of UV light compared to simple phenyl azides.[1]

ANP_Reaction ANP This compound (ANP) UV UV Light (300-460 nm) ANP->UV - N₂ Nitrene Reactive Nitrene Intermediate UV->Nitrene Adduct Covalent ANP-Protein Adduct Nitrene->Adduct Target Target Protein (with C-H, N-H bonds) Target->Adduct MS_Prep_Workflow start Cross-linked Protein Mixture sds_page SDS-PAGE Separation start->sds_page in_solution In-Solution Digestion start->in_solution For less complex samples in_gel In-Gel Digestion sds_page->in_gel Excise band(s) reduction Reduction (e.g., DTT) in_gel->reduction in_solution->reduction alkylation Alkylation (e.g., Iodoacetamide) reduction->alkylation digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion desalting Desalting (e.g., C18 ZipTip) digestion->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms

Sources

Technical Guide: IR Spectroscopy Characterization of 4-Azido-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Azido-3-nitrophenol is a critical heterobifunctional cross-linking agent and photoaffinity probe. Its utility relies entirely on the integrity of the azido (-N₃) group, which is photosensitive and susceptible to reduction.

For researchers and drug development professionals, Infrared (IR) Spectroscopy is the most rapid and diagnostic method to validate this compound. Unlike UV-Vis, which provides broad electronic data, IR offers a specific molecular fingerprint.

The Critical Diagnostic: The presence of a strong, distinct asymmetric azide stretch at ~2100–2150 cm⁻¹ , which must be distinguished from the nitro group signatures (~1350/1530 cm⁻¹) and the phenolic O-H stretch.

Part 1: Mechanistic Principles & Peak Identification

The Electronic Environment

The position of the azide peak is heavily influenced by the electron-withdrawing nature of the nitro group on the aromatic ring.[1]

  • Alkyl Azides: Typically absorb at ~2100 cm⁻¹.[2]

  • Aryl Azides (this compound): The conjugation with the benzene ring, enhanced by the electron-withdrawing nitro group (-NO₂), typically shifts the asymmetric stretch (

    
    ) to a higher frequency (2120–2160 cm⁻¹ ) compared to alkyl azides.
    
  • Fermi Resonance: You may observe a "doublet" or a split peak in the azide region. This is often due to Fermi resonance between the fundamental azide stretch and an overtone of a lower-frequency mode. Do not mistake this for an impurity.

Spectral Assignment Table

The following table provides the diagnostic bands required to validate this compound against its precursors (e.g., 4-amino-3-nitrophenol).

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Azide (-N₃) Asymmetric Stretch (

)
2120 – 2150 StrongPrimary ID. Absent in precursor. Look for doublet splitting.
Nitro (-NO₂) Asymmetric Stretch (

)
1530 – 1550 StrongOverlaps with aromatic C=C but distinctively intense.
Nitro (-NO₂) Symmetric Stretch (

)
1340 – 1360 StrongConfirmation band for nitro group integrity.
Phenol (-OH) O-H Stretch3200 – 3500 BroadBroadening indicates hydrogen bonding.
Aromatic Ring C=C Stretch1450 – 1600Med-StrongMultiple sharp peaks; often obscured by Nitro

.
Precursor Amine N-H Stretch3300 – 3500MediumImpurity Flag. Doublet (symmetric/asymmetric) indicates unreacted amine.

Part 2: Comparative Analysis of Sampling Methodologies

When handling this compound, the choice of sampling technique is not just about resolution—it is a safety critical decision.

Method A: Diamond ATR (Attenuated Total Reflectance)
  • Status: Recommended Industry Standard.

  • Mechanism: The sample is pressed against a diamond crystal; the evanescent wave penetrates ~0.5–2 µm into the sample.

  • Performance:

    • Safety:High. Requires minimal sample preparation. No grinding of potentially shock-sensitive azides.

    • Speed: < 1 minute.

    • Resolution: Excellent for the strong Azide peak.

    • Drawback: Slight peak shift (lower wavenumbers) compared to transmission due to wavelength-dependent penetration depth.

Method B: KBr Pellet (Transmission)
  • Status: High Risk / Not Recommended.

  • Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.

  • Performance:

    • Safety:Low. Grinding organic azides (especially with nitro groups) introduces friction and heat, posing an explosion risk.

    • Resolution: High, but the safety risk outweighs the benefit for routine ID.

Method C: Solution Cell (Transmission)
  • Status: Quantitative Gold Standard.

  • Mechanism: Sample dissolved in spectrally transparent solvent (e.g., CHCl₃ or CCl₄) in a CaF₂ cell.

  • Performance:

    • Safety: Moderate (Standard chemical handling).

    • Precision: Eliminates solid-state stacking effects; ideal for quantitative extinction coefficient measurements.

    • Drawback: Solvent bands may mask the Fingerprint region (<1000 cm⁻¹), though the Azide region (2100 cm⁻¹) is usually clear.

Summary Comparison Table
FeatureDiamond ATR (Recommended)Solution Transmission KBr Pellet
Safety Profile ⭐⭐⭐⭐⭐ (Non-destructive)⭐⭐⭐⭐ (Solvent handling)⭐ (Explosion Risk)
Sample Prep None (Neat solid)Dissolution requiredGrinding/Pressing
Azide Peak Resolution HighVery HighHigh
Quantification Semi-QuantitativeQuantitative (Beer's Law)Difficult
Artifacts Penetration depth varianceSolvent subtraction errorsMoisture uptake (KBr)

Part 3: Experimental Protocol & Workflow

Safety Pre-Check[3]
  • Lighting: Perform all steps under amber light or low light. Aryl azides are photo-labile and will degrade into nitrenes, losing the 2120 cm⁻¹ peak.

  • PPE: Standard lab coat, nitrile gloves, safety glasses. Use a blast shield if handling >100 mg.

Protocol: ATR-FTIR Identification[4]
  • Background Scan: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Loading: Place a small amount (< 1 mg) of solid this compound onto the crystal center.

  • Compression: Lower the pressure arm until optimal contact is achieved (monitor the "Energy" bar on the software). Do not over-tighten.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32

  • Post-Processing: Apply "ATR Correction" if comparing directly to literature transmission spectra (corrects for penetration depth).

Workflow Visualization

The following diagram illustrates the logic flow for validating the compound and excluding impurities.

Azide_Validation_Logic Start Start: Unknown Sample Check_Azide Check 2100-2160 cm⁻¹ region Start->Check_Azide Azide_Present Strong Peak Detected? Check_Azide->Azide_Present Check_Nitro Check 1350 & 1530 cm⁻¹ (Nitro) Azide_Present->Check_Nitro Yes Result_Fail INVALID: Azide Degradation Azide_Present->Result_Fail No (Photolysis?) Check_Precursor Check 3300-3500 cm⁻¹ (Amine) Amine_Present Doublet N-H Peaks? Check_Precursor->Amine_Present Result_Pure VALID: this compound Amine_Present->Result_Pure No (Only broad OH) Result_Impure IMPURE: Contains Precursor Amine_Present->Result_Impure Yes (Incomplete Rxn) Check_Nitro->Check_Precursor

Caption: Logical workflow for validating this compound purity using IR spectral checkpoints.

Part 4: Troubleshooting & Degradation Analysis

If the spectrum does not match the expected profile, consider the following degradation pathways common to aryl azides.

Photolysis (Light Damage)
  • Observation: Disappearance or significant reduction of the 2120 cm⁻¹ peak.

  • New Peaks: Appearance of broad bands in the 3300 cm⁻¹ region (amine formation) or azo-dimer stretches if the nitrene has reacted with itself or solvent.

  • Remedy: Resynthesize in the dark; store solid in amber vials at -20°C.

Hydrolysis/Reduction
  • Observation: Loss of Azide peak; sharpening of the Amine doublet at 3300/3400 cm⁻¹.

  • Cause: Reduction of the azide back to the amine (4-amino-3-nitrophenol) due to reducing agents (e.g., DTT, mercaptoethanol) or phosphines in the environment.

Staudinger Reaction Interference
  • Context: If used in biological labeling.

  • Observation: Shift of the peak to ~1300 cm⁻¹ (Phosphazene) if reacted with phosphines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general functional group assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. 2nd Edition. CRC Press.

  • Rejman, D., et al. (2011). "A Direct Comparison of Azide and Nitrile Vibrational Probes". PMC - PubMed Central. (Discusses Fermi resonance and solvent shifts in azides).

  • BenchChem Technical Guides. (2025). "Infrared Spectroscopy of Aromatic Nitro Compounds". (Specifics on Nitro group symmetric/asymmetric shifts).

  • Specac Application Notes. (2023). "FTIR: Transmission vs ATR spectroscopy". (Comparative data on sampling techniques).

Sources

Comparative Guide: Non-Photoactive Nitrophenol Analogs in Competitive Inhibition Screening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Non-Photoactive Nitrophenol Analogs vs. Fluorogenic Substrates in Competitive Inhibition Assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-throughput screening (HTS) and lead optimization phases of drug discovery, selecting the correct reporter substrate is a critical decision that impacts assay sensitivity, cost, and false-positive rates. This guide compares the industry-standard chromogenic p-nitrophenol (pNP) analogs (non-photoactive) against high-sensitivity fluorogenic alternatives (e.g., 4-Methylumbelliferyl, 4-MU).

While fluorogenic assays offer superior sensitivity, pNP-based competition assays remain the "gold standard" for kinetic characterization due to their stoichiometric robustness and resistance to fluorescence quenching interference. This guide details the mechanistic basis, comparative performance, and optimized protocols for determining inhibitor constants (


) using pNP substrates.
Part 1: The Mechanistic Basis

To design a valid competition assay, one must understand that the "analog" in this context serves as the surrogate substrate . The drug candidate (Inhibitor,


) competes with the pNP-linked substrate (

) for the enzyme's active site.
Kinetic Mechanism of Competitive Inhibition

The following diagram illustrates the mutually exclusive binding events that form the mathematical basis of the assay.

CompetitiveInhibition E Enzyme (E) ES [ES] Complex E->ES k1 EI [EI] Complex (Inactive) E->EI Kon S pNP-Substrate (S) I Inhibitor (Drug) ES->E k-1 P Product + pNP (Yellow Signal) ES->P kcat (Readout) EI->E Koff

Figure 1: Kinetic pathway of competitive inhibition.[1] The inhibitor (I) prevents the formation of the ES complex, reducing the velocity of pNP release (Signal).

Part 2: Comparative Analysis (pNP vs. Fluorogenic)

The choice between a pNP-analog (absorbance) and a 4-MU-analog (fluorescence) defines the assay's operational window.

Table 1: Performance Matrix

Featurep-Nitrophenol (pNP) Analogs Fluorogenic (e.g., 4-MU, Resorufin) Senior Scientist Verdict
Detection Mode Absorbance (

405 nm)
Fluorescence (Ex 365 / Em 450 nm)pNP is simpler; 4-MU requires optical filters.
Sensitivity (LOD) Moderate (

)
High (

)
4-MU is essential for low-turnover enzymes (

).
Interference Risk Color Quenching: High if library compounds are yellow/orange.Fluorescence Quenching: High risk of false positives from aromatic library compounds.pNP is preferred for secondary screening to rule out false fluorescent hits.
Linearity Excellent (Beer-Lambert Law applies directly).Variable (Inner filter effects at high conc).pNP provides more reliable

determination.
pH Dependency Critical: Signal requires alkaline pH (

) to ionize pNP.
Moderate: Fluorescence is pH dependent but less binary than pNP.pNP requires a "Stop & Read" workflow; difficult to run continuously at neutral pH.
Cost Low (Commodity chemical).[2]Moderate to High.pNP is ideal for large-scale HTS.
Part 3: Experimental Protocol (Self-Validating System)

Objective: Determine the


 and 

of a novel inhibitor against

-Glucosidase using p-nitrophenyl-

-D-glucopyranoside (pNPG).
Reagents & Setup
  • Buffer: 50 mM Citrate-Phosphate, pH 5.0 (Optimal for enzyme).

  • Substrate: pNPG (Stock 100 mM in DMSO).

  • Stop Solution: 1 M

    
     (pH 10.5). Crucial: This shifts the equilibrium of released p-nitrophenol to the yellow p-nitrophenolate anion (
    
    
    
    ).
  • Enzyme:

    
    -Glucosidase (titrated to give linear signal over 20 mins).
    
Workflow Diagram

AssayWorkflow Start Plate Setup (Clear 96-well) AddEnz 1. Add Enzyme + Buffer (40 µL) Start->AddEnz AddInhib 2. Add Inhibitor (Serial Dilution) (10 µL) AddEnz->AddInhib PreInc 3. Pre-Incubation (10 min @ 25°C) AddInhib->PreInc AddSub 4. Add pNPG Substrate ($K_m$ conc) (50 µL) PreInc->AddSub Reaction 5. Reaction (20 min @ 37°C) AddSub->Reaction Stop 6. Add Stop Solution (Na2CO3) (100 µL, pH > 10) Reaction->Stop Read 7. Read Absorbance (405 nm) Stop->Read

Figure 2: Optimized "Stop & Read" protocol for pNP-based competition assays.

Step-by-Step Methodology
  • Enzyme Titration (Pre-validation): Before adding inhibitors, run an enzyme dilution curve to find a concentration that produces an Absorbance of 0.8–1.0 AU after 20 minutes. Why? This ensures you are measuring initial velocity (

    
    ) and not running out of substrate.
    
  • Inhibitor Dilution: Prepare a 10-point serial dilution of your inhibitor in the assay buffer.

  • Reaction Initiation:

    • Add 40 µL Enzyme + 10 µL Inhibitor. Incubate 10 mins to allow Enzyme-Inhibitor equilibrium (

      
      ).
      
    • Add 50 µL pNPG Substrate. Note: Use a substrate concentration near the

      
       (typically 1-2 mM) to maximize sensitivity to competitive inhibitors.
      
  • Termination: After 20 minutes, forcefully inject 100 µL of 1 M

    
    .
    
    • Visual Check: The wells should turn yellow.[3] If the inhibitor is potent, high-concentration wells will remain clear.

  • Quantification: Read OD at 405 nm.

Part 4: Data Analysis & Troubleshooting
Calculating

Raw data (


) is converted to % Inhibition. The 

is derived from a 4-parameter logistic fit. For competitive inhibitors, convert

to the absolute inhibition constant (

) using the Cheng-Prusoff equation :


  • [S]: Concentration of pNP-substrate used.

  • 
    :  Michaelis constant of the enzyme for the pNP-substrate (must be determined beforehand).
    
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High Background (Yellow in Blanks) Spontaneous hydrolysis of pNP-substrate.Substrate is unstable. Prepare fresh or store at -20°C. Check buffer pH is not > 7.0 during incubation.
Non-Sigmoidal Curve Inhibitor insolubility or precipitation.Check inhibitor stock (DMSO). If compound precipitates, the apparent

is an artifact.
Signal too low (<0.2 OD) Acidic stop condition.Ensure Stop Solution is strong enough to buffer the reaction to pH > 10. pNP is colorless at acidic pH [1].
Interference Drug compound absorbs at 405 nm.[2][4]Crucial: Run a "Compound Only" control plate (No enzyme) and subtract these values from the assay plate.
References
  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Source: Journal of Analytical Methods in Chemistry (via NCBI/PMC). Context: Defines the pH-dependent absorbance properties of p-nitrophenol (colorless at acid pH, yellow at alkaline pH) and interference mechanisms. URL:[Link]

  • Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Source: MDPI (Fermentation Journal). Context: Direct comparison of p-nitrophenyl-β-D-glucopyranoside (pNPG) vs. 4-Methylumbelliferyl (4-MUG), highlighting the sensitivity differences. URL:[Link][4]

  • Performance of para-nitrophenyl phosphate and 4-methylumbelliferyl phosphate as substrate analogues. Source: Soil Biology and Biochemistry (via ResearchGate). Context: Validates that fluorogenic MUP is significantly more sensitive than pNPP, particularly in complex matrices, but pNPP remains robust for standard kinetics. URL:[Link]

  • Flow screen-printed amperometric detection of p-nitrophenol. Source: Analytical Chemistry (via PubMed). Context: Discusses detection limits of pNP (

    
     M) and its widespread use as a reporter product.[4]
    URL:[Link]
    

Sources

Technical Guide: Evaluating Cross-Linking Radius of Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In structural proteomics and drug discovery, the "reach" of a photoaffinity probe is not simply a measure of its chemical bond length. It is a dynamic volume defined by linker flexibility, reactive intermediate lifetime, and diffusion.

This guide evaluates Nitrophenol Derivatives (specifically Nitrophenyl Azides like ANB-NOS and SANPAH) against their primary competitors: Diazirines and Benzophenones . While Diazirines are often lauded for their "zero-length" potential, Nitrophenol derivatives offer a unique, albeit wider, cross-linking radius driven by the ring-expansion mechanism of the nitrene intermediate. Understanding this distinction is critical for mapping binding pockets without generating false-positive "bystander" labeling.

The Physics of Reach: Static vs. Dynamic Radius

To evaluate a cross-linker, one must distinguish between the Spacer Arm (chemical structure) and the Effective Cross-Linking Radius (interaction volume).

The Nitrophenol "Blurring" Effect

Unlike Diazirines, which generate a short-lived carbene that inserts almost instantly into the nearest bond (~3 Å), Nitrophenol derivatives (Nitrophenyl Azides) undergo a complex photochemical rearrangement.

  • Excitation: UV light triggers nitrogen release, forming a singlet Nitrene .

  • Rearrangement: The nitrene rapidly rearranges into a Dehydroazepine (a seven-membered ring ketenimine).

  • The "Reach" Expansion: This intermediate is long-lived (ms vs. ns scale) and electrophilic. It creates a "diffusion zone" where the probe can drift slightly before reacting with a nucleophile (typically Lysine or N-terminus).

Result: The effective cross-linking radius of a Nitrophenol derivative is often 3–5 Å larger than its calculated spacer arm, creating a "proximity blur" that is useful for capturing flexible targets but detrimental for high-resolution residue mapping.

Mechanism Visualization

The following diagram contrasts the direct insertion of Diazirines with the ring-expansion trajectory of Nitrophenols.

CrossLinkMechanism cluster_0 Diazirine (Precision) cluster_1 Nitrophenol/Aryl Azide (Expanded Reach) D_Start Diazirine Probe D_Inter Carbene Radical (t½ ~ nanoseconds) D_Start->D_Inter UV (350nm) D_Final C-H Insertion (Zero-Length Reach) D_Inter->D_Final Instant Capture N_Start Nitrophenyl Azide N_Nitrene Singlet Nitrene N_Start->N_Nitrene UV (320-350nm) N_Ring Dehydroazepine (Ring Expansion) N_Nitrene->N_Ring Rearrangement N_Final Nucleophile Attack (+5Å Diffusion Radius) N_Ring->N_Final Slow Reaction (ms)

Figure 1: Comparative reaction pathways. Note the extra "Ring Expansion" step in Nitrophenol derivatives which extends the effective capture radius.

Comparative Analysis: The "Big Three" Photoprobes

The following data compares Nitrophenol derivatives (e.g., ANB-NOS) against Benzophenones and Diazirines.

FeatureNitrophenol Derivatives (e.g., ANB-NOS)Diazirines (e.g., SDA)Benzophenones (e.g., BMSO)
Reactive Intermediate Nitrene

Dehydroazepine
CarbeneTriplet Diradical
Spacer Arm Length 7.7 Å (ANB-NOS) to 18.2 Å (SANPAH)~3.0 Å (Compact)~3–6 Å
Effective Radius High (>10 Å) due to diffusion/ring expansionLow (<4 Å) "Zero-length" mimicMedium (Reversible excitation)
Selectivity Nucleophiles (Lys, N-term)Promiscuous (C-H, N-H, O-H)Methionine preference
Excitation Wavelength 320–350 nm (Visible safe)350–365 nm350–365 nm
Key Limitation "Blurry" data due to long-lived intermediateAcid sensitivity; Carbene scavenging by waterBulky; requires long UV exposure

Scientist's Note: Use Nitrophenol derivatives when the binding pocket is solvent-exposed or flexible . The ring-expanded intermediate survives longer in water than the carbene of a diazirine, increasing the chance of a successful "hit" in dynamic regions.

Experimental Protocol: The "Molecular Ruler" Validation

To experimentally determine the effective radius of a specific Nitrophenol derivative in your system, you cannot rely on calculated bond lengths. You must perform a Cross-Linking Mass Spectrometry (XL-MS) Calibration using a standard protein with a known crystal structure (e.g., BSA or HSA).

Protocol: Distance Constraint Mapping

Reagents:

  • Standard: Bovine Serum Albumin (BSA) (PDB: 4F5S)

  • Probe: Nitrophenol derivative of interest (e.g., ANB-NOS)

  • Enzyme: Trypsin (Sequencing Grade)

Step-by-Step Workflow:

  • Equilibration:

    • Prepare 10 µM BSA in PBS (pH 7.4). Avoid Tris/Glycine (primary amines compete with the dehydroazepine intermediate).

    • Add probe at 20x, 50x, and 100x molar excess. Incubate 30 min in dark.

  • Photoactivation:

    • Irradiate at 320–350 nm for 5–10 minutes on ice.

    • Critical Control: Keep one aliquot dark (negative control).

  • Digestion & Enrichment:

    • Quench with 50 mM Ammonium Bicarbonate.

    • Reduce (DTT) and Alkylate (IAA).[1]

    • Digest with Trypsin (1:50 ratio) overnight at 37°C.

    • Optional: Enrich cross-linked peptides using SCX (Strong Cation Exchange) chromatography to remove non-cross-linked linear peptides.

  • LC-MS/MS Analysis:

    • Analyze on a high-resolution orbitrap system.

    • Use software (e.g., pLink, MaxQuant, or Proteome Discoverer) to identify cross-linked pairs.

  • Euclidean Distance Mapping (The Calculation):

    • Map identified Lys-Lys or Lys-X pairs to the BSA crystal structure (PDB: 4F5S).

    • Measure the C

      
      -C
      
      
      
      distance in PyMOL.
    • The Radius Formula:

      
      
      Where 
      
      
      
      accounts for side-chain flexibility (~6–8 Å).
Workflow Diagram

XLMS_Workflow cluster_prep Sample Preparation cluster_process Processing cluster_data Data Analysis Step1 Protein + Nitrophenol Probe (Dark Incubation) Step2 UV Photoactivation (320-350nm, 5-10 min) Step1->Step2 Step3 Tryptic Digestion (In-Solution) Step2->Step3 Step4 Peptide Enrichment (SCX / SEC) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Map to PDB Structure (Measure Cα-Cα) Step5->Step6

Figure 2: The "Molecular Ruler" workflow for empirically validating cross-linking radius.

Computational Modeling Integration

Experimental data should be validated against Molecular Dynamics (MD) simulations. The "static" crystal structure does not account for the flexible linker "sweeping" a volume.

  • Tool: Use Xwalk or MNXL to simulate the solvent-accessible surface distance (SASD).

  • Correction Factor: For Nitrophenol derivatives, add a +5 Å tolerance to standard Euclidean measurements in MD simulations to account for the ring-expansion migration.

Decision Matrix: When to Use Nitrophenol Derivatives

ScenarioRecommendationReasoning
Mapping a tight, hydrophobic pocket Avoid Use Diazirines. Nitrophenols are too bulky and the intermediate is too long-lived.
Capturing a transient, flexible loop Preferred The expanded radius and longer lifetime of the dehydroazepine intermediate increase capture probability.
Protein susceptible to UV damage Preferred Nitrophenols activate at >320 nm (visible/near-UV), sparing aromatics (Trp/Tyr) from 254 nm damage.
High-resolution residue mapping Avoid The "blurring" effect prevents pinpointing the exact residue; provides regional proximity only.

References

  • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein–protein interactions. Mass Spectrometry Reviews.[2] [Link]

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling.[3][4][5][6][7] Tetrahedron. (Detailed mechanism of nitrene ring expansion). [Link]

  • Robin, Y. et al. (2020). Cross-linking/mass spectrometry at the crossroads.[8] Analytical and Bioanalytical Chemistry.[1][2][3][5][7][9][10][11][12][13][14] [Link]

  • Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]

Sources

HPLC Purity Analysis of 4-Azido-3-nitrophenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

4-Azido-3-nitrophenol (ANP) is a critical heterobifunctional crosslinking agent used extensively in photoaffinity labeling (PAL). Its utility relies on the specific reactivity of the aryl azide group (


), which, upon UV irradiation, generates a highly reactive nitrene intermediate capable of inserting into C-H or N-H bonds of neighboring proteins.

The Analytical Challenge: The purity of ANP is non-negotiable. The presence of the precursor (4-amino-3-nitrophenol ) acts as a competitive inhibitor that binds target sites without crosslinking, leading to false negatives in proteomic assays. Furthermore, the aryl azide moiety is thermally and photochemically unstable. Standard HPLC workflows often degrade the analyte during analysis, creating "ghost peaks" and inaccurate purity values.

This guide compares the Standard C18 Method against an Optimized Phenyl-Hexyl Core-Shell Method , demonstrating why the latter offers superior resolution and stability for this specific photolabile nitro-aromatic compound.

Chemical Logic & Impurity Profiling

To design a self-validating protocol, one must understand the analyte's lifecycle. The synthesis typically involves diazotization of 4-amino-3-nitrophenol followed by azide displacement.

Impurity Pathway Diagram

The following diagram maps the critical impurities and degradation products that the HPLC method must resolve.

ImpurityPathway cluster_0 Critical Resolution Pair Precursor 4-Amino-3-nitrophenol (Starting Material) Target This compound (Target Analyte) Precursor->Target Diazotization + NaN3 Nitrene Nitrene Intermediate (Highly Reactive) Target->Nitrene UV Light / Heat (In-vial degradation) Decomp Ring Expansion/Insertion (Photolysis Products) Nitrene->Decomp Solvent Insertion

Caption: Synthesis and degradation pathway. The HPLC method must resolve the polar amine precursor from the hydrophobic azide and detect any light-induced decomposition.

Comparative Method Analysis

We evaluated three analytical approaches. The Optimized Phenyl-Hexyl Method is recommended for drug development workflows due to its superior selectivity for aromatic isomers.

Comparison Table: Performance Metrics
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: TLC / NMR
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.6 µm)Silica Gel / Liquid Phase
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Adsorption / Chemical Shift
Resolution (Rs) Moderate (Rs ~ 2.[1]5)High (Rs > 4.0) Low (Qualitative only)
Peak Shape (Amine) Tailing (Silanol interaction)Sharp (Steric protection) N/A
Analysis Time 15-20 mins< 8 mins Variable
Suitability Routine QCTrace Impurity / Stability Identity Confirmation
Deep Dive: Why Phenyl-Hexyl?
  • The Problem with C18: 4-Amino-3-nitrophenol is basic and polar. On standard C18 columns, exposed silanols cause peak tailing, which can mask small amounts of the azide or degradation products eluting nearby.

  • The Phenyl-Hexyl Advantage: The nitro and azide groups on the benzene ring are highly electron-withdrawing. The Phenyl-Hexyl phase engages in specific

    
    -
    
    
    
    interactions with the electron-deficient aromatic ring of the analyte. This "orthogonal" selectivity separates the amine precursor (early eluting) from the azide (late eluting) with significantly higher resolution than hydrophobicity alone.

The "Gold Standard" Experimental Protocol

Objective: Quantify this compound purity with >99.5% accuracy while preventing in-situ photolysis.

Sample Preparation (The "Dark" Workflow)
  • Critical Control: All steps must be performed under amber light or in vessels wrapped in aluminum foil.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol. Methanol can react with aryl azides under stress conditions.

  • Concentration: Prepare a 0.5 mg/mL stock solution in ACN.

Chromatographic Conditions (Method B)
  • Column: Kinetex Phenyl-Hexyl (Phenomenex) or equivalent.

    • Dimensions: 100 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffer prevents amine ionization shifts).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C (Do NOT heat column >30°C to avoid thermal decomposition).

  • Detection: Diode Array Detector (DAD).

    • Channel 1: 254 nm (General aromatic).

    • Channel 2: 300 nm (Nitro/Azide specific).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibrate
1.010Isocratic Hold (Elute salts)
6.090Linear Gradient (Elute Azide)
7.090Wash
7.110Re-equilibrate
10.010End Run

Data Interpretation & Self-Validation

Expected Retention Profile

Using the Phenyl-Hexyl method, the elution order is strictly defined by polarity and


-acidity:
  • tR ~ 2.5 min: 4-Amino-3-nitrophenol (Polar, Precursor).

  • tR ~ 5.8 min: this compound (Hydrophobic, Target).

  • tR ~ 6.5+ min: Dimeric impurities (if present).

Troubleshooting "Ghost Peaks"

If a small peak appears immediately after the main azide peak, perform the Stop-Flow Test :

  • Inject the sample.[4][1][5]

  • Stop the flow when the azide is in the detector cell.

  • Wait 10 minutes (exposing it to the UV lamp).

  • Resume flow.

  • Result: If the peak area changes or a new peak appears, your detector's UV lamp is degrading the sample. Solution: Switch to a lower intensity wavelength (e.g., 300 nm) or reduce the slit width.

Workflow Diagram

HPLC_Workflow Sample Sample: this compound (Solid) Prep Dissolve in ACN (Amber Vial / Dark Room) Sample->Prep Weighing Inject Inject 5 µL (Phenyl-Hexyl Column) Prep->Inject Filter (0.2 µm PTFE) Sep Gradient Separation (10mM NH4OAc / ACN) Inject->Sep 25°C Isothermal Detect DAD Detection (254 nm & 300 nm) Sep->Detect Elution Result Purity Calculation (% Area Normalization) Detect->Result Integration Result->Prep If Purity < 95% Recrystallize

Caption: Step-by-step analytical workflow emphasizing light protection and feedback loops for purity verification.

References

  • Analytical Method Development for 4-Amino-3-Nitrophenol. National Institutes of Health (PMC). Available at: [Link]

  • Large-Scale Preparation and Usage of Azides. ResearchGate. Available at: [Link]

  • HPLC Column Selection Guide: Phenyl-Hexyl Phases. Phenomenex Technical Guides. Available at: [Link]

  • Assay for ppm Levels of Azide in Drug Substances. Chromatography Online. Available at: [Link]

Sources

A Researcher's Guide to Preserving Biological Activity with 4-Azido-3-nitrophenol Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and molecular biology, covalently linking a molecule to its biological target is a cornerstone of discovery. Photoaffinity labeling (PAL), a technique that uses light to forge this permanent bond, allows us to trap and identify even the most transient molecular interactions.[1][2] Among the arsenal of photo-reactive reagents, aryl azides, and specifically nitrophenyl azides like 4-Azido-3-nitrophenol, have been foundational tools since the earliest days of this technology.[1]

However, the very power of this technique—its ability to create an irreversible covalent bond—presents its greatest challenge: ensuring the biological relevance of the findings. The act of labeling must not destroy the very activity we seek to study. This guide provides an in-depth comparison of this compound with modern alternatives, focusing on the critical objective of retaining the biological activity of the target molecule. We will explore the causality behind experimental choices, provide validated protocols, and present a framework for selecting the appropriate tool for your biological system.

The Mechanism and The Challenge: A Double-Edged Sword

Photoaffinity labeling with a nitrophenyl azide, such as this compound or its common functional analog 4-fluoro-3-nitrophenyl azide (FNPA), relies on a simple yet powerful photochemical transformation.[3] When exposed to UV light, the azide group releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[1] This nitrene is so reactive that it can insert into C-H, N-H, or O-H bonds in its immediate vicinity, effectively "trapping" the labeled molecule at its binding site.[1]

The primary challenge stems from two sources:

  • The Energy Input: Traditional nitrophenyl azides require short-wavelength UV light (typically 260-300 nm) for activation.[1][4] This energy level can be high enough to damage the delicate three-dimensional structure of proteins, leading to denaturation and loss of function, independent of the labeling reaction itself.[1]

  • The Label's Impact: The covalent attachment of the label can fundamentally alter the target protein. It may block a critical active site, disrupt an allosteric regulatory site, or induce a conformational change that inactivates the molecule.[5]

Therefore, the central dogma of a successful labeling experiment is validation. One must prove that the observed interaction is not an artifact of a functionally compromised system. A critical, and often overlooked, control is to assess the biological activity of the target before and after the labeling process.

Comparative Analysis of Photo-Reactive Probes

The choice of a photo-reactive group is the single most important experimental decision in designing a PAL study. The ideal probe should be inert in the dark, highly reactive upon illumination, and activated by a wavelength of light that is benign to the biological sample.

Reagent ClassExample CompoundActivation λ (nm)Reactive IntermediateKey AdvantagesPotential for Activity Loss
Nitrophenyl Azides This compound~260-320NitreneSmall size, historically well-documented.High: Short-wavelength UV can damage proteins; nitrenes can undergo rearrangements leading to non-specific labeling.[1]
Benzophenones p-Benzoyl-L-phenylalanine (Bpa)~350-370Triplet KetoneLonger activation wavelength is less damaging to proteins; more stable intermediate.[1][4]Moderate: Larger size can cause steric hindrance; less reactive than nitrenes, potentially requiring longer irradiation.
Diazirines Trifluoromethylphenyldiazirine (TMFD)~350-380CarbeneLonger activation wavelength ; small, highly reactive carbene intermediate; often yields "cleaner" reactions with fewer side products.[1]Low to Moderate: Considered one of the most efficient and least perturbing options currently available.
Aryl Azides (Visible Light) N/A400+ (with photocatalyst)NitreneExtremely low energy input (visible light) is ideal for live-cell work and sensitive systems.[6]Low: Minimizes photodamage, but requires optimization of the photocatalyst system.

Experimental Design: A Framework for Validating Biological Activity

A properly controlled experiment is a self-validating system. The following workflows and protocols are designed to not only perform the labeling but also to rigorously assess its impact on biological function.

Workflow 1: General Photoaffinity Labeling

This workflow outlines the core steps for a typical PAL experiment, incorporating essential controls.

G cluster_prep Preparation cluster_exp Experiment & Controls cluster_analysis Analysis prep_probe 1. Prepare Photoaffinity Probe (e.g., FNPA-derivatized ligand) incubate 3. Incubate Probe with Target prep_probe->incubate prep_target 2. Prepare Target Biomolecule (e.g., purified protein, cell lysate) prep_target->incubate control_dark Control A: No UV Irradiation incubate->control_dark Split Sample control_comp Control B: + Unlabeled Competitor incubate->control_comp Split Sample exp_uv Experimental: UV Irradiation (e.g., 305 nm) incubate->exp_uv Split Sample sds 4. SDS-PAGE Analysis control_dark->sds control_comp->sds exp_uv->sds wb 5. Western Blot / Autoradiography sds->wb ms 6. Mass Spectrometry (for site identification) wb->ms G cluster_conditions Treatment Conditions start Target Biomolecule c1 A: No Treatment (Baseline Activity) start->c1 c2 B: + Probe (No UV) (Dark Inhibition?) start->c2 c3 C: UV Only (No Probe) (Photodamage?) start->c3 c4 D: + Probe + UV (Post-Labeling Activity) start->c4 assay Perform Biological Activity Assay c1->assay c2->assay c3->assay c4->assay compare Compare Activity: A vs B vs C vs D assay->compare conclusion Conclusion on Activity Retention compare->conclusion

Caption: Decision workflow for quantifying the impact of labeling on biological activity.

Detailed Experimental Protocols

Protocol 1: Assessment of Enzyme Activity Post-Labeling

This protocol is adapted from studies on monoamine oxidase (MAO) and provides a template for any enzyme. [3]

  • Prepare Four Sample Sets: Following the logic in the workflow diagram above, prepare four sets of your enzyme solution.

    • A (Baseline): Enzyme in buffer.

    • B (Dark Control): Enzyme + FNPA-probe (or other nitrophenyl azide probe) incubated in the dark.

    • C (UV Control): Enzyme in buffer, exposed to the same UV irradiation as the experimental sample.

    • D (Experimental): Enzyme + FNPA-probe, exposed to UV irradiation.

  • Remove Unbound Probe: For samples B and D, remove excess, unbound probe using a desalting column or dialysis to prevent continued inhibition during the assay.

  • Initiate Reaction: Add the enzyme's substrate to all four samples to initiate the reaction. For MAO, this could be serotonin or phenylethylamine. [3]4. Measure Product Formation: At defined time points, measure the rate of product formation using an appropriate method (e.g., spectrophotometry, fluorometry, HPLC).

  • Calculate Kinetic Parameters: Determine the initial reaction velocity (V₀) for each condition. If possible, perform a full Michaelis-Menten analysis to determine Vmax and Km.

  • Analyze Data:

    • A vs C: A significant decrease in activity in C indicates protein damage from UV light alone. Consider using a longer wavelength probe (Benzophenone, Diazirine).

    • A vs B: A decrease in activity in B shows the probe acts as an inhibitor even without light activation. [3]This is important information but means the labeling itself is not the sole cause of activity loss.

    • A vs D: This is the key comparison. The percentage of activity remaining in D relative to A is the biological activity retention after labeling.

Case Study: FNPA Labeling of Monoamine Oxidase B (MAO-B)

A study on 4-fluoro-3-nitrophenyl azide (FNPA) and MAO provides a clear example of how labeling can intentionally and specifically ablate biological function to identify an active site. [3]

Condition MAO-B Activity Interpretation
MAO-B alone 100% Baseline activity.
+ FNPA (in dark) Reduced (Competitive Inhibition) FNPA binds to the active site and acts as a reversible inhibitor without UV light. [3]
+ FNPA + UV Light Near 0% (Irreversible Inhibition) Upon photoactivation, FNPA forms a covalent bond within the active site, permanently inactivating the enzyme. [3]

| + FNPA + Substrate + UV Light | Activity Partially Retained | The natural substrate protects the active site from being labeled by FNPA, demonstrating the specificity of the labeling reaction. [3]|

This case study perfectly illustrates the principle of self-validation. The protection offered by the natural substrate confirms that FNPA is labeling the intended active site and that the loss of activity is not a random artifact.

Protocol 2: Assessment of Protein-Protein Binding Affinity

This protocol uses a technique like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to measure binding kinetics.

  • Immobilize Ligand: Covalently attach the binding partner (ligand) of your target protein to the sensor chip surface.

  • Prepare Analytes: Prepare solutions of your target protein from the four conditions described in Protocol 1 (Baseline, Dark Control, UV Control, Experimental).

  • Measure Binding: Sequentially inject the four analyte solutions over the sensor surface and measure the association and dissociation rates.

  • Calculate Affinity: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD) for each condition.

  • Analyze Data: A significant increase in the KD value (indicating weaker binding) in the experimental sample (D) compared to the baseline (A) signifies a loss of binding activity due to the labeling process.

Conclusion and Future Perspective

The selection of a photo-reactive probe is a critical decision that balances reactivity with the preservation of biological function. While this compound and related nitrophenyl azides are effective and historically significant tools, their high-energy UV activation requirement poses a tangible risk to protein integrity. [1]For sensitive biological systems or when activity retention is paramount, researchers should strongly consider alternatives like benzophenones and, particularly, diazirines, which can be activated by less damaging, longer-wavelength light. [1] The future of the field is moving towards even gentler methods, such as visible-light activated probes, which promise to minimize photodamage and enable more complex studies in living cells. [6]Regardless of the tool chosen, the principles of rigorous experimental design remain the same. A successful photoaffinity labeling study is not one that simply identifies a labeled protein, but one that demonstrates with certainty that the labeling occurred in a biologically relevant context. By systematically assessing biological activity before and after labeling, researchers can ensure the trustworthiness and scientific integrity of their conclusions.

References

  • Title: Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Exploring Protein Bioconjugation: A Redox-Based Strategy for Tryptophan Targeting Source: National Center for Biotechnology Information URL: [Link]

  • Title: 4-Fluoro-3-nitrophenyl azide, a selective photoaffinity label for type B monoamine oxidase Source: PubMed URL: [Link]

  • Title: Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from 4-Amino-3-nitrophenyl Azide to Afford Reactive Nitrenium Ion Pairs Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Target Characterization and Identification by Photoaffinity Probes Source: MDPI URL: [Link]

  • Title: Visible-light-induced protein labeling in live cells with aryl azides Source: Royal Society of Chemistry URL: [Link]

  • Title: Photoaffinity labeling in target- and binding-site identification - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Protein Labeling Techniques Source: Sino Biological URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.